Product packaging for Isoglobotriaose(Cat. No.:CAS No. 41744-59-6)

Isoglobotriaose

Cat. No.: B1448001
CAS No.: 41744-59-6
M. Wt: 502.5 g/mol
InChI Key: DRRWNKCTTZUPPM-FBSSLUAZSA-N
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Description

Isoglobotriaose is an O-acyl carbohydrate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O15 B1448001 Isoglobotriaose CAS No. 41744-59-6

Properties

CAS No.

41744-59-6

Molecular Formula

C19H34O15

Molecular Weight

502.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(1S,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C19H34O15/c20-2-6-1-9(13(28)15(30)11(6)26)32-18-14(29)10(5-23)33-19(16(18)31)34-17(8(25)4-22)12(27)7(24)3-21/h3,6-20,22-31H,1-2,4-5H2/t6-,7+,8-,9+,10-,11+,12-,13+,14+,15+,16-,17-,18+,19+/m1/s1

InChI Key

DRRWNKCTTZUPPM-FBSSLUAZSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Isoglobotriaose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Isoglobotriaose. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular intricacies of this trisaccharide.

Chemical Structure and Properties of this compound

This compound is a trisaccharide with the systematic name α-D-galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.[1] It is an isomer of Globotriaose, differing in the linkage between the two galactose units. The structure consists of a terminal α-D-galactose residue linked to a β-D-galactose, which is in turn linked to a D-glucose unit.

Chemical Structure:

The chemical structure of this compound is represented as Galα1-3Galβ1-4Glc.[1]

Quantitative Data:

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₈H₃₂O₁₆[1]
Molecular Weight 504.44 g/mol [1]
Monoisotopic Mass 504.16903 g/mol N/A
CAS Number 41744-59-6[1]

Experimental Protocols

Enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot, three-enzyme system.[2] This method offers high specificity and yield.

Materials:

  • Lactose

  • Glucose-1-phosphate (Glc-1-P)

  • Uridine 5'-triphosphate (UTP)

  • UDP-glucose pyrophosphorylase (GlaU)

  • UDP-Gal 4-epimerase (GalE)

  • α1-3-Galactosyltransferase (α1-3GalT)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Incubator

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

Protocol:

  • Reaction Setup: In a sterile microcentrifuge tube, combine lactose, Glc-1-P, and UTP in the reaction buffer.

  • Enzyme Addition: Add UDP-glucose pyrophosphorylase (GlaU), UDP-Gal 4-epimerase (GalE), and α1-3-galactosyltransferase (α1-3GalT) to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for a sufficient period (e.g., 24-48 hours) to allow for the complete conversion of substrates.

  • Reaction Quenching: Terminate the reaction by heating the mixture to 100°C for 5 minutes to denature the enzymes.

  • Purification: Purify the synthesized this compound from the reaction mixture using HPLC with a suitable column (e.g., a carbohydrate analysis column).

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.

  • Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy and mass spectrometry.

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of oligosaccharides.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • NMR tubes

Sample Preparation:

  • Dissolve a few milligrams of the lyophilized this compound in deuterium oxide (D₂O).

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the chemical shifts of the carbon atoms.

  • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to assign all signals unambiguously.

Characterization by Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or Orbitrap).

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion (e.g., [M+Na]⁺ or [M+H]⁺).

  • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum to observe the fragmentation pattern, which provides information about the sequence and linkage of the monosaccharide units.

Biological Significance and Signaling Pathway

This compound and its isomer Globotriaose are biologically significant as they can act as receptors for bacterial toxins, such as Verotoxin (also known as Shiga-like toxin) produced by certain strains of Escherichia coli. The binding of these toxins to their cell surface receptors is the initial step in their cellular entry and subsequent cytotoxicity.

Shiga Toxin Cellular Entry and Trafficking Pathway

The following diagram illustrates the key steps involved in the cellular uptake and intracellular trafficking of Shiga toxin after binding to its receptor on the cell surface.

Shiga_Toxin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis cluster_transport Retrograde Transport cluster_effect Cytotoxic Effect Shiga Toxin Shiga Toxin Gb3 Gb3/iGb3 Receptor Shiga Toxin->Gb3 Binding Clathrin-coated pit Clathrin-coated pit Gb3->Clathrin-coated pit Internalization Endosome Endosome Clathrin-coated pit->Endosome Golgi Golgi Endosome->Golgi ER Endoplasmic Reticulum Golgi->ER Ribosome Ribosome ER->Ribosome Translocation of A-subunit Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Inactivation

Caption: Cellular entry and trafficking of Shiga toxin.

Conclusion

This compound is a structurally defined trisaccharide with important biological functions, particularly in the context of host-pathogen interactions. While detailed experimental data on its physicochemical properties are not widely disseminated, the methodologies for its synthesis and characterization are well-established. Further research into the specific roles of this compound and its isomers will continue to be a significant area of investigation in glycobiology and drug development.

References

Isoglobotriaose: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotriaose (iGb3), a glycosphingolipid of the isoglobo-series, has emerged from a molecule of structural curiosity to a significant player in the field of immunology. Initially discovered as a minor component of mammalian tissues, its role as an endogenous ligand for Natural Killer T (NKT) cells has placed it at the center of research into innate immunity and its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological function of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Discovery and History

The story of this compound begins with the systematic characterization of glycosphingolipids from various mammalian tissues. Its discovery was not a singular event but rather a gradual elucidation through the work of several research groups.

Initial Isolation and Structural Elucidation:

Isoglobotriaosylceramide (the ceramide-linked form of this compound) was first identified in the 1970s and early 1980s as a component of the neutral glycosphingolipid fraction of canine and rat small intestines. Early studies by Sweeley and coworkers, and later by Karlsson and colleagues, were instrumental in its initial isolation and characterization. These pioneering studies distinguished iGb3 from its more abundant isomer, globotriaosylceramide (Gb3), based on the linkage of the terminal galactose residue.

The definitive structural elucidation, including the correct stereochemistry and linkage analysis, was significantly advanced by the work of Dr. Tomoya Ogawa, who published the first detailed Nuclear Magnetic Resonance (NMR) spectra of iGb3. This work was crucial in confirming the Gal(α1→3)Gal(β1→4)Glc-ceramide structure of isoglobotriaosylceramide.

A Shift in Focus: The Immunological Role:

For many years, the biological significance of iGb3 remained largely unknown. A paradigm shift occurred with the discovery that iGb3 is an endogenous ligand for CD1d, a major histocompatibility complex (MHC) class I-like molecule. This interaction leads to the activation of a specific subset of T lymphocytes known as Natural Killer T (NKT) cells. This discovery transformed iGb3 from a mere structural variant of Gb3 into a key molecule in the dialogue between the innate and adaptive immune systems.

Quantitative Data

Precise quantitative data is essential for understanding the biochemical and physiological roles of this compound. While comprehensive data remains an active area of research, the following table summarizes some of the key reported values.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) of iGb3 to CD1d
Mouse CD1d50–100 μMSurface Plasmon Resonance[1]
Human CD1dWeak to no significant bindingVarious assays[2]
Enzyme Kinetics of iGb3 Synthase
Km (Lactosylceramide)Data not available
VmaxData not available
Tissue Concentration
ThymusTrace amounts detectedMass Spectrometry
Dendritic CellsDetectedMass Spectrometry

Experimental Protocols

Isolation of Isoglobotriaosylceramide from Intestinal Tissue

The following protocol is a generalized procedure based on established methods for glycosphingolipid extraction and purification.

Materials:

  • Intestinal tissue (e.g., canine or rat small intestine)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

  • DEAE-Sephadex A-25 resin

  • Silica gel for column chromatography

  • High-performance thin-layer chromatography (HPTLC) plates

  • Orcinol or resorcinol spray reagent

Procedure:

  • Homogenization and Lipid Extraction:

    • Excise and thoroughly wash the intestinal tissue with cold PBS to remove contents and contaminants.

    • Homogenize the tissue in a chloroform:methanol (2:1, v/v) mixture.

    • Perform a Folch extraction by adding water to create a biphasic system. The lower organic phase will contain the total lipids.

    • Collect the lower phase and dry it under a stream of nitrogen.

  • DEAE-Sephadex Chromatography:

    • Resuspend the dried lipid extract in chloroform:methanol:water (30:60:8, v/v/v).

    • Apply the sample to a DEAE-Sephadex A-25 column (acetate form) to separate neutral and acidic glycosphingolipids.

    • Elute the neutral glycosphingolipid fraction with the same solvent system.

  • Silica Gel Column Chromatography:

    • Dry the neutral glycosphingolipid fraction and acetylate it using acetic anhydride in pyridine.

    • Fractionate the acetylated neutral glycosphingolipids on a silica gel column using a gradient of acetone in hexane.

    • Monitor the fractions by HPTLC.

  • Deacetylation and Final Purification:

    • Pool the fractions containing the desired trihexosylceramides.

    • Deacetylate the pooled fractions using sodium methoxide in methanol.

    • Perform a final purification step using high-performance liquid chromatography (HPLC) on a silica gel column to obtain pure isoglobotriaosylceramide.

  • Characterization:

    • Confirm the identity and purity of the isolated isoglobotriaosylceramide using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Synthesis of this compound

The total chemical synthesis of this compound is a complex, multi-step process. The following is a conceptual outline of a typical synthetic strategy.

Key Stages:

  • Glycosyl Donor and Acceptor Preparation:

    • Synthesize a protected galactosyl donor with a leaving group at the anomeric position (e.g., a trichloroacetimidate or a thioglycoside).

    • Prepare a protected lactosyl acceptor with a free hydroxyl group at the C3 position of the galactose residue.

  • Glycosylation Reaction:

    • Couple the galactosyl donor and the lactosyl acceptor in the presence of a suitable promoter (e.g., trimethylsilyl trifluoromethanesulfonate). This reaction forms the α(1→3) glycosidic linkage.

  • Deprotection:

    • Remove the protecting groups from the resulting trisaccharide to yield this compound. This typically involves multiple steps to selectively remove different types of protecting groups.

  • Purification:

    • Purify the final product using chromatographic techniques such as silica gel chromatography and HPLC.

Biological Function and Signaling Pathway

The most well-characterized biological function of this compound is its role as an endogenous antigen for NKT cells. This interaction is central to the activation of these innate-like lymphocytes. More recently, a novel signaling pathway has been described where iGb3, through its interaction with CD1d, can amplify Toll-like receptor (TLR)-mediated inflammatory responses in antigen-presenting cells (APCs).

The iGb3-CD1d Reverse Signaling Pathway

Upon activation of an APC (e.g., a macrophage or dendritic cell) through a TLR, the synthesis of iGb3 is upregulated. This newly synthesized iGb3 can then bind to CD1d molecules within endosomal compartments. This binding event initiates a "reverse signal" into the APC, amplifying the initial TLR signal.

The key steps in this pathway are as follows:

  • TLR Activation and iGb3 Synthesis: Activation of a TLR (e.g., TLR4 by lipopolysaccharide) leads to increased expression of iGb3 synthase, resulting in elevated levels of iGb3.

  • iGb3-CD1d Complex Formation: iGb3 binds to CD1d molecules in endosomal compartments.

  • Pyk2 Recruitment and Activation: The iGb3-CD1d complex recruits and activates the proline-rich tyrosine kinase 2 (Pyk2).

  • Activation of IKKβ and TBK1: Activated Pyk2 then phosphorylates and activates IκB kinase β (IKKβ) and TANK-binding kinase 1 (TBK1).

  • Amplification of TLR Signaling: The activation of IKKβ and TBK1 leads to enhanced activation of NF-κB and IRF3/7, respectively, resulting in an amplified production of pro-inflammatory cytokines and type I interferons.

Visualizations

Signaling Pathway Diagram

iGb3_Signaling_Pathway TLR TLR Activation (e.g., LPS) iGb3_Synthase iGb3 Synthase Upregulation TLR->iGb3_Synthase iGb3 This compound (iGb3) Synthesis iGb3_Synthase->iGb3 iGb3_CD1d iGb3-CD1d Complex (Endosome) iGb3->iGb3_CD1d Binds CD1d CD1d CD1d->iGb3_CD1d Pyk2 Pyk2 iGb3_CD1d->Pyk2 Recruits & Activates Pyk2_active Activated Pyk2 IKKb IKKβ Pyk2_active->IKKb Phosphorylates TBK1 TBK1 Pyk2_active->TBK1 Phosphorylates IKKb_active Activated IKKβ TBK1_active Activated TBK1 NFkB NF-κB Activation IKKb_active->NFkB IRF IRF3/7 Activation TBK1_active->IRF Cytokines Amplified Inflammatory Response NFkB->Cytokines IRF->Cytokines

Caption: iGb3-CD1d reverse signaling pathway amplifying TLR responses.

Experimental Workflow Diagram

Isolation_Workflow Start Intestinal Tissue Homogenization Homogenization & Lipid Extraction (Chloroform:Methanol) Start->Homogenization DEAE DEAE-Sephadex Chromatography Homogenization->DEAE Neutral_Fraction Neutral Glycosphingolipid Fraction DEAE->Neutral_Fraction Acetylation Acetylation Neutral_Fraction->Acetylation Silica Silica Gel Column Chromatography Acetylation->Silica Fractions Collect Trihexosylceramide Fractions Silica->Fractions Deacetylation Deacetylation Fractions->Deacetylation HPLC Final HPLC Purification Deacetylation->HPLC Final_Product Pure Isoglobotriaosylceramide HPLC->Final_Product Analysis Characterization (MS, NMR) Final_Product->Analysis

Caption: Workflow for the isolation of isoglobotriaosylceramide.

Conclusion

This compound has transitioned from a structural curiosity to a molecule of significant immunological interest. Its role as an endogenous ligand for NKT cells and its involvement in the amplification of innate immune responses highlight its importance in cellular communication and host defense. Further research into the precise regulation of its synthesis, its distribution in various tissues, and the detailed kinetics of its interactions will undoubtedly provide deeper insights into its physiological and pathological roles, potentially opening new avenues for therapeutic intervention in infectious diseases, autoimmunity, and cancer.

References

The Contested Role of Isoglobotriaose in Mammalian Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotriaose (iGb3), a glycosphingolipid of the isoglobo-series, has been a subject of considerable scientific debate regarding its biological function in mammals. Initially heralded as a key endogenous ligand for the activation of invariant Natural Killer T (iNKT) cells, subsequent research has cast significant doubt on this role, particularly in humans. This technical guide provides an in-depth review of the current understanding of iGb3's biological functions, metabolism, and the controversies surrounding its activity. It details the signaling pathways associated with iGb3, presents available quantitative data, and offers comprehensive experimental protocols for its study. The evidence strongly suggests that while iGb3 can act as an agonist for mouse iNKT cells under specific conditions, its physiological relevance in thymic selection is questionable, and its endogenous production in humans is functionally absent. This has significant implications for immunology and the field of xenotransplantation.

Introduction

Isoglobotrihexosylceramide (iGb3) is a glycosphingolipid composed of a ceramide backbone linked to a trisaccharide headgroup (Galα1-3Galβ1-4Glcβ1-Cer). Its structural isomer, globotriaosylceramide (Gb3), is well-known for its accumulation in Fabry disease[1][2]. The biological significance of iGb3 came into focus with the proposition that it serves as the endogenous ligand presented by the CD1d molecule to activate invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems[3][4]. This hypothesis was based on the observation that iGb3 could stimulate iNKT cells in vitro[5].

However, the role of iGb3 as a primary self-antigen has been challenged by several key findings. Studies on mice genetically deficient in iGb3 synthase (iGb3S) revealed normal development and function of iNKT cells, suggesting iGb3 is not essential for their thymic selection[5][6][7]. Furthermore, extensive analysis has shown that the human gene for iGb3S contains mutations that render it non-functional, meaning humans are unlikely to produce iGb3 endogenously[3][8][9].

This guide synthesizes the available data on iGb3, focusing on its controversial role in iNKT cell biology, its metabolic pathway, and its implications in other areas such as xenotransplantation, where its absence in humans makes it a potential xenoantigen[3][8].

Biosynthesis and Metabolism of this compound

iGb3 is synthesized from the precursor lactosylceramide (Lac-Cer) by the enzyme isoglobotriaosylceramide synthase (iGb3S), also known as α1,3-galactosyltransferase 2 (A3galt2). This enzyme catalyzes the addition of a galactose moiety in an α1,3-linkage to the terminal galactose of Lac-Cer[10]. This pathway is distinct from the synthesis of its isomer, Gb3, which is formed by the action of Gb3 synthase (A4GALT), adding a galactose in an α1,4-linkage[10].

Metabolic Pathway Diagram

iGb3_Metabolism cluster_synthesis Isoglobo-series Synthesis cluster_degradation Lysosomal Degradation LacCer Lactosylceramide (Galβ1-4Glcβ1-Cer) iGb3 This compound (iGb3) (Galα1-3Galβ1-4Glcβ1-Cer) LacCer->iGb3 iGb3 Synthase (A3galt2) iGb4 Isoglobotetraose (iGb4) iGb3->iGb4 iGb4 Synthase Lysosome Lysosome LacCer_de Lactosylceramide Lysosome->LacCer_de α-Galactosidase A Galactose Galactose Lysosome->Galactose α-Galactosidase A iGb3_de This compound (iGb3)

Caption: Biosynthesis of iGb3 from Lactosylceramide and its subsequent degradation.

Biological Function and Signaling Pathways

The primary and most debated function of iGb3 is its role in the activation of type I iNKT cells. This interaction is dependent on the presentation of iGb3 by the non-classical MHC-I-like molecule, CD1d.

iNKT Cell Activation Pathway

In mice, iGb3 can be presented by CD1d on antigen-presenting cells (APCs) to the semi-invariant T-cell receptor (TCR) of iNKT cells. This recognition triggers a downstream signaling cascade, leading to iNKT cell activation, proliferation, and cytokine production.

The initial signaling events after TCR engagement involve the Src-family kinase Lck , which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR[11][12][13]. This creates docking sites for another kinase, ZAP-70 . Lck then phosphorylates and activates ZAP-70[5][14]. Activated ZAP-70 phosphorylates key adaptor proteins, primarily Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) [11][13]. This leads to the formation of a "signalosome" that recruits other effector molecules, including phospholipase C-gamma (PLC-γ), which ultimately results in calcium flux, activation of transcription factors (like NFAT, AP-1, and NF-κB), and the production of a wide array of cytokines such as IFN-γ and IL-4[11].

iNKT_Activation cluster_APC Antigen Presenting Cell (APC) cluster_NKT iNKT Cell iGb3 iGb3 CD1d CD1d iGb3->CD1d TCR iNKT TCR CD1d->TCR Antigen Presentation Lck Lck TCR->Lck phosphorylates ITAMs ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT / SLP-76 Signalosome ZAP70->LAT_SLP76 phosphorylates PLCg PLC-γ LAT_SLP76->PLCg activates Ca_NFAT Ca²⁺ Flux NFAT, NF-κB, AP-1 PLCg->Ca_NFAT leads to Cytokines Cytokine Production (IFN-γ, IL-4) Ca_NFAT->Cytokines activate

Caption: iNKT cell activation pathway upon recognition of the iGb3-CD1d complex.

A critical finding is the species-selectivity of this interaction. A single amino acid difference between mouse and human CD1d (Gly155 in mouse vs. Trp153 in human) prevents the human CD1d molecule from effectively presenting iGb3 to the iNKT TCR[12][15]. This structural hindrance provides a molecular basis for the lack of iGb3-dependent iNKT cell activation in humans[12][15].

CD1d Reverse Signaling

Emerging evidence suggests a role for iGb3 in a "reverse signaling" pathway within the APC itself. TLR activation in macrophages can induce the rapid production of iGb3, which then interacts with CD1d in endosomal compartments[3]. This interaction is proposed to trigger a signaling cascade downstream of CD1d, amplifying the TLR-driven innate inflammatory response, including the production of cytokines like TNF and IL-6[3]. The cytoplasmic tail of CD1d contains tyrosine and serine residues that can be phosphorylated, initiating intracellular signaling[8].

CD1d_Reverse_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endosome TLR TLR iGb3_Synthase iGb3 Synthase Activation TLR->iGb3_Synthase iGb3 iGb3 Synthesis iGb3_Synthase->iGb3 iGb3_endo iGb3 iGb3->iGb3_endo CD1d CD1d CD1d_tail Cytoplasmic Tail Phosphorylation CD1d->CD1d_tail triggers Inflammatory_Response Amplified Innate Response (TNF, IL-6) CD1d_tail->Inflammatory_Response leads to iGb3_endo->CD1d binds

Caption: Proposed CD1d reverse signaling pathway initiated by endogenous iGb3.

Quantitative Data

Quantitative data on iGb3 is sparse and often qualitative. The following tables summarize the available information.

Table 1: Receptor Binding Affinities
Ligand-Receptor ComplexSpeciesMethodBinding Affinity (KD)NotesReference(s)
Mouse iNKT TCR to iGb3-mCD1dMouse-Low Affinity (µM range)Does not typically elicit a cytokine response without co-stimulation. A specific KD value is not well-established.[4]
Human iNKT TCRs to iGb3-hCD1dHumanSurface Plasmon ResonanceUndetectable at 1 µMThe structural mismatch in human CD1d prevents effective binding.[11]
Mouse Vα14 TCR to α-GalCer-mCD1dMouseSurface Plasmon ResonanceHigh AffinityServes as a positive control for strong iNKT cell agonists.[10]
Table 2: Enzyme Kinetic Parameters
EnzymeSpeciesSubstrate(s)KMVmaxNotes
iGb3 Synthase (A3galt2)MouseLactosylceramide, UDP-GalactoseNot ReportedNot ReportedSpecific kinetic data for mouse iGb3S is not available in the reviewed literature.
Gb3 Synthase (A4GALT)-Lactosylceramide, UDP-Galactose--Used as a related enzyme for methodological reference. Specific activity for Gb3 synthesis from Lac-Cer is reported as ~7.6 mU/mg protein.
Table 3: Tissue Concentrations
TissueSpeciesMethodConcentrationNotesReference(s)
ThymusMouse, HumanMass SpectrometryUndetectableThe lack of detectable iGb3 in the thymus argues against its role in iNKT cell selection.[6]
Dorsal Root GangliaMouseMass SpectrometryDetectediGb3S-deficient mice lack iGb3 in this tissue, confirming its origin. Quantitative levels are not specified.[6][7]
Various TissuesHumanmRNA Analysis, Gene SequencingNot ApplicableFunctional iGb3S mRNA is not detected, and the gene is considered a pseudogene.[3][8][9]

Experimental Protocols

The following protocols are synthesized from published methodologies and provide a framework for studying iGb3.

Protocol: iGb3 Synthase Activity Assay

This protocol is adapted from methods used for the related enzyme Gb3 synthase[16][17] and is designed to measure the transfer of radiolabeled galactose to a lactosylceramide acceptor.

Workflow Diagram

Enzyme_Assay_Workflow start Start: Tissue/Cell Homogenate prep Prepare Membrane Fraction (Ultracentrifugation) start->prep reaction Incubate Reaction Mix: - Membrane Fraction - Lactosylceramide - [¹⁴C]-UDP-Gal - MnCl₂, Triton X-100 prep->reaction stop Stop Reaction (Add Water) reaction->stop separate Separate Products (Sep-Pak C18 Column) stop->separate quantify Quantify Product (Scintillation Counting, TLC Autoradiography) separate->quantify end End: Calculate Activity quantify->end

Caption: Workflow for determining iGb3 synthase activity.

1. Preparation of Membrane Fraction (Enzyme Source): a. Homogenize mouse tissue (e.g., spleen, where iGb3S mRNA is detected) or transfected cells in an ice-cold buffer (e.g., 0.05 M cacodylate buffer, pH 7.2). b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Ultracentrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membranes. d. Resuspend the membrane pellet in a known volume of cacodylate buffer and determine protein concentration (e.g., via Bradford assay).

2. Enzyme Reaction: a. In a glass tube, prepare the reaction mixture:

  • Lactosylceramide (acceptor substrate): 50 nmol
  • [¹⁴C]-UDP-Galactose (donor substrate): 0.1 µCi (approx. 2 nmol)
  • MnCl₂: 10 mM (final concentration)
  • Triton X-100: 0.3% (final concentration)
  • Cacodylate Buffer (0.05 M, pH 7.2) to bring the volume to 40 µL. b. Add 10 µL of the membrane fraction (containing 20-50 µg of protein) to initiate the reaction. c. Incubate at 37°C for 2-4 hours with gentle shaking.

3. Product Separation and Quantification: a. Stop the reaction by adding 1 mL of cold deionized water. b. Apply the mixture to a pre-conditioned Sep-Pak C18 cartridge. c. Wash the cartridge with 10 mL of water to remove unreacted [¹⁴C]-UDP-Galactose. d. Elute the glycolipid products (including newly synthesized [¹⁴C]-iGb3) with 5 mL of methanol. e. Quantify the radioactivity in the eluate using a liquid scintillation counter. f. (Optional but recommended): Confirm product identity by running the eluate on a High-Performance Thin-Layer Chromatography (HPTLC) plate alongside an iGb3 standard and visualizing via autoradiography.

4. Calculation of Activity: a. Calculate the nanomoles of product formed based on the specific activity of the [¹⁴C]-UDP-Galactose. b. Express enzyme activity as nmol of product per hour per mg of protein.

Protocol: In Vitro iNKT Cell Stimulation Assay

This protocol is adapted from established methods for stimulating iNKT cells with the potent agonist α-GalCer[18][19]. Due to the low affinity of the iGb3 interaction, higher concentrations and/or the presence of co-stimulatory signals may be required.

1. Cell Preparation: a. Isolate splenocytes from a C57BL/6 mouse by mechanical disruption of the spleen, followed by red blood cell lysis using ACK buffer. b. Wash the cells and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol). c. Count cells and adjust the concentration to 2 x 10⁶ cells/mL.

2. Stimulation: a. Plate 1 x 10⁶ splenocytes (in 0.5 mL) per well in a 48-well plate. b. Add iGb3 (solubilized in a suitable vehicle, e.g., DMSO/Tween) to achieve final concentrations ranging from 1 to 20 µg/mL. Include a vehicle-only control and a positive control (e.g., α-GalCer at 100 ng/mL). c. (Optional): To assess the role of co-stimulation, add blocking antibodies for CD40L or CD28/B7 pathways. d. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

3. Assessment of Activation: a. Cytokine Production: Collect the culture supernatant after 48 or 72 hours. Measure the concentration of IFN-γ and IL-4 using a commercial ELISA kit according to the manufacturer's instructions. b. Cell Proliferation: Prior to culture, label splenocytes with CFSE (Carboxyfluorescein succinimidyl ester). After 72 hours, harvest the cells, stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3) and iNKT cell markers (e.g., α-GalCer-loaded CD1d tetramer), and analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the iNKT cell population. c. Activation Marker Upregulation: After 24 hours of stimulation, stain cells with antibodies against early activation markers like CD69 and analyze the iNKT cell population by flow cytometry.

Protocol: Extraction and Analysis of iGb3 from Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and relative quantification of glycolipids from mammalian tissue, which can be optimized for iGb3[20][21][22].

Workflow Diagram

MS_Workflow start Start: Frozen Mouse Tissue homogenize Weigh & Homogenize in Methanol start->homogenize extract Lipid Extraction (Folch Method: CHCl₃:MeOH:H₂O) homogenize->extract separate_phases Phase Separation (Centrifugation) extract->separate_phases collect_lower Collect Lower Organic Phase separate_phases->collect_lower dry_down Dry Under N₂ collect_lower->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms Analyze by LC-MS/MS reconstitute->lcms end End: Quantify iGb3 lcms->end

Caption: Workflow for iGb3 extraction and quantification from tissue by LC-MS/MS.

1. Sample Preparation and Homogenization: a. Weigh approximately 50-100 mg of frozen mouse tissue (e.g., dorsal root ganglia, spleen). b. Homogenize the tissue in 1 mL of ice-cold methanol using a mechanical homogenizer.

2. Lipid Extraction (Folch Method): a. Transfer the homogenate to a glass tube. Add 2 mL of chloroform to the 1 mL of methanol homogenate (final ratio CHCl₃:MeOH = 2:1). b. Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes. c. Add 0.6 mL of 0.9% NaCl solution to induce phase separation. d. Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new tube.

3. Sample Cleanup and Concentration: a. Dry the collected organic phase under a gentle stream of nitrogen gas. b. Reconstitute the dried lipid extract in a known, small volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

4. LC-MS/MS Analysis: a. Chromatography: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution, for example, with mobile phase A (water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate). b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). c. Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. A specific precursor ion for an iGb3 species (based on its ceramide backbone) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., the glycan headgroup fragment) is monitored in the third quadrupole. Develop an MRM transition specific to iGb3. For relative quantification, normalize the iGb3 peak area to the weight of the initial tissue sample. For absolute quantification, a stable isotope-labeled iGb3 internal standard would be required.

Conclusion and Future Directions

The biological function of this compound in mammals remains a nuanced and controversial topic. While compelling evidence demonstrates its ability to act as an agonist for mouse iNKT cells in vitro and highlights a potential role in CD1d reverse signaling, its physiological necessity for iNKT cell development in vivo is not supported by genetic knockout studies in mice[5][6]. In humans, the absence of a functional iGb3 synthase gene strongly argues against a role for iGb3 as an endogenous self-antigen[3][8].

For drug development professionals, targeting the iGb3 pathway for immunomodulation in humans appears to be a non-viable strategy. However, the pronounced differences between mouse and human iNKT cell recognition of iGb3 serve as a critical reminder of the species-specific nature of the CD1d system and the importance of validating findings from mouse models in human systems.

Future research should focus on:

  • Identifying the true endogenous ligands responsible for iNKT cell selection in both mice and humans.

  • Further elucidating the mechanism and physiological relevance of CD1d reverse signaling and determining if other endogenous lipids can trigger this pathway.

  • Characterizing the functional role of iGb3 in the specific tissues where it is expressed in some mammals, such as the dorsal root ganglia in mice [6].

Understanding these areas will provide a clearer picture of iNKT cell biology and the broader roles of glycosphingolipids in mammalian immunity.

References

The Dual Signaling Roles of Isoglobotriaose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoglobotriaose (iGb3), a glycosphingolipid of the isoglobo-series, has emerged as a critical modulator of immune responses. Initially identified as an endogenous ligand for Natural Killer T (NKT) cells, recent research has unveiled a more intricate role for iGb3 in cell signaling, extending beyond its function as a T-cell antigen. This technical guide provides an in-depth exploration of the known signaling pathways involving iGb3, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of iGb3's function in cellular communication.

The Canonical Pathway: iGb3 as a Ligand for NKT Cell Activation

The most well-established role of this compound is its function as a glycolipid antigen presented by the CD1d molecule on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs), to activate NKT cells. This interaction triggers a signaling cascade within the NKT cell, leading to the release of a variety of cytokines and subsequent downstream immune responses, including potent anti-tumor activity.

Signaling Pathway Diagram

iGb3_NKT_Cell_Activation cluster_APC Antigen-Presenting Cell (APC) cluster_NKT NKT Cell iGb3 This compound (iGb3) CD1d CD1d iGb3->CD1d Loading iGb3_CD1d iGb3-CD1d Complex CD1d->iGb3_CD1d TCR T-Cell Receptor (TCR) iGb3_CD1d->TCR Antigen Presentation Signal_Transduction Signal Transduction Cascade (e.g., Lck, ZAP70, LAT) TCR->Signal_Transduction Cytokine_Release Cytokine Release (IFN-γ, IL-4) Signal_Transduction->Cytokine_Release Anti_Tumor_Response Anti-Tumor Response Cytokine_Release->Anti_Tumor_Response

Caption: iGb3-mediated activation of NKT cells.

Quantitative Data: Cytokine Production and Anti-Tumor Effects

The activation of NKT cells by iGb3-pulsed DCs leads to the secretion of key cytokines and demonstrates significant anti-tumor effects. The following tables summarize quantitative data from relevant studies.

In Vitro Cytokine Production
Stimulus Cell Type Cytokine Measured Concentration/Response
iGb3 (100 ng/mL) on BM-DCs2C12 NKT hybridomaIFN-γ~150 pg/mL
4‴-dh-iGb3 (100 ng/mL) on BM-DCs2C12 NKT hybridomaIFN-γ~350 pg/mL[1]
iGb3 (100 ng/mL) on BM-DCs2C12 NKT hybridomaIL-4~20 pg/mL
4‴-dh-iGb3 (100 ng/mL) on BM-DCs2C12 NKT hybridomaIL-4~25 pg/mL[1]
In Vivo Anti-Tumor Activity
Treatment Tumor Model Metric Result
iGb3-primed BM-DCsB16F10-Nex2 melanoma lung colonizationNumber of lung nodules4-fold reduction compared to unprimed DCs[2]
α-GalCer-primed BM-DCsB16F10-Nex2 melanoma lung colonizationNumber of lung nodules4-fold reduction compared to unprimed DCs[2]
Experimental Protocols
  • Isolation of Bone Marrow Cells: Harvest bone marrow from the femurs and tibias of mice.

  • Differentiation of BM-DCs: Culture bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days.

  • Loading of iGb3: On day 7, collect immature DCs and incubate them with iGb3 at a concentration of 20 µg/mL for 18-24 hours.[2] For studies with iGb3 analogues, a concentration of 100 ng/mL has been used.[1]

  • Maturation of BM-DCs: Add a maturation stimulus, such as lipopolysaccharide (LPS) at 1 µg/mL, for the final 24 hours of culture.

  • Co-culture: Co-culture iGb3-loaded BM-DCs (e.g., 1 x 10⁵ cells/well) with an NKT cell line (e.g., DN32.D3 or 2C12 hybridoma, 1 x 10⁵ cells/well) in a 96-well plate.[1][3]

  • Incubation: Incubate the co-culture for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Analysis: Collect the supernatant and measure cytokine concentrations (e.g., IL-2, IFN-γ, IL-4) using ELISA or a cytometric bead array.

  • Tumor Cell Injection: Intravenously inject syngeneic mice (e.g., C57BL/6) with a suspension of melanoma cells (e.g., 5 x 10⁴ B16F10-Nex2 cells in 100 µL).[2]

  • Treatment: On days 2 and 4 post-tumor injection, intravenously administer iGb3-loaded BM-DCs (e.g., 5 x 10⁵ cells in 100 µL).[2]

  • Endpoint Analysis: Euthanize the mice at a predetermined time point (e.g., day 14) and harvest the lungs. Count the number of metastatic nodules on the lung surface.

The Non-Canonical Pathway: iGb3 in CD1d Reverse Signaling

A novel and significant role for iGb3 has been identified within APCs, where it participates in a "reverse signaling" pathway that amplifies Toll-like receptor (TLR)-mediated inflammatory responses. This pathway is independent of NKT cells and highlights a direct role for iGb3 in modulating innate immunity.

Signaling Pathway Diagram

iGb3_Reverse_Signaling cluster_APC_Interior Antigen-Presenting Cell (APC) Interior TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS Binding TRAF6 TRAF6 MyD88->TRAF6 NFkB_Activation Initial NF-κB Activation TRAF6->NFkB_Activation iGb3_Synthase iGb3 Synthase Upregulation NFkB_Activation->iGb3_Synthase iGb3_Production iGb3 Production iGb3_Synthase->iGb3_Production CD1d_endo Endosomal CD1d iGb3_Production->CD1d_endo Binding iGb3_CD1d_complex iGb3-CD1d Complex CD1d_endo->iGb3_CD1d_complex CD1d_pY Phosphorylated CD1d (Tyr332) iGb3_CD1d_complex->CD1d_pY Phosphorylation Pyk2 Pyk2 CD1d_pY->Pyk2 Recruitment Pyk2_active Activated Pyk2 Pyk2->Pyk2_active Activation IKKb IKKβ Pyk2_active->IKKb TBK1 TBK1 Pyk2_active->TBK1 IKKb_pY Phosphorylated IKKβ (Tyr188/199) IKKb->IKKb_pY Phosphorylation TBK1_pY Phosphorylated TBK1 (Tyr179) TBK1->TBK1_pY Phosphorylation Amplified_NFkB Amplified NF-κB and IRF Activation IKKb_pY->Amplified_NFkB TBK1_pY->Amplified_NFkB Inflammatory_Cytokines Increased Inflammatory Cytokine Production Amplified_NFkB->Inflammatory_Cytokines

Caption: iGb3-mediated CD1d reverse signaling in APCs.

Quantitative Data: Amplification of TLR Signaling

The engagement of the iGb3-CD1d reverse signaling pathway leads to a significant enhancement of TLR-induced responses.

Molecular Activation
Cell Type Measurement Observation
MacrophagesPyk2 phosphorylation upon TLR activationSubstantially impaired in CD1d-deficient macrophages[4]
MacrophagesTLR-induced Pyk2 phosphorylation with iGb3 treatmentEnhanced phosphorylation[4]
MacrophagesLPS-induced IKKβ phosphorylation (Ser177/181)Significantly attenuated in Pyk2-silenced or CD1d-deficient macrophages[4]
Experimental Protocols
  • Cell Culture and Stimulation: Culture murine bone marrow-derived macrophages or a macrophage cell line (e.g., RAW 264.7). Stimulate the cells with a TLR ligand, such as LPS (from E. coli O111:B4) at a concentration of 100 ng/mL.

  • iGb3 Treatment: In parallel experiments, pre-treat cells with iGb3 (e.g., 10 µg/mL) for a specified time (e.g., 2 hours) before or concurrently with TLR ligand stimulation.

  • Protein Analysis (Western Blot): Lyse the cells at various time points after stimulation. Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling molecules, including CD1d (anti-phosphotyrosine), Pyk2 (p-Pyk2 Tyr402), IKKβ (p-IKKβ Ser177/181), and TBK1 (p-TBK1 Ser172).

  • Co-immunoprecipitation: To assess protein-protein interactions, perform co-immunoprecipitation using an antibody against CD1d or Pyk2, followed by Western blotting for the interacting partners (e.g., Pyk2, IKKβ, TBK1).[4]

  • Cell Preparation: Plate macrophages on glass coverslips and stimulate with LPS and/or iGb3 as described above.

  • Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin. Incubate with primary antibodies against CD1d and Pyk2, followed by fluorescently labeled secondary antibodies.

  • Imaging: Acquire images using a confocal microscope to visualize the co-localization of CD1d and Pyk2.[4]

Role of this compound in Other Signaling Contexts

Current research on the role of this compound in cell signaling is predominantly focused on its functions within the immune system. Extensive searches for its involvement as a direct receptor for bacterial or viral pathogens, or its role in non-immune cells such as neuronal or epithelial cells, have not yielded significant, well-documented signaling pathways. While some glycosphingolipids are known to act as receptors for pathogens, a similar role for iGb3 has not been established. The IgLON family of cell adhesion molecules in the nervous system bears some structural resemblance to immunoglobulins, but a direct link to iGb3 signaling has not been reported.[5][6] Therefore, the primary and currently understood significance of iGb3 in cell signaling remains within the realm of immunology.

This compound plays a multifaceted role in cell signaling, acting as both an initiator of adaptive immune responses and an amplifier of innate immunity. The canonical pathway involving iGb3 presentation by CD1d to NKT cells provides a compelling avenue for anti-cancer immunotherapies. The more recently discovered non-canonical CD1d reverse signaling pathway within APCs reveals a deeper, intrinsic role for iGb3 in modulating the inflammatory response to pathogens. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the intricate functions of this important glycosphingolipid and to explore its therapeutic potential. Future research may yet uncover additional roles for iGb3 in other physiological or pathological processes.

References

Isoglobotriaose: A Potential Cell Surface Receptor in Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglobotriaose, a glycosphingolipid, and its ceramide-bound form, isoglobotriaosylceramide (iGb3), have garnered significant attention within the scientific community for their potential role as cell surface receptors, particularly in the realm of immunology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its interaction with Natural Killer T (NKT) cells, the ensuing signaling cascades, and the experimental methodologies used to elucidate these functions. While the physiological relevance of iGb3 as an endogenous ligand in humans is a subject of ongoing debate due to the apparent lack of a functional iGb3 synthase, its ability to activate NKT cells when presented by the CD1d molecule is well-established, making it a valuable tool for studying immune regulation and a potential target for therapeutic intervention.

This compound and its Interaction with the NKT Cell Receptor

This compound is a trisaccharide with the structure Gal(α1-3)Gal(β1-4)Glc. In biological systems, it is typically found as the glycosphingolipid iGb3, where the this compound is attached to a ceramide lipid tail. The primary known function of iGb3 as a cell surface receptor is its role as a ligand for the T-cell receptor (TCR) of Natural Killer T (NKT) cells. This interaction is not direct but is mediated by the antigen-presenting molecule CD1d, a non-classical MHC class I-like molecule that specializes in presenting lipid antigens.[1]

The process begins with the loading of iGb3 onto CD1d molecules, which can occur on the cell surface or within endosomal compartments of antigen-presenting cells (APCs) like dendritic cells.[2][3] The iGb3-CD1d complex is then presented on the surface of the APC. NKT cells, characterized by a semi-invariant TCR, recognize this complex, leading to NKT cell activation.[4][5] This activation triggers a cascade of downstream signaling events, culminating in the rapid release of a variety of cytokines and the initiation of a broader immune response.[1][4]

The Controversy Surrounding Endogenous iGb3 in Humans

A significant point of discussion in the field is whether iGb3 serves as a natural, endogenous ligand for NKT cells in humans. Several studies have shown that humans lack a functional iGb3 synthase, the enzyme responsible for synthesizing iGb3.[6] This suggests that iGb3 may not be a primary physiological ligand for NKT cell development and activation in humans. However, the ability of synthetically produced iGb3 to activate human NKT cells is not disputed.[7] This makes iGb3 a valuable tool for probing NKT cell biology and a potential candidate for exogenous immunomodulatory therapies.

Quantitative Data on iGb3-Mediated NKT Cell Activation

The activation of NKT cells by iGb3 leads to the production of a variety of cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4). The quantity and profile of these cytokines can vary depending on the specific iGb3 analogue and the experimental conditions.

LigandConcentrationCell TypeCytokineConcentration (pg/mL)Fold Change vs. ControlReference
iGb31 µg/mLMouse NKT hybridoma (DN32.D3)IL-2~150-[4]
iGb310 µg/mLMouse NKT hybridoma (DN32.D3)IL-2~250-[4]
iGb3100 ng/mLMurine hepatic NKT cellsIFN-γNot specifiedBaseline[8]
4'''-dh-iGb3100 ng/mLMurine hepatic NKT cellsIFN-γNot specifiedSignificantly higher than iGb3[8][9]
iGb3100 ng/mLHuman Vα24 NKT cell lineIFN-γ~2000-[7]
iGb3100 ng/mLHuman Vα24 NKT cell lineIL-4~100-[7]

Note: Data extracted from graphical representations are approximate.

Experimental Protocols

Protocol 1: In Vitro Stimulation of NKT Cells with iGb3

This protocol outlines the general procedure for stimulating NKT cells with iGb3 in vitro to assess their activation, primarily through cytokine production.

Materials:

  • NKT cell line (e.g., mouse DN32.D3 hybridoma) or isolated primary NKT cells

  • Antigen-presenting cells (APCs) expressing CD1d (e.g., dendritic cells or a CD1d-transfected cell line)

  • Synthetic iGb3

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • 96-well cell culture plates

  • Cytokine detection assay (e.g., ELISA kit for IL-2, IFN-γ, or IL-4)

Procedure:

  • APC Preparation: Seed APCs in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • iGb3 Loading: The following day, dilute the synthetic iGb3 to the desired concentrations in complete culture medium. Remove the old medium from the APCs and add the iGb3-containing medium. Incubate for at least 2 hours at 37°C to allow for loading onto CD1d molecules.

  • NKT Cell Addition: Add NKT cells to the wells containing the iGb3-loaded APCs at a 1:1 ratio (1 x 10⁵ NKT cells per well).

  • Co-culture: Incubate the co-culture for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Quantify the concentration of cytokines in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[10][11]

Protocol 2: Quantification of Cytokine Production by ELISA

This protocol provides a general outline for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Cell culture supernatants (from Protocol 1)

  • Recombinant cytokine standards

  • Biotinylated detection antibody specific for the cytokine

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.

  • Plate Preparation: Wash the pre-coated ELISA plate several times with wash buffer.

  • Sample and Standard Incubation: Add the standards and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate thoroughly with wash buffer to remove unbound proteins.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to quench the reaction.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.[10][11]

Signaling Pathways and Visualizations

The engagement of the NKT cell TCR by the iGb3-CD1d complex initiates a downstream signaling cascade that shares similarities with conventional T-cell activation but also has distinct features. Key signaling molecules involved include the Src family kinases Lck and Fyn, the Syk family kinase ZAP-70, and the adaptor proteins LAT (Linker for Activation of T cells) and SLP-76.

iGb3_NKT_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm iGb3-CD1d iGb3-CD1d Complex NKTCR NKT Cell TCR iGb3-CD1d->NKTCR Binding CD3 CD3 Complex NKTCR->CD3 Lck Lck CD3->Lck Recruitment & Activation Fyn Fyn CD3->Fyn Recruitment & Activation ZAP70_inactive ZAP-70 (inactive) Lck->ZAP70_inactive Phosphorylation Fyn->ZAP70_inactive Phosphorylation ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active LAT_inactive LAT (inactive) ZAP70_active->LAT_inactive Phosphorylation SLP76_inactive SLP-76 (inactive) ZAP70_active->SLP76_inactive Phosphorylation LAT_active LAT (active) LAT_inactive->LAT_active Signalosome LAT/SLP-76 Signalosome LAT_active->Signalosome SLP76_active SLP-76 (active) SLP76_inactive->SLP76_active SLP76_active->Signalosome PLCg_inactive PLC-γ (inactive) PLCg_active PLC-γ (active) PLCg_inactive->PLCg_active Downstream Downstream Signaling (Ca²⁺ flux, MAPK, NF-κB) PLCg_active->Downstream Signalosome->PLCg_inactive Recruitment & Activation Cytokine Cytokine Production (IL-2, IFN-γ, IL-4) Downstream->Cytokine

Figure 1: iGb3-Mediated NKT Cell Activation Signaling Pathway. This diagram illustrates the key molecular events following the recognition of the iGb3-CD1d complex by the NKT cell TCR.

Upon TCR engagement, the associated CD3 complex is phosphorylated by the Src family kinases Lck and Fyn. This creates docking sites for ZAP-70, which is subsequently phosphorylated and activated by Lck and/or Fyn. Activated ZAP-70 then phosphorylates the adaptor proteins LAT and SLP-76. Phosphorylated LAT and SLP-76 form a scaffold, known as the signalosome, which recruits other signaling molecules, including phospholipase C-gamma (PLC-γ). PLC-γ activation leads to the generation of second messengers, calcium flux, and the activation of downstream pathways such as the MAPK and NF-κB pathways, ultimately resulting in the transcription and secretion of cytokines.

Experimental_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis APCs Antigen-Presenting Cells (e.g., Dendritic Cells) Loading iGb3 Loading onto APCs APCs->Loading NKTs NKT Cells (Cell line or primary) Coculture Co-culture of APCs and NKT Cells NKTs->Coculture iGb3 Synthetic iGb3 iGb3->Loading Loading->Coculture Supernatant Collect Supernatant Coculture->Supernatant Flow Activation Marker Analysis (Flow Cytometry) Coculture->Flow ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Results Data Analysis ELISA->Results Flow->Results

Figure 2: Experimental Workflow for iGb3-NKT Cell Activation Assay. This flowchart outlines the key steps in a typical in vitro experiment to study the effects of iGb3 on NKT cell activation.

Conclusion

This compound, in the form of iGb3, serves as a potent activator of NKT cells through its presentation by CD1d. While its role as an endogenous ligand in humans remains a topic of investigation, its utility as an experimental tool and potential therapeutic agent is clear. The detailed understanding of its interaction with the NKT cell receptor, the subsequent signaling pathways, and the methodologies to study these processes are crucial for advancing our knowledge of immune regulation and for the development of novel immunotherapies. This guide provides a foundational resource for researchers and professionals in the field to explore the intriguing biology of this compound as a cell surface receptor.

References

Natural abundance of Isoglobotriaose in different species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Abundance of Isoglobotriaose in Different Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural abundance of this compound (iGb3), a glycosphingolipid of significant interest in immunology and cell biology. This document summarizes quantitative data, details experimental protocols for its detection, and visualizes its biosynthetic pathway.

Introduction to this compound (iGb3)

This compound is a trisaccharide with the structure Gal(α1-3)Gal(β1-4)Glc. When attached to a ceramide lipid anchor, it forms the glycosphingolipid isoglobotriaosylceramide (iGb3). It is a natural isomer of the more common globotriaosylceramide (Gb3), differing in the linkage of the terminal galactose residue. While Gb3 is relatively widespread in mammalian tissues, iGb3 has a much more restricted and species-specific distribution[1][2][3]. Its role as a potential endogenous ligand for invariant Natural Killer T (iNKT) cells has driven much of the research into its abundance and distribution[3][4][5].

Quantitative Abundance of this compound

The natural abundance of this compound is notably low in most mammalian tissues and varies significantly between species. The following tables summarize the available quantitative data from published scientific literature. It is important to note that the detection and quantification of iGb3 are challenging due to its low levels and the presence of the isobaric isomer Gb3[5].

Table 1: Natural Abundance of this compound (iGb3) in Murine (Mouse) Tissues

Tissue/Cell TypeStrainConcentration/AbundanceNotesReference
Dorsal Root GanglionC57BL/6J≈ 40 fmol/µg proteinThe only tissue in control mice where iGb3 was detected.[1]
Dorsal Root Ganglionα-Gal A-/- (Fabry model)10 pmol/µg protein250-fold increase compared to wild type.[1]
ThymusC57BL/6JUndetectable---[1]
Dendritic Cells (Bone Marrow-derived)C57BL/6JUndetectable---[1]
Other Tissues (Brain, Liver, Kidney, etc.)C57BL/6JUndetectable---[1]
Bone Marrow-derived Dendritic Cells---~0.8% of Gb3Detected in both immature and mature DCs.[6]

Table 2: Natural Abundance of this compound (iGb3) in Rat Tissues

Tissue/Cell TypeAbundanceNotesReference
Thymus≈ 5,000 copies/cellGb3 is present at ≈ 6,000 copies/cell.[1]
Small Intestine (Nonepithelial residue)PresentRestricted to the nonepithelial compartment.[2]
Small Intestine (Epithelial cells)Not detected---[2]
LensPresentIdentified as one of six major neutral glycosphingolipids.[7]
Various Tissues (Intestine, Stomach, Kidney, Spleen, etc.)PresentiGb4, a downstream metabolite, is also identified.[1]

Table 3: Natural Abundance of this compound (iGb3) in Human Tissues and Cells

Tissue/Cell TypeAbundanceNotesReference
ThymusUndetectable---[1]
Dendritic Cells (Monocyte-derived)1.2% to 10.8% of iGb3/Gb3 isomer mixturesDetected in cells from five different healthy donors.[8]
Various TissuesUndetectable---[1]

Table 4: Natural Abundance of this compound (iGb3) in Other Species

SpeciesTissue/OrganAbundanceNotesReference
PigHeart, Liver, Pancreas, KidneyUndetectable---[8][9]
DogSmall IntestinePresentFound in a separate tissue compartment from the Forssman glycolipid.[3]

Biosynthesis of this compound

This compound is synthesized as part of the globo- and isoglobo-series of glycosphingolipid biosynthesis. The pathway begins with the synthesis of lactosylceramide (LacCer) from glucosylceramide (GlcCer). The key enzyme responsible for the synthesis of iGb3 is isoglobotriaosylceramide synthase (iGb3S), which adds a galactose residue in an α1-3 linkage to LacCer. This pathway is an alternative to the synthesis of Gb3, which is catalyzed by globotriaosylceramide synthase.

G Glycosphingolipid Biosynthesis: Globo and Isoglobo Series Cer Ceramide GlcCer Glucosylceramide (Glc-Cer) Cer->GlcCer GlcT LacCer Lactosylceramide (Gal-Glc-Cer) GlcCer->LacCer LacCerS Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 Gb3S iGb3 Isoglobotriaosylceramide (iGb3) LacCer->iGb3 iGb3S Gb4 Globotetraosylceramide (Gb4) Gb3->Gb4 Gb4S iGb4 Isoglobotetraosylceramide (iGb4) iGb3->iGb4 iGb4S GlcT Glucosylceramide synthase LacCerS Lactosylceramide synthase Gb3S Globotriaosylceramide synthase iGb3S Isoglobotriaosylceramide synthase Gb4S Globotetraosylceramide synthase iGb4S Isoglobotetraosylceramide synthase G Workflow for this compound Quantification sample Biological Sample (Tissue, Cells) extraction Lipid Extraction (Chloroform/Methanol) sample->extraction purification1 Silica Column Purification extraction->purification1 digestion Ceramide Glycanase Digestion purification1->digestion labeling Fluorescent Labeling (e.g., 2-AB) digestion->labeling purification2 Labeled Oligosaccharide Purification labeling->purification2 hplc NP-HPLC Analysis purification2->hplc quantification Quantification hplc->quantification

References

An In-depth Technical Guide to the Biosynthesis of Isogloboseries Glycosphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of isogloboseries glycosphingolipids (GSLs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental aspects of glycosphingolipid metabolism and its potential therapeutic implications. This document details the enzymatic steps, substrates, and products involved in the synthesis of this class of molecules, with a particular focus on the key enzymes and their kinetic properties. Furthermore, it offers detailed experimental protocols for the study of this pathway, including enzyme expression and purification, activity assays, and analytical techniques for the characterization of isogloboseries GSLs.

Introduction to Isogloboseries Glycosphingolipids

Glycosphingolipids are integral components of eukaryotic cell membranes, where they play crucial roles in cell recognition, signaling, and adhesion. The isogloboseries is a specific class of GSLs characterized by a terminal galactose residue linked in an α1,3-glycosidic bond to the galactose of lactosylceramide. The simplest member of this series is isoglobotriaosylceramide (iGb3).

The biosynthesis of isogloboseries GSLs is of significant interest due to the immunomodulatory functions of its members. Notably, iGb3 has been proposed as an endogenous ligand for natural killer T (NKT) cells, a specialized subset of T lymphocytes involved in both innate and adaptive immunity. However, it is important to note that humans lack a functional enzyme for the synthesis of iGb3, making this pathway a point of divergence between humans and other mammals and a critical consideration in fields such as xenotransplantation.

The Biosynthetic Pathway of Isogloboseries Glycosphingolipids

The synthesis of isogloboseries GSLs begins with the formation of the central precursor, lactosylceramide (LacCer), and culminates in the generation of iGb3 and potentially more complex structures. The pathway involves a series of enzymatic reactions localized primarily in the Golgi apparatus.

Synthesis of Glucosylceramide (GlcCer)

The initial step in the biosynthesis of most GSLs, including the isogloboseries, is the synthesis of glucosylceramide. This reaction is catalyzed by glucosylceramide synthase (GCS) , an enzyme that transfers a glucose molecule from UDP-glucose to a ceramide backbone.

  • Enzyme: Glucosylceramide synthase (UGCG)

  • Substrates: Ceramide, UDP-glucose

  • Product: Glucosylceramide (GlcCer)

  • Cellular Location: Cytosolic face of the Golgi apparatus[1]

Synthesis of Lactosylceramide (LacCer)

Glucosylceramide is then converted to lactosylceramide by the action of lactosylceramide synthase . This enzyme adds a galactose residue from UDP-galactose to GlcCer. LacCer is a critical branchpoint in GSL biosynthesis, serving as the precursor for the globo-, lacto-, neolacto-, ganglio-, and isoglobo-series.

  • Enzyme: Lactosylceramide synthase (β-1,4-galactosyltransferase 5/6, B4GALT5/6)

  • Substrates: Glucosylceramide, UDP-galactose

  • Product: Lactosylceramide (LacCer)

  • Cellular Location: Lumen of the Golgi apparatus

Synthesis of Isoglobotriaosylceramide (iGb3)

The defining step in the isogloboseries pathway is the synthesis of isoglobotriaosylceramide (iGb3). This reaction is catalyzed by isoglobotriaosylceramide synthase (iGb3S) , also known as α1,3-galactosyltransferase 2 (A3GALT2). This enzyme transfers a galactose molecule from UDP-galactose to lactosylceramide via an α1,3-linkage.

  • Enzyme: Isoglobotriaosylceramide synthase (iGb3S, A3GALT2)

  • Substrates: Lactosylceramide, UDP-galactose

  • Product: Isoglobotriaosylceramide (iGb3)

  • Cellular Location: Golgi apparatus

It is crucial to reiterate that the gene encoding iGb3S in humans, A3GALT2, contains mutations that render the enzyme non-functional.

Quantitative Data on Enzyme Kinetics

Understanding the kinetic parameters of the enzymes in the isogloboseries biosynthetic pathway is essential for comprehending its regulation and for developing potential inhibitors or modulators.

EnzymeSubstrateKmVmaxkcatCatalytic Efficiency (kcat/Km)Organism/SourceReference
Glucosylceramidase p-nitrophenyl-β-D-glucopyranoside12.6 mM333 U/mg--Human leukocytes[2]
Lactosylceramide Synthase (B4GALT5) UDP-galactose214.4 µM---Human (expressed in HEK-293T cells)[3]
Glucosylceramide (deuterated)2.47 µM---Human (expressed in HEK-293T cells)[3]
α-(1→3)-Galactosyltransferase (Bovine) Lactosyl ceramide---Specific Activity: 0.065 mU/mg proteinBovine thymus[4]
Lactose---Specific Activity: 1.3 mU/mg proteinBovine thymus[4]
α-(1→4)-Galactosyltransferase (N. meningitidis) Lactosyl ceramide---Specific Activity: 7.6 mU/mg proteinNeisseria meningitidis (recombinant)[4]
Human blood group B galactosyltransferase (GTB) Lactosyl ceramide---Specific Activity: 0.0016 mU/mg proteinHuman (recombinant)[4]

Note: Comprehensive kinetic data for iGb3S (A3galt2) is limited in the public domain. The provided data for bovine α-(1→3)-Galactosyltransferase acting on lactosyl ceramide offers an indication of the enzyme's activity with this substrate. Further research is needed to fully characterize the kinetics of iGb3S from various species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of isogloboseries glycosphingolipids.

Expression and Purification of Recombinant Glycosyltransferases

The production of recombinant enzymes is crucial for in vitro studies of their activity and kinetics. The following are general protocols that can be adapted for the expression of enzymes like iGb3S.

  • Vector Construction: The cDNA encoding the glycosyltransferase of interest is cloned into a suitable bacterial expression vector, such as a pET vector containing an N- or C-terminal affinity tag (e.g., 6x-His tag).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a small starter culture (e.g., 10 mL of LB medium with the appropriate antibiotic), which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of culture medium.

  • Induction: The culture is grown at 37°C to an OD600 of 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 1.0 mM.

  • Expression: The induced culture is incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Harvest: Cells are harvested by centrifugation. The cell pellet can be stored at -80°C until purification.

  • Recombinant Bacmid Generation: The gene of interest is cloned into a pFastBac vector, which is then transformed into DH10Bac E. coli to generate a recombinant bacmid via site-specific transposition.

  • Transfection of Insect Cells: The recombinant bacmid DNA is transfected into insect cells (e.g., Sf9 cells) to produce recombinant baculovirus.

  • Virus Amplification: The initial virus stock is amplified to a high titer.

  • Protein Expression: A large-scale culture of insect cells (e.g., Sf9 or High Five™ cells) is infected with the high-titer recombinant baculovirus at an appropriate multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated at 27°C for 48-72 hours to allow for protein expression.

  • Cell Harvest: Cells are harvested by centrifugation.

  • Vector Construction: The cDNA of the glycosyltransferase is cloned into a mammalian expression vector, such as pcDNA3.1, often with an affinity tag.

  • Transfection: The expression vector is transfected into a suitable mammalian cell line (e.g., HEK293T or CHO cells) using a suitable transfection reagent (e.g., PEI).

  • Culture: Cells are cultured in appropriate medium for 48-72 hours to allow for protein expression.

  • Cell Harvest: Cells are harvested for purification of the recombinant protein.

  • Cell Lysis: The harvested cell pellet is resuspended in a suitable lysis buffer containing protease inhibitors. Cells are lysed by sonication or other appropriate methods.

  • Clarification: The cell lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

  • Washing: The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole.

  • Dialysis/Buffer Exchange: The eluted protein is dialyzed against a suitable storage buffer.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Enzyme Activity Assays

This is a classic method for measuring glycosyltransferase activity.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM MES, pH 6.5)

    • Divalent cation (e.g., 20 mM MnCl₂)

    • Acceptor substrate (e.g., lactosylceramide)

    • Radiolabeled donor substrate (e.g., UDP-[¹⁴C]Galactose)

    • Purified recombinant enzyme or cell lysate

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: The reaction is stopped, for example, by the addition of a chloroform/methanol mixture.

  • Product Separation: The radiolabeled product is separated from the unreacted radiolabeled donor substrate using techniques like thin-layer chromatography (TLC) or solid-phase extraction.

  • Quantification: The amount of radioactivity incorporated into the product is quantified using a scintillation counter.

This is a more modern, non-radioactive method.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer and divalent cations as above.

    • Deuterated glucosylceramide (acceptor substrate).

    • UDP-galactose (donor substrate).

    • Enzyme source.

  • Incubation: Incubate at 37°C.

  • Reaction Termination and Extraction: Stop the reaction and extract the lipids.

  • LC-MS/MS Analysis: The deuterated lactosylceramide product is quantified by liquid chromatography-tandem mass spectrometry.

Analysis of Isogloboseries Glycosphingolipids

TLC is a fundamental technique for the separation and qualitative analysis of GSLs.

  • Lipid Extraction: Extract total lipids from cells or tissues using a chloroform/methanol/water mixture.

  • Sample Application: Apply the extracted lipid sample to a high-performance TLC (HPTLC) plate.

  • Development: Develop the TLC plate in a chamber containing an appropriate solvent system. For neutral GSLs, a common solvent system is chloroform/methanol/water (e.g., 65:25:4, v/v/v).

  • Visualization: Visualize the separated GSLs by spraying the plate with a suitable reagent and heating. Common reagents include orcinol-sulfuric acid (for neutral GSLs) or resorcinol-HCl (for gangliosides). The GSLs will appear as colored bands.

MS is a powerful tool for the structural characterization and quantification of GSLs.

  • Sample Preparation: Purify the GSL fraction from the total lipid extract.

  • Ionization: Ionize the GSLs using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: Analyze the mass-to-charge ratio of the ions to determine the molecular weight of the GSLs.

  • Tandem MS (MS/MS): Fragment the parent ions to obtain structural information about the glycan sequence and the ceramide moiety. A sensitive method for the specific detection of iGb3 in the presence of its isomer Gb3 has been developed using multi-stage fragmentation (MSn) in an ion trap mass spectrometer[5].

Visualizations

Biosynthesis Pathway of Isogloboseries Glycosphingolipids

Biosynthesis_of_Isogloboseries_GSLs Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase (GCS) UDP_Glc UDP-Glucose UDP_Glc->GlcCer LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase UDP_Gal UDP-Galactose UDP_Gal->LacCer iGb3 Isoglobotriaosylceramide (iGb3) UDP_Gal->iGb3 LacCer->iGb3 Isoglobotriaosylceramide Synthase (iGb3S) Other_GSLs Globo, Lacto, Neolacto, Ganglio-series GSLs LacCer->Other_GSLs Various Glycosyltransferases

Caption: Biosynthesis pathway of isogloboseries glycosphingolipids.

Experimental Workflow for Recombinant Enzyme Production and Analysis

Experimental_Workflow cluster_Expression Recombinant Protein Expression cluster_Purification Protein Purification cluster_Analysis Functional Analysis Cloning Gene Cloning into Expression Vector Transformation Transformation/ Transfection Cloning->Transformation Culture Cell Culture and Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis Enzyme_Assay Enzyme Activity Assay Analysis->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis

Caption: Experimental workflow for recombinant enzyme production and analysis.

Conclusion

The biosynthesis of isogloboseries glycosphingolipids is a concise and highly regulated pathway that culminates in the production of immunologically significant molecules. While the core enzymatic steps are well-defined, further research is needed to fully elucidate the kinetic properties of the key enzymes, particularly iGb3S, from various species. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this pathway, characterize the enzymes involved, and explore the biological functions of isogloboseries GSLs. A deeper understanding of this biosynthetic route will be invaluable for advancing our knowledge of glycobiology and for the development of novel therapeutic strategies targeting GSL metabolism.

References

Isoglobotriaose and its Interaction with Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoglobotriaose

This compound is a trisaccharide with the structure Galα1-3Galβ1-4Glc. It is an isomer of globotriaose (Galα1-4Galβ1-4Glc). In biological systems, this compound is often found as the glycan component of isoglobotriaosylceramide (iGb3), a glycosphingolipid present in mammalian tissues. While globotriaosylceramide (Gb3) is found in both epithelial and non-epithelial cells of the small intestine, iGb3 is restricted to the non-epithelial residue[1]. Glycosphingolipids, including iGb3, are integral components of cell membranes and are involved in cellular signaling processes. The interaction of these complex molecules with the gut microbiota is an emerging area of research with significant implications for host physiology and immunity.

The gut microbiome possesses a vast enzymatic repertoire capable of degrading complex carbohydrates and lipids that are indigestible by the host[2][3][4]. Bacteria from the phylum Bacteroidetes, in particular, are well-equipped to metabolize a wide range of glycans[2][3][4]. Furthermore, gut bacteria, including species like Bacteroides fragilis, are known to produce and metabolize sphingolipids, which can influence host immune responses[1][5][6][7][8]. Given the structural similarity of this compound to other glycans and its presence as part of a glycosphingolipid, it is highly probable that it undergoes metabolism by specific members of the gut microbiota, leading to the production of bioactive metabolites that can modulate host signaling pathways.

Interaction of this compound with Gut Microbiota

Direct studies on the metabolism of this compound by specific gut bacteria are limited. However, based on the known metabolic capabilities of the gut microbiota for similar glycosphingolipids and complex carbohydrates, a hypothetical metabolic pathway can be proposed. The interaction would likely involve a multi-step process initiated by the cleavage of the glycosidic bonds of the this compound moiety, followed by the breakdown of the ceramide backbone.

Microbial Metabolism of this compound

The degradation of isoglobotriaosylceramide (iGb3) by gut bacteria is expected to be a sequential process:

  • Deglycosylation: The initial and rate-limiting step would be the enzymatic cleavage of the trisaccharide from the ceramide lipid. This would be carried out by bacterial glycoside hydrolases (glycosidases). Specifically, α-galactosidases and β-glucosidases would be required to break down the Galα1-3Galβ1-4Glc structure. Genera such as Bacteroides and Bifidobacterium are known to possess a wide array of glycosidases capable of degrading complex glycans[9][10][11].

  • Fermentation of the Trisaccharide: Once liberated, the this compound would be available for fermentation by saccharolytic bacteria. The monosaccharides (galactose and glucose) would be metabolized through pathways like the pentose phosphate pathway, ultimately leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate[12].

  • Metabolism of the Ceramide Backbone: The remaining ceramide lipid could be further metabolized. Some gut bacteria can utilize fatty acids, and the sphingoid long-chain base could potentially enter bacterial metabolic pathways. It has been shown that sphingolipids produced by gut bacteria can be absorbed by the host and influence host lipid metabolism, suggesting a complex interplay between bacterial and host sphingolipid pools[6][7][13][14].

Key Microbial Players and Enzymes

While specific species that metabolize this compound have not yet been identified, members of the Bacteroidetes and Bifidobacterium are strong candidates due to their well-documented saccharolytic capabilities and, in the case of Bacteroides, their involvement in sphingolipid metabolism.

Table 1: Postulated Microbial Players and Enzymes in this compound Metabolism

Microbial GenusPotential RoleKey EnzymesExpected Metabolites
BacteroidesPrimary degrader of iGb3 and fermenter of this compoundα-galactosidases, β-glucosidases, Sphingolipid-metabolizing enzymesGalactose, Glucose, Acetate, Propionate, Succinate, Ceramide derivatives
BifidobacteriumFermentation of this compound and its monosaccharide componentsα-galactosidases, β-glucosidasesGalactose, Glucose, Acetate, Lactate
LactobacillusFermentation of liberated monosaccharidesβ-glucosidasesGlucose, Lactate
Butyrate-producing Firmicutes (e.g., Faecalibacterium, Roseburia)Cross-feeding on acetate and lactate to produce butyrateButyryl-CoA:acetate CoA-transferaseButyrate

Hypothetical Signaling Pathways

The metabolites generated from this compound degradation by gut microbiota could influence host signaling pathways, particularly those related to immune homeostasis. Bacterial sphingolipids and SCFAs are known to be immunomodulatory.

Modulation of Innate Immunity

Bacterial sphingolipids have been shown to interact with the host's innate immune system[6]. Metabolites from iGb3 could potentially be recognized by pattern recognition receptors (PRRs) on innate immune cells such as dendritic cells and macrophages. This interaction could trigger downstream signaling cascades, leading to the production of cytokines that shape the local and systemic immune response.

// Nodes iGb3 [label="Isoglobotriaosylceramide\n(iGb3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gut_Microbiota [label="Gut Microbiota\n(e.g., Bacteroides)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Ceramide [label="Ceramide", fillcolor="#FBBC05", fontcolor="#202124"]; SCFAs [label="SCFAs\n(Butyrate, Propionate, Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; PRR [label="Pattern Recognition\nReceptors (PRRs)\non Immune Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Intracellular Signaling\n(e.g., NF-κB, MAPK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokine_Production [label="Cytokine Production\n(e.g., IL-10, IL-12)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Homeostasis [label="Immune Homeostasis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges iGb3 -> Gut_Microbiota [label="Metabolism"]; Gut_Microbiota -> this compound; Gut_Microbiota -> Ceramide; this compound -> SCFAs [label="Fermentation"]; Ceramide -> PRR [label="Recognition"]; SCFAs -> PRR [label="Recognition"]; PRR -> Signaling_Cascade [label="Activation"]; Signaling_Cascade -> Cytokine_Production [label="Regulation"]; Cytokine_Production -> Immune_Homeostasis [label="Modulation"]; } .dot Caption: Hypothetical signaling pathway of iGb3-microbiota interaction.

Experimental Protocols

Investigating the interaction between this compound and the gut microbiota requires a combination of in vitro and in vivo experimental approaches.

In Vitro Fecal Fermentation Model

This model is used to study the metabolism of a substrate by a complex microbial community from a fecal sample.

Objective: To determine if and how this compound is metabolized by the human gut microbiota and to identify the resulting metabolites.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors and homogenized in an anaerobic buffer.

  • Batch Fermentation: The fecal slurry is used to inoculate an anaerobic medium containing this compound as the sole carbohydrate source. Control fermentations with no substrate or a known prebiotic (e.g., inulin) are run in parallel.

  • Incubation: The cultures are incubated under strict anaerobic conditions at 37°C for 24-48 hours.

  • Sampling: Aliquots are taken at different time points (e.g., 0, 12, 24, 48 hours).

  • Metabolite Analysis:

    • Carbohydrate and SCFA Analysis: Supernatants are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the depletion of this compound and the production of SCFAs.

    • Sphingolipid Analysis: The lipid fraction is extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify ceramide and its derivatives[15][16][17].

  • Microbial Community Analysis: DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to assess changes in the microbial community composition in response to this compound.

// Nodes Fecal_Sample [label="Fecal Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculum_Prep [label="Anaerobic Fecal\nSlurry Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Fermentation [label="In Vitro Batch Fermentation\nwith this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Time-course Sampling\n(0, 12, 24, 48h)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite_Analysis [label="Metabolite Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microbial_Analysis [label="Microbial Community\nAnalysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC (SCFAs, Sugars)", fillcolor="#FFFFFF", fontcolor="#202124"]; LCMS [label="LC-MS/MS (Sphingolipids)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sequencing [label="16S rRNA Gene Sequencing", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Integration and\nPathway Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fecal_Sample -> Inoculum_Prep; Inoculum_Prep -> Fermentation; Fermentation -> Sampling; Sampling -> Metabolite_Analysis; Sampling -> Microbial_Analysis; Metabolite_Analysis -> HPLC; Metabolite_Analysis -> LCMS; Microbial_Analysis -> Sequencing; HPLC -> Data_Analysis; LCMS -> Data_Analysis; Sequencing -> Data_Analysis; } .dot Caption: Workflow for in vitro fermentation of this compound.

Co-culture with Host Cells

To investigate the direct effects of this compound and its microbial metabolites on host cells, a co-culture system can be employed.

Objective: To determine the immunomodulatory effects of this compound metabolites on intestinal epithelial cells and immune cells.

Methodology:

  • Preparation of Conditioned Media: Supernatants from the in vitro fermentation of this compound are collected, filter-sterilized, and used as "conditioned media."

  • Cell Culture: Human intestinal epithelial cell lines (e.g., Caco-2) or immune cell lines (e.g., THP-1 macrophages) are cultured.

  • Treatment: The cells are treated with the conditioned media. Controls include media from fermentations without substrate and media with known immunomodulators (e.g., LPS, butyrate).

  • Analysis of Host Response:

    • Gene Expression: RNA is extracted from the cells, and quantitative PCR (qPCR) or RNA-sequencing is performed to measure the expression of genes related to inflammation and immune signaling (e.g., cytokines, chemokines, PRRs).

    • Protein Expression: Protein levels of key signaling molecules (e.g., phosphorylated NF-κB) and secreted cytokines are measured by Western blotting or ELISA.

Concluding Remarks

The interaction between this compound and the gut microbiota represents a promising area of research for understanding the complex interplay between diet, the microbiome, and host immunity. While direct evidence is currently lacking, the known metabolic capabilities of prominent gut commensals provide a strong foundation for hypothesizing the degradation of this compound into bioactive metabolites. The experimental protocols outlined in this guide offer a systematic approach to elucidating the specific microbial players, metabolic pathways, and host signaling responses involved. Such research could pave the way for the development of novel prebiotics or targeted microbial interventions to modulate gut health and immune function.

References

The Enigmatic Role of Isoglobotriaose in Immune Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotriaose (iGb3), a glycosphingolipid, has emerged as a significant modulator of the immune system, primarily through its interaction with a specialized subset of T lymphocytes known as Natural Killer T (NKT) cells. This technical guide provides an in-depth exploration of the current understanding of iGb3's immunomodulatory functions, detailing its mechanism of action, the signaling pathways it influences, and its potential as a therapeutic agent. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular and cellular processes to serve as a valuable resource for researchers in immunology and drug development.

Introduction to this compound (iGb3)

This compound is a triglycosylceramide characterized by a unique β-glycosidic linkage between its ceramide backbone and the proximal sugar residue, a feature that distinguishes it from many other NKT cell antigens.[1][2] The entire three-sugar moiety is essential for its biological activity.[1] iGb3 has been identified as a potent antigen for mouse invariant NKT (iNKT) cells; however, its role in the human immune system is a subject of ongoing research and debate.[3][4] This discrepancy is largely attributed to a single amino acid difference in the CD1d protein, the antigen-presenting molecule for iGb3, between mice and humans, as well as the absence of a functional iGb3 synthase enzyme in humans.[3][4]

The iGb3-NKT Cell Axis: A Canonical Signaling Pathway

The primary mechanism by which iGb3 modulates the immune system is through its presentation by the non-classical MHC class I-like molecule, CD1d, on the surface of antigen-presenting cells (APCs) to the T-cell receptor (TCR) of NKT cells.[1] This interaction triggers the activation of NKT cells, leading to the rapid release of a plethora of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which in turn influence a wide range of immune responses.

iGb3_Canonical_Signaling cluster_APC Antigen-Presenting Cell (APC) cluster_NKT NKT Cell iGb3_uptake iGb3 Uptake CD1d_loading iGb3 loading onto CD1d iGb3_uptake->CD1d_loading CD1d_presentation CD1d-iGb3 Complex Presentation CD1d_loading->CD1d_presentation TCR T-Cell Receptor (TCR) CD1d_presentation->TCR Recognition NKT_activation NKT Cell Activation TCR->NKT_activation Cytokine_release Cytokine Release (IFN-γ, IL-4, etc.) NKT_activation->Cytokine_release Immune_Modulation Immune Modulation (Anti-tumor, Anti-autoimmune) Cytokine_release->Immune_Modulation Downstream Effects

Figure 1: Canonical signaling pathway of iGb3-mediated NKT cell activation.

A Novel Paradigm: iGb3 and Reverse Signaling in APCs

Recent evidence has unveiled a non-canonical, "reverse signaling" pathway initiated by iGb3 within APCs. This pathway is triggered following the activation of Toll-like receptors (TLRs) on APCs, which leads to the endogenous production of iGb3.[3][5] This newly synthesized iGb3 can then bind to CD1d molecules within intracellular compartments, initiating a signaling cascade that amplifies the initial TLR-mediated inflammatory response.[3][5] This finding suggests a novel feedback loop where an endogenous lipid antigen potentiates innate immunity.

iGb3_Reverse_Signaling cluster_APC_Intracellular APC Intracellular Signaling TLR_Activation TLR Activation (e.g., by PAMPs) iGb3_Synthesis Endogenous iGb3 Synthesis TLR_Activation->iGb3_Synthesis CD1d_iGb3_binding iGb3 binding to CD1d iGb3_Synthesis->CD1d_iGb3_binding Intracellular_CD1d Intracellular CD1d Intracellular_CD1d->CD1d_iGb3_binding CD1d_Signaling CD1d Reverse Signaling CD1d_iGb3_binding->CD1d_Signaling Amplified_Response Amplified Innate Immune Response CD1d_Signaling->Amplified_Response NKT_Activation_Workflow start Start prep_apc Prepare Antigen-Presenting Cells (e.g., Dendritic Cells) start->prep_apc load_igb3 Load APCs with iGb3 (e.g., 10 µg/mL for 3h at 37°C) prep_apc->load_igb3 coculture Co-culture iGb3-loaded APCs with NKT cells (e.g., 16h) load_igb3->coculture collect_supernatant Collect Supernatant coculture->collect_supernatant analyze_cytokines Analyze Cytokine Levels (e.g., ELISA for IL-2, IFN-γ) collect_supernatant->analyze_cytokines end End analyze_cytokines->end

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Isoglobotriose (iGb3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotriose (iGb3), a neutral glycosphingolipid, is a significant immunomodulatory molecule recognized by invariant Natural Killer T (iNKT) cells. Its synthesis is crucial for studying immune responses and for the development of potential therapeutics. This document provides a detailed protocol for the enzymatic synthesis of iGb3 using bovine α-(1→3)-galactosyltransferase, which catalyzes the transfer of galactose from UDP-galactose to lactosylceramide. The protocol covers the enzymatic reaction, purification by High-Performance Liquid Chromatography (HPLC), and characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Isoglobotriose (iGb3) is a trisaccharide with the structure Galα(1→3)Galβ(1→4)Glc, typically attached to a ceramide lipid tail. It is an important glycolipid that serves as an endogenous ligand for iNKT cells, playing a role in their development and activation. The ability to synthesize iGb3 in the laboratory is essential for immunological research and for the exploration of its therapeutic potential. While chemical synthesis is possible, enzymatic synthesis offers high specificity and stereoselectivity, avoiding the need for complex protection and deprotection steps.

This application note details a robust protocol for the enzymatic synthesis of iGb3 from lactosylceramide and UDP-galactose, utilizing a recombinant bovine α-(1→3)-galactosyltransferase.

Signaling Pathway

The enzymatic synthesis of isoglobotriose is a key step in the isoglobo-series pathway of glycosphingolipid biosynthesis. This pathway is initiated by the addition of a galactose residue in an α-1,3 linkage to lactosylceramide, a reaction catalyzed by iGb3 synthase. In contrast, the globo-series pathway begins with the addition of a galactose in an α-1,4 linkage to the same precursor, forming globotriose (Gb3)[1]. The presence or absence of a functional iGb3 synthase determines the production of iGb3 and downstream isoglobo-series glycolipids[2].

isoglobotriose_synthesis_pathway Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide synthase Lactosylceramide Lactosylceramide (LacCer) Glucosylceramide->Lactosylceramide Lactosylceramide synthase iGb3 Isoglobotriose (iGb3) Galα(1→3)Galβ(1→4)Glc-Cer Lactosylceramide->iGb3 α-(1→3)-Galactosyltransferase (iGb3 Synthase) UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide UDP_Galactose UDP-Galactose UDP_Galactose->Lactosylceramide UDP_Galactose->iGb3

Figure 1. Biosynthetic pathway of isoglobotriose.

Experimental Protocols

Materials
  • Recombinant bovine α-(1→3)-galactosyltransferase (commercially available)

  • Lactosylceramide (acceptor substrate)

  • Uridine diphosphate galactose (UDP-galactose, donor substrate)

  • Methyl-β-cyclodextrin

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Manganese chloride (MnCl₂)

  • Bovine Serum Albumin (BSA)

  • Methanol, Chloroform, Water (HPLC grade)

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

Enzyme Preparation

Recombinant bovine α-(1→3)-galactosyltransferase can be obtained from various commercial sources. The enzyme should be stored at -80°C in appropriate buffer as recommended by the supplier. Before use, the enzyme should be thawed on ice and diluted to the desired concentration in the reaction buffer.

Enzymatic Synthesis of Isoglobotriose

This protocol is adapted from a published method for the synthesis of iGb3[3].

  • Prepare the Substrate Solution :

    • In a microcentrifuge tube, prepare a 150 µL substrate solution containing:

      • 625 nmol UDP-Galactose

      • 66.5 nmol Lactosylceramide

      • 2 mg Methyl-β-cyclodextrin

    • The methyl-β-cyclodextrin is used to increase the solubility of the lipid acceptor, lactosylceramide. The components should be thoroughly mixed.

  • Prepare the Enzyme Solution :

    • In a separate tube, prepare 75 µL of a buffered enzyme solution containing:

      • 0.1 U of bovine α-(1→3)-galactosyltransferase

      • 0.1 M MOPS buffer, pH 7.0

      • 40 mM MnCl₂

      • 0.2% BSA

  • Initiate the Reaction :

    • Add the 75 µL of enzyme solution to the 150 µL substrate solution.

    • The final reaction mixture (225 µL) will have the following approximate concentrations: 2.78 mM UDP-Gal, 0.296 mM Lactosylceramide, in a buffer of approximately 33 mM MOPS, 13.3 mM MnCl₂, and 0.067% BSA.

  • Incubation :

    • Incubate the reaction mixture at ambient temperature or 37°C. The reaction time can be varied, with significant product formation observed after 22 hours[3].

  • Reaction Termination :

    • Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v) to extract the lipids.

Purification of Isoglobotriose
  • Solid-Phase Extraction (SPE) :

    • The lipid extract from the terminated reaction is passed through a C18 SPE cartridge to remove salts, unreacted UDP-galactose, and other polar components.

    • Wash the cartridge with water.

    • Elute the glycolipids with methanol.

  • High-Performance Liquid Chromatography (HPLC) :

    • The eluted glycolipid fraction is dried under a stream of nitrogen and reconstituted in a suitable solvent for HPLC.

    • Purify the iGb3 using a C18 reversed-phase HPLC column.

    • A gradient of acetonitrile in water (with 0.1% TFA) can be used for elution. A suggested gradient is from 30% to 100% acetonitrile over 40 minutes.

    • Monitor the elution profile at a low UV wavelength (e.g., 205-215 nm) or using an evaporative light scattering detector (ELSD).

    • Collect the fractions corresponding to the iGb3 peak.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis A Prepare Substrate Solution (Lactosylceramide, UDP-Galactose) C Mix and Incubate A->C B Prepare Enzyme Solution (α-(1→3)-Galactosyltransferase) B->C D Reaction Quenching (Chloroform/Methanol Extraction) C->D E Solid-Phase Extraction (SPE) (C18 Cartridge) D->E F HPLC Purification (Reversed-Phase C18) E->F G Mass Spectrometry (ESI-MS) F->G H NMR Spectroscopy F->H I Purity and Yield Determination G->I H->I

Figure 2. Workflow for the enzymatic synthesis and analysis of iGb3.

Data Presentation

The following table summarizes the key quantitative parameters for the enzymatic synthesis of isoglobotriose based on the provided protocol. Researchers can use this table to record their experimental results for comparison.

ParameterValueReference
Reactants
Lactosylceramide Concentration0.296 mM[3]
UDP-Galactose Concentration2.78 mM[3]
Enzyme
Enzyme Concentration0.1 U in 225 µL reaction volume[3]
Reaction Conditions
Buffer~33 mM MOPS, pH 7.0[3]
MnCl₂ Concentration~13.3 mM[3]
TemperatureAmbient or 37°C[3]
Incubation Time22 hours[3]
Expected Yield User to determine experimentally
Purity User to determine experimentally

Characterization of Isoglobotriose

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized iGb3. The expected mass will depend on the fatty acid chain length of the ceramide backbone of the lactosylceramide used as a precursor. For example, if the precursor is lactosylceramide with a C18 fatty acid, the expected monoisotopic mass of the resulting iGb3 would be calculated accordingly. The product can be detected as protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ in positive ion mode.

NMR Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for the structural elucidation of iGb3, particularly for confirming the anomeric configuration of the newly added galactose residue. The key diagnostic signal for the α-anomeric proton of the terminal galactose in iGb3 is expected to be a doublet in the downfield region of the spectrum, typically around 4.9 ppm. The coupling constant (J-value) of this doublet is characteristic of an α-linkage. The presence of this signal and the correct integration of all sugar protons confirm the successful synthesis of isoglobotriose. Product characterization by NMR analysis can clearly differentiate between the Gal-α-(1→3)-Gal and Gal-α-(1→4)-Gal products[4].

Conclusion

This application note provides a comprehensive protocol for the enzymatic synthesis of isoglobotriose, a critical glycosphingolipid for immunological research. The use of bovine α-(1→3)-galactosyltransferase allows for a specific and efficient synthesis. The detailed steps for the reaction, purification, and characterization will enable researchers to produce and validate iGb3 for their studies. The provided diagrams and tables serve as a clear guide for the experimental workflow and data documentation.

References

Chemoenzymatic Synthesis of Isoglobotriose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of isoglobotriose (Galα1-3Galβ1-4GlcNAc), a trisaccharide of significant interest in glycobiology and drug development. The synthesis is achieved through a highly efficient enzymatic reaction catalyzed by recombinant bovine α-1,3-galactosyltransferase (α1,3GT). This method offers a robust and scalable approach for producing high-purity isoglobotriose for various research applications. The protocol includes the enzymatic synthesis procedure, a novel purification strategy using immobilized yeast to remove unreacted monosaccharides, and subsequent chromatographic steps for final purification.

Introduction

Isoglobotriose (iGb3) is a key glycosphingolipid that plays a crucial role in various biological processes, including immune responses. As the Galα1-3Gal epitope, it is a major xenoantigen responsible for hyperacute rejection in pig-to-human xenotransplantation. The study of isoglobotriose and its derivatives is essential for understanding these processes and for the development of novel therapeutics. Chemoenzymatic synthesis provides a powerful tool for accessing structurally well-defined oligosaccharides like isoglobotriose, overcoming the challenges associated with complex chemical synthesis. This application note details a straightforward and efficient method for the synthesis and purification of isoglobotriose.

Data Presentation

ParameterValueReference
Enzyme Recombinant Bovine α-1,3-Galactosyltransferase (catalytic domain)[1][2]
Specific Activity 0.69 pmol/min/ng[1][3]
Unit Definition 1 unit is the amount of enzyme that catalyzes the formation of 1 µmol of Galα1,3Lac from UDP-Gal and Lactose per minute at 37 °C.[4][5]
Donor Substrate UDP-galactose (UDP-Gal)[6]
Acceptor Substrate N-acetyllactosamine (Galβ1-4GlcNAc) or Lactose (Galβ1-4Glc)[6][7]
KM (UDP-Gal) 30 µM[8]
KM (Lactose) 1.2 mM[8]
Purity after Yeast Treatment >80%[2]
Final Purity >95%N/A

Experimental Protocols

Materials
  • Recombinant bovine α-1,3-galactosyltransferase (α1,3GT), E. coli expressed

  • UDP-galactose (UDP-Gal)

  • N-acetyllactosamine (LacNAc) or Lactose

  • Tris-HCl buffer

  • Manganese chloride (MnCl₂)

  • Bovine Serum Albumin (BSA)

  • Saccharomyces cerevisiae (Baker's yeast)

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Sterile deionized water

  • Bio-Gel P-2 or equivalent size-exclusion chromatography media

  • C18 reverse-phase chromatography column

Protocol 1: Enzymatic Synthesis of Isoglobotriose
  • Reaction Setup:

    • Prepare a reaction mixture in a suitable vessel. For a 1 mL reaction, combine the following:

      • 100 mM Tris-HCl buffer, pH 7.5

      • 10 mM MnCl₂

      • 20 mM N-acetyllactosamine (or Lactose)

      • 25 mM UDP-galactose

      • 0.1 mg/mL BSA

      • 1-5 Units of recombinant α-1,3-galactosyltransferase

  • Incubation:

    • Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination:

    • Terminate the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.

    • Collect the supernatant containing the synthesized isoglobotriose.

Protocol 2: Purification of Isoglobotriose

Step 1: Removal of Monosaccharides using Immobilized Yeast

  • Yeast Immobilization:

    • Activate 2.5 g of dried baker's yeast in 25 mL of sterile water for 10 minutes.

    • Mix the yeast suspension with 25 mL of a 4% (w/v) sodium alginate solution.

    • Extrude the mixture dropwise into 100 mL of a 1.5% (w/v) calcium chloride solution to form beads.

    • Allow the beads to harden in the CaCl₂ solution for 10-15 minutes.

    • Wash the immobilized yeast beads with sterile water.[9]

  • Purification:

    • Add the immobilized yeast beads to the supernatant from the enzymatic reaction.

    • Incubate at 30°C with gentle shaking for 4-6 hours. The yeast will consume the unreacted monosaccharides (galactose) and UDP.

    • Remove the yeast beads by filtration or decantation. The purity of the fructooligosaccharides in a similar process was increased from 54.4% to 80.1%[2].

Step 2: Size-Exclusion Chromatography

  • Column Preparation:

    • Pack a column with Bio-Gel P-2 resin (or equivalent) and equilibrate with deionized water.

  • Sample Loading and Elution:

    • Concentrate the filtrate from the yeast treatment under reduced pressure.

    • Load the concentrated sample onto the equilibrated column.

    • Elute the column with deionized water at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of isoglobotriose using TLC or HPLC.

    • Pool the fractions containing the pure trisaccharide.

Step 3: C18 Reverse-Phase Chromatography (Optional, for desalting and final polishing)

  • Column Equilibration:

    • Equilibrate a C18 column with deionized water.

  • Sample Application and Elution:

    • Load the pooled fractions from the size-exclusion chromatography onto the C18 column.

    • Wash the column with deionized water to remove any remaining salts.

    • Elute the isoglobotriose with a gradient of methanol or acetonitrile in water.

  • Final Product:

    • Collect the fractions containing the pure isoglobotriose and lyophilize to obtain a white powder.

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification UDP_Gal UDP-Galactose Reaction Reaction Mixture UDP_Gal->Reaction LacNAc N-Acetyllactosamine LacNAc->Reaction alpha13GT α-1,3-Galactosyltransferase alpha13GT->Reaction Isoglobotriose_crude Crude Isoglobotriose Reaction->Isoglobotriose_crude 37°C, 12-24h Yeast Immobilized Yeast Isoglobotriose_crude->Yeast Remove Monosaccharides SEC Size-Exclusion Chromatography Yeast->SEC C18 C18 Chromatography SEC->C18 Optional Pure_iGb3 Pure Isoglobotriose SEC->Pure_iGb3 C18->Pure_iGb3

Caption: Workflow for the chemoenzymatic synthesis and purification of isoglobotriose.

Enzymatic_Reaction UDP_Gal UDP-Galactose (Donor Substrate) alpha13GT α-1,3-Galactosyltransferase UDP_Gal->alpha13GT LacNAc N-Acetyllactosamine (Acceptor Substrate) Galβ1-4GlcNAc LacNAc->alpha13GT Isoglobotriose Isoglobotriose (Product) Galα1-3Galβ1-4GlcNAc alpha13GT->Isoglobotriose UDP UDP (Byproduct) alpha13GT->UDP

Caption: Enzymatic reaction for the synthesis of isoglobotriose.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Isoglobotriose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a representative method for the purification of synthetically derived isoglobotriose (iGb3), a trisaccharide of significant interest in glycobiology and immunology. Due to the inherent complexities of chemical oligosaccharide synthesis, which often results in a mixture of closely related structural isomers and deletion sequences, robust purification is paramount to obtaining a highly pure final product.[1][2] High-Performance Liquid Chromatography (HPLC) offers a powerful and precise method for the separation and purification of such complex carbohydrate mixtures.[1][3] This document provides a detailed protocol for the purification of synthetic isoglobotriose using a normal-phase amide-based HPLC column, a common and effective technique for underivatized oligosaccharides.

Introduction

Isoglobotriose (Galα1-3Galβ1-4Glc) is a key neutral glycosphingolipid component and a crucial antigen in various biological recognition processes.[4][5][6] Its role as a receptor for certain bacterial toxins and its involvement in the immune response underscore the necessity of having access to highly purified iGb3 for research and therapeutic development. Chemical synthesis of oligosaccharides, while enabling access to significant quantities of material, often yields a crude product containing impurities such as unreacted monosaccharide building blocks, incompletely coupled products, and diastereomeric byproducts.[1][2]

HPLC has emerged as a cornerstone technology for the analysis and purification of synthetic oligonucleotides and oligosaccharides due to its high resolution and adaptability.[7][8][9] Various HPLC modes can be employed for carbohydrate separation, including reversed-phase (RP), ion-exchange (IEX), and normal-phase (NP) chromatography.[3][7] For neutral, underivatized oligosaccharides like isoglobotriose, normal-phase HPLC, particularly with amide-based stationary phases, provides excellent selectivity based on the number and configuration of hydroxyl groups.

This application note outlines a comprehensive protocol for the purification of synthetic isoglobotriose using an amide-based stationary phase with a water/acetonitrile mobile phase gradient. The described method is designed to provide a high degree of purity, suitable for demanding applications in biomedical research and drug development.

Experimental Protocol

Materials and Reagents
  • Crude synthetic isoglobotriose

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Ammonium hydroxide (for pH adjustment, optional)

  • HPLC system equipped with a binary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID)

  • Amide-based HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Vials for sample collection

Sample Preparation
  • Dissolve the crude synthetic isoglobotriose in the initial mobile phase composition (e.g., 80% acetonitrile in water) to a concentration of 1-10 mg/mL.

  • Vortex the sample until the solid is completely dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method

The following is a representative HPLC method for the purification of isoglobotriose. Optimization may be required based on the specific impurity profile of the crude synthetic mixture.

ParameterCondition
Column Amide-functionalized silica gel (e.g., XBridge Amide, TSKgel Amide-80)
Particle Size 5 µm
Dimensions 4.6 x 250 mm
Mobile Phase A 95% Acetonitrile / 5% Water
Mobile Phase B 50% Acetonitrile / 50% Water
Gradient 0-5 min: 100% A5-35 min: 0-100% B35-40 min: 100% B40-45 min: 100-0% B45-55 min: 100% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20-100 µL (dependent on sample concentration and column loading capacity)
Detector Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI)
Post-Purification Processing
  • Collect the fractions corresponding to the main isoglobotriose peak.

  • Combine the collected fractions.

  • Remove the mobile phase solvents using a rotary evaporator or a lyophilizer.

  • The resulting purified isoglobotriose can be stored as a lyophilized powder at -20 °C.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the HPLC purification of synthetic isoglobotriose.

Sample IDCrude Purity (%)Post-HPLC Purity (%)Retention Time (min)Recovery (%)
iGb3-Synth-00175.2>98.522.885.1
iGb3-Synth-00280.1>99.022.982.7

Note: The purity values can be determined by integrating the peak areas from the HPLC chromatograms. Recovery is calculated based on the amount of purified product obtained relative to the amount of target compound in the crude material.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of synthetic isoglobotriose by HPLC.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Quality Control dissolve Dissolve Crude iGb3 filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect with ELSD/RI separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize store Store Purified iGb3 lyophilize->store purity_check Purity Analysis by HPLC lyophilize->purity_check structure_confirm Structural Confirmation (MS, NMR) lyophilize->structure_confirm

Caption: Workflow for the HPLC purification of synthetic isoglobotriose.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of synthetic isoglobotriose to a high degree of purity. The use of normal-phase HPLC with an amide-based column is well-suited for the separation of this neutral trisaccharide from common synthesis-related impurities. The resulting highly purified isoglobotriose is suitable for a wide range of downstream applications, including immunological studies, receptor-ligand binding assays, and as a reference standard. While this protocol serves as a strong starting point, it is important to note that optimization of the gradient and other HPLC parameters may be necessary to achieve the best separation for a specific crude mixture.

References

Mass Spectrometry Analysis of Isoglobotriaose (iGb3): A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotriaose (isoglobotriaosylceramide, iGb3) is a neutral glycosphingolipid that plays a significant role in the regulation of the immune system. As an endogenous ligand for invariant Natural Killer T (iNKT) cells, its accurate identification and quantification are crucial for research in immunology, oncology, and autoimmune diseases.[1] This application note provides a detailed protocol for the analysis of iGb3 using liquid chromatography-mass spectrometry (LC-MS), including methods to distinguish it from its isomer, globotriaosylceramide (Gb3).

Introduction

This compound (iGb3) is a glycosphingolipid consisting of a ceramide lipid anchor attached to a trisaccharide head group (Galα1-3Galβ1-4Glcβ1-Cer). It is structurally isomeric to globotriaosylceramide (Gb3), differing only in the linkage of the terminal galactose residue (Galα1-4Galβ1-4Glcβ1-Cer). This subtle structural difference leads to distinct biological functions. While Gb3 is known as a receptor for Shiga toxin and is implicated in Fabry disease, iGb3 is recognized by the antigen-presenting molecule CD1d and activates invariant Natural Killer T (iNKT) cells, triggering the release of a variety of cytokines.[2][3] Given their identical mass, distinguishing between iGb3 and Gb3 presents an analytical challenge that can be addressed by advanced mass spectrometry techniques.

This document outlines the experimental procedures for the extraction, separation, and mass spectrometric analysis of iGb3 from biological samples.

Experimental Protocols

Sample Preparation: Extraction and Permethylation of Glycosphingolipids

Glycosphingolipids (GSLs) must be extracted from the complex biological matrix to remove interfering substances like phospholipids and proteins.[4]

Materials:

  • Biological sample (e.g., cells, tissue homogenate)

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide

  • Methyl iodide

  • Dichloromethane

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample.

    • Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the homogenate.

    • Vortex thoroughly and incubate at room temperature for 1 hour.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for GSL Enrichment: [2][5][6]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Resuspend the dried lipid extract in a suitable solvent and load it onto the cartridge.

    • Wash the cartridge with a non-polar solvent to elute neutral lipids.

    • Elute the GSL fraction with a more polar solvent mixture (e.g., methanol:water).

    • Dry the GSL fraction under nitrogen.

  • Permethylation: [7]

    • Dissolve the dried GSL fraction in DMSO.

    • Add powdered sodium hydroxide and methyl iodide.

    • Incubate the reaction mixture in the dark at room temperature for 1 hour.

    • Quench the reaction by adding water.

    • Extract the permethylated GSLs with dichloromethane.

    • Wash the dichloromethane phase with water to remove any remaining reactants.

    • Dry the permethylated GSL sample under nitrogen.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar GSLs.[2][5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • HILIC column

  • Electrospray Ionization (ESI) source

  • Ion Trap or Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 10 mM ammonium formate

  • Gradient: A linear gradient from 95% A to 50% A over 30 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Full scan mode (m/z 500-2000) and tandem MS (MS/MS and MSn) of targeted precursor ions.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for the mass spectrometric analysis of iGb3.

ParameterValueReference
Limit of Detection (LOD)2 fmol (for a 1:99 iGb3:Gb3 mixture)[7]
Lower Limit of Quantification (LLOQ)1% iGb3 in a Gb3 mixture[7]
LinearityTo be determined with a standard curve
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Fragmentation Data for Distinguishing iGb3 and Gb3

The key to differentiating iGb3 from Gb3 lies in the tandem mass spectrometry (MSn) fragmentation patterns of their permethylated forms.[8][9] Specifically, the fragmentation of the terminal disaccharide-1-ene ion at m/z 445 provides a unique signature for each isomer.

Precursor Ion (m/z)Fragment Ion (m/z)Relative Abundance (iGb3)Relative Abundance (Gb3)Reference
445413HighModerate[8]
445415LowModerate[8]
Ratio (413/415) ~7:1 ~1:1 [8]

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample extraction Lipid Extraction (Folch) sample->extraction spe SPE Enrichment (C18) extraction->spe permethylation Permethylation spe->permethylation lcms HILIC-LC-MS/MS Analysis permethylation->lcms data Data Analysis lcms->data

Caption: Overview of the experimental workflow for iGb3 analysis.

iGb3 Signaling Pathway in NKT Cell Activation

iGb3_NKT_activation cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell iGb3_synth iGb3 Synthesis CD1d CD1d iGb3_synth->CD1d iGb3 Loading TCR TCR CD1d->TCR iGb3 Presentation Cytokines Cytokine Production (IFN-γ, IL-4) TCR->Cytokines Signal Transduction

Caption: iGb3-mediated activation of NKT cells.

iGb3-Mediated CD1d Reverse Signaling Pathway

iGb3_reverse_signaling TLR TLR Activation iGb3_prod iGb3 Production TLR->iGb3_prod CD1d_endo Intracellular CD1d iGb3_prod->CD1d_endo iGb3 Binding Pyk2 Pyk2 Activation CD1d_endo->Pyk2 Recruitment IKKb_TBK1 IKKβ / TBK1 Activation Pyk2->IKKb_TBK1 Inflammation Amplified Inflammatory Response IKKb_TBK1->Inflammation

Caption: CD1d reverse signaling triggered by endogenous iGb3.

Conclusion

The methods described provide a robust framework for the sensitive and specific analysis of this compound. The ability to distinguish iGb3 from its isomer Gb3 using tandem mass spectrometry is critical for accurately assessing its biological roles. These protocols and the understanding of iGb3's signaling pathways are valuable for researchers in drug development and for investigating the involvement of this important glycosphingolipid in health and disease.

References

Application Notes and Protocols: Isoglobotriaose Functionalized with Biotin for High-Throughput Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglobotriaose (iGb3), a trisaccharide composed of α-D-galactose-(1→3)-β-D-galactose-(1→4)-D-glucose, is a glycosphingolipid found in mammalian tissues and is a structural isomer of globotriaose (Gb3). While Gb3 is well-known as the receptor for Shiga toxins, the biological roles of iGb3 are still under investigation, making it a molecule of significant interest in glycobiology and drug discovery.[1] Functionalization of this compound with biotin provides a versatile tool for researchers, enabling its use in a wide array of streptavidin-based assay platforms for studying carbohydrate-protein interactions, screening for binding partners, and developing novel therapeutics.

These application notes provide detailed protocols for the utilization of biotinylated this compound in Enzyme-Linked Immunosorbent Assays (ELISA), Surface Plasmon Resonance (SPR), and Glycan Microarrays.

Data Presentation

While specific binding affinity data for this compound is not extensively available in the public domain, the following table presents representative quantitative data for the well-characterized interaction between the related globotriaose (Gb3) and Shiga toxin. This data can serve as a benchmark for researchers performing similar assays with biotinylated this compound.

LigandAnalyteAssay MethodDissociation Constant (Kd)Reference
Globotriaose (Gb3) analogShiga toxin 1 B subunit (Stx1B)Isothermal Titration Calorimetry (ITC)~4 mM[2]
Globotriaose (Gb3) in mixed glycolipidsShiga toxin 1 (Stx1)ELISANanomolar range[2]
Globotriaose (Gb3) in mixed glycolipidsShiga toxin 2 (Stx2)ELISANanomolar range[2]
Biotinylated Gb3 polymerShiga toxin 1 (Stx1)Not SpecifiedHigh Affinity[3]
Biotinylated Gb3 polymer (short spacer)Shiga toxin 2 (Stx2)Not SpecifiedReduced Affinity[3]

Experimental Protocols

Protocol 1: Biotinylation of this compound

This protocol describes a common method for the biotinylation of carbohydrates via reductive amination.[4][5]

Materials:

  • This compound

  • Biotin-LC-hydrazide

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-10)

  • Lyophilizer

Procedure:

  • Dissolve this compound in a minimal amount of water.

  • Prepare a stock solution of Biotin-LC-hydrazide in DMSO.

  • Add the Biotin-LC-hydrazide solution to the this compound solution in a molar excess (e.g., 5-fold).

  • Add a freshly prepared solution of sodium cyanoborohydride in water.

  • Incubate the reaction mixture at room temperature for 24-48 hours with gentle agitation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Mass Spectrometry.

  • Upon completion, purify the biotinylated this compound from excess reagents using a size-exclusion chromatography column equilibrated with water.

  • Collect the fractions containing the product and confirm purity.

  • Lyophilize the purified product to obtain a stable powder.

  • Store the biotinylated this compound at -20°C.

Protocol 2: Solid-Phase Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a solid-phase ELISA to detect and quantify the binding of a protein of interest to biotinylated this compound.

Materials:

  • Streptavidin-coated 96-well microtiter plates

  • Biotinylated this compound

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Protein of interest (analyte)

  • Primary antibody specific to the analyte

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Immobilization:

    • Dilute biotinylated this compound to a desired concentration (e.g., 1-10 µg/mL) in PBS.

    • Add 100 µL of the solution to each well of a streptavidin-coated plate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Analyte Binding:

    • Prepare serial dilutions of the protein of interest in blocking buffer.

    • Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Detection:

    • Add 100 µL of the primary antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the wells five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.[6][7][8]

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

This protocol describes the use of biotinylated this compound for real-time binding analysis using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Biotinylated this compound

  • Running buffer (e.g., HBS-EP+)

  • Protein of interest (analyte)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • System Priming:

    • Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Ligand Immobilization:

    • Inject a solution of biotinylated this compound (e.g., 10-50 µg/mL in running buffer) over the streptavidin-coated sensor chip surface to achieve the desired immobilization level (e.g., 100-200 Response Units).

  • Analyte Injection:

    • Prepare a series of concentrations of the protein of interest in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association time.

    • Allow the analyte to dissociate in running buffer for a defined dissociation time.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9][10][11]

Protocol 4: Glycan Microarray Fabrication and Analysis

This protocol details the fabrication of a glycan microarray using biotinylated this compound and its use in screening for binding partners.

Materials:

  • Streptavidin-coated microarray slides

  • Biotinylated this compound

  • Microarray spotter

  • Fluorescently labeled protein of interest or a primary antibody followed by a fluorescently labeled secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microarray scanner

Procedure:

  • Microarray Printing:

    • Dissolve biotinylated this compound in a suitable printing buffer to a final concentration of 10-100 µM.

    • Use a robotic microarrayer to spot the solution onto streptavidin-coated slides.

    • Allow the spots to dry and immobilize according to the manufacturer's instructions.

  • Blocking:

    • Immerse the slides in blocking buffer for 1 hour at room temperature.

    • Wash the slides with wash buffer and dry them.

  • Binding Assay:

    • Incubate the microarray with a solution containing the fluorescently labeled protein of interest or the primary antibody.

    • If using a primary antibody, wash the slide and then incubate with a fluorescently labeled secondary antibody.

    • Wash the slides extensively with wash buffer to remove unbound proteins.

  • Scanning and Data Analysis:

    • Scan the microarray slide using a laser scanner at the appropriate wavelength.

    • Quantify the fluorescence intensity of each spot using microarray analysis software.

    • Normalize the data and identify significant binding events.[12][13][14][15]

Visualization of Pathways and Workflows

Shiga Toxin Signaling Pathway

This compound is a structural isomer of globotriaose (Gb3), the known receptor for Shiga toxin. Upon binding to Gb3 on the cell surface, Shiga toxin is internalized and undergoes retrograde transport to the endoplasmic reticulum, from where the catalytic A1 fragment is translocated to the cytosol to inhibit protein synthesis.

Shiga_Toxin_Pathway Stx Shiga Toxin Gb3 Gb3 Receptor (this compound analog) Stx->Gb3 Binding Endocytosis Clathrin-mediated Endocytosis Gb3->Endocytosis Internalization CellSurface Cell Surface EarlyEndosome Early Endosome Endocytosis->EarlyEndosome Golgi Golgi Apparatus EarlyEndosome->Golgi Retrograde Transport ER Endoplasmic Reticulum Golgi->ER Retrograde Transport Cytosol Cytosol ER->Cytosol A1 Fragment Translocation Ribosome Ribosome Cytosol->Ribosome A1 Fragment Action Inhibition Protein Synthesis Inhibition Ribosome->Inhibition

Caption: Shiga toxin retrograde transport pathway.

Experimental Workflow for Biotinylated this compound Assays

The following diagram illustrates the general experimental workflow for using biotinylated this compound in various binding assays.

Experimental_Workflow Biotin_iGb3 Biotinylated This compound Immobilization Immobilization on Streptavidin Surface Biotin_iGb3->Immobilization Blocking Blocking Immobilization->Blocking Binding Binding with Analyte Blocking->Binding Washing Washing Binding->Washing Detection Detection Washing->Detection DataAnalysis Data Analysis Detection->DataAnalysis

References

Application Notes and Protocols for Fluorescently Labeled Isoglobotriaose in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglobotriaose (iGb3), a glycosphingolipid with the structure Galα1-3Galβ1-4Glc-ceramide, is a significant molecule in mammalian cell biology.[1] As an isomer of globotriaose (Gb3), its distinct biological roles are of increasing interest. Altered expression of cell surface glycans is a hallmark of various pathological states, including cancer and lysosomal storage diseases, making tools to visualize these molecules invaluable.[2] Fluorescently labeled iGb3 serves as a powerful probe for real-time imaging of cellular dynamics, including membrane trafficking, cellular uptake, and localization within subcellular compartments. These application notes provide detailed protocols for the synthesis and use of fluorescently labeled iGb3 for cell imaging, along with its potential applications in research and drug development.

Applications

  • Immunology Research: iGb3 has been investigated as a potential endogenous ligand for CD1d, playing a role in the activation of invariant Natural Killer T (iNKT) cells.[3][4] Fluorescent iGb3 can be used to study the mechanisms of iNKT cell activation, antigen presentation by CD1d, and the role of these processes in immune surveillance and autoimmune diseases.

  • Lysosomal Storage Disease Modeling: Deficiencies in lysosomal enzymes can lead to the accumulation of glycosphingolipids. For instance, in Fabry disease, there is an accumulation of globosides, including iGb3.[5][6] Fluorescently labeled iGb3 can be used in cell-based models to study the pathogenesis of such diseases, screen for therapeutic compounds that can reduce substrate accumulation, and investigate lysosomal function.[7]

  • Cancer Biology: While a direct role for iGb3 as a specific cancer biomarker is still under investigation, the broader family of glycosphingolipids is known to be involved in cancer progression, metastasis, and cell signaling.[8][9] Fluorescent iGb3 probes can be employed to investigate differences in glycolipid uptake and trafficking between cancerous and non-cancerous cell lines, potentially identifying new therapeutic targets or diagnostic strategies.

  • Cellular Uptake and Trafficking Studies: The cellular internalization of glycolipids is a complex process involving endocytic pathways.[10] Fluorescent iGb3 allows for the visualization and quantification of its uptake, trafficking through endosomal and lysosomal compartments, and final subcellular destination.[11] This is crucial for understanding the fundamental biology of glycolipid transport and for the development of drug delivery systems that target these pathways.

Quantitative Data Summary

The following tables provide representative quantitative data for experiments using fluorescently labeled iGb3. Note that these values are illustrative and optimal conditions should be determined for each specific cell type and experimental setup.

Table 1: Labeling and Imaging Parameters

ParameterValue Range
Probe Concentration1 - 10 µM
Incubation Time30 - 120 minutes
Incubation Temperature37°C
Excitation Wavelength (BODIPY-FL)488 nm
Emission Wavelength (BODIPY-FL)515 - 530 nm
Fluorescence Lifetime2 - 5 ns

Table 2: Cellular Uptake Efficiency

Cell TypeUptake (Mean Fluorescence Intensity)% Positive Cells
Jurkat (T-lymphocyte)1500 ± 25085%
HeLa (Cervical Cancer)2200 ± 30092%
Fibroblasts (Control)800 ± 15060%

Experimental Protocols

Protocol 1: Synthesis of BODIPY-FL Labeled Isoglobotriaosylceramide (BODIPY-iGb3)

This protocol describes a method for synthesizing a fluorescently labeled iGb3 analogue using a BODIPY fluorophore attached to the ceramide lipid tail. This approach is based on established methods for synthesizing fluorescently labeled glycosphingolipids.[5][12]

Materials:

  • This compound (commercially available or enzymatically synthesized)[1]

  • Sphingosine

  • BODIPY-FL-C5-acid, succinimidyl ester (or other reactive BODIPY derivative)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and reagents

Procedure:

  • Activation of BODIPY-FL-C5-acid:

    • Dissolve BODIPY-FL-C5-acid (1 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC to confirm the formation of the NHS ester.

  • Synthesis of BODIPY-FL-C5-sphingosine:

    • Dissolve sphingosine (1 eq) in DMF and add TEA (2 eq).

    • Add the activated BODIPY-FL-C5-NHS ester solution dropwise to the sphingosine solution.

    • Stir the reaction overnight at room temperature.

    • Purify the product, BODIPY-FL-C5-sphingosine, by silica gel column chromatography.

  • Coupling of this compound to BODIPY-FL-C5-sphingosine:

    • This step typically involves enzymatic or chemical glycosylation methods that are beyond the scope of a general protocol and require specialized expertise. A common approach involves protecting the hydroxyl groups of the glycan, activating the anomeric carbon, and then coupling it to the sphingosine derivative, followed by deprotection.

    • Alternatively, commercially available fluorescently labeled sphingosine can be used as a starting material for enzymatic synthesis of the full glycosphingolipid.

  • Final Purification:

    • Purify the final product, BODIPY-iGb3, using High-Performance Liquid Chromatography (HPLC).

    • Confirm the structure and purity by mass spectrometry and NMR.

Protocol 2: Cell Imaging with BODIPY-iGb3

This protocol details the steps for labeling live or fixed cells with BODIPY-iGb3 for fluorescence microscopy.

Materials:

  • BODIPY-iGb3 stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Hoechst 33342 or DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope (confocal recommended)

Procedure:

A. Live Cell Imaging

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Dilute the BODIPY-iGb3 stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS or fresh culture medium.

  • Imaging:

    • Add fresh culture medium to the cells. If desired, add Hoechst 33342 for nuclear staining (1 µg/mL) for the last 10 minutes of incubation.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for BODIPY-FL (Excitation/Emission: ~488/520 nm) and the nuclear stain.

B. Fixed Cell Imaging

  • Cell Seeding and Labeling: Follow steps 1-3 from the Live Cell Imaging protocol.

  • Fixation:

    • After labeling, wash the cells twice with PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If co-staining for intracellular targets, incubate with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Nuclear Staining: Incubate with Hoechst 33342 or DAPI solution in PBS for 5 minutes.

  • Mounting: Wash the cells twice with PBS and mount the coverslips on microscope slides using a suitable mounting medium.

  • Imaging: Image the slides on a fluorescence microscope.

Visualizations

Synthesis_Workflow cluster_activation Fluorophore Activation cluster_coupling Lipid Tail Synthesis cluster_final_assembly Final Assembly BODIPY_Acid BODIPY-FL-C5-acid Activated_Ester BODIPY-FL-C5-NHS ester BODIPY_Acid->Activated_Ester DMF, RT, 4h DCC_NHS DCC, NHS DCC_NHS->Activated_Ester BODIPY_Sphingosine BODIPY-FL-C5-sphingosine Activated_Ester->BODIPY_Sphingosine DMF, TEA, RT, Overnight Sphingosine Sphingosine Sphingosine->BODIPY_Sphingosine Final_Product BODIPY-iGb3 BODIPY_Sphingosine->Final_Product Enzymatic/Chemical Glycosylation iGb3_glycan This compound (glycan) iGb3_glycan->Final_Product HPLC HPLC Final_Product->HPLC Purification

Caption: Workflow for the synthesis of fluorescently labeled this compound.

Cell_Imaging_Workflow cluster_live Live Cell Imaging cluster_fixed Fixed Cell Imaging start Start seed_cells Seed Cells on Coverslips start->seed_cells prepare_labeling Prepare BODIPY-iGb3 Labeling Medium seed_cells->prepare_labeling label_cells Incubate Cells with Probe (37°C, 30-60 min) prepare_labeling->label_cells wash_cells Wash Cells (3x with PBS) label_cells->wash_cells live_counterstain Nuclear Counterstain (Optional) wash_cells->live_counterstain fix_cells Fix with 4% PFA wash_cells->fix_cells image_live Image Immediately live_counterstain->image_live permeabilize Permeabilize (Optional) fix_cells->permeabilize fixed_counterstain Nuclear Counterstain permeabilize->fixed_counterstain mount Mount on Slide fixed_counterstain->mount image_fixed Image mount->image_fixed

Caption: Experimental workflow for cell imaging using fluorescently labeled iGb3.

iNKT_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_inkt iNKT Cell iGb3_uptake iGb3 Uptake & Processing CD1d CD1d iGb3_uptake->CD1d Loading iGb3_CD1d iGb3-CD1d Complex CD1d->iGb3_CD1d Presentation TCR Invariant T-Cell Receptor (TCR) iGb3_CD1d->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Cytokines Cytokine Release (IFN-γ, IL-4) Signaling->Cytokines

Caption: Proposed pathway of iNKT cell activation by iGb3 presented on CD1d.

References

Application Notes and Protocols for Isoglobotriose (iGb3) in Glycan Array Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Isoglobotriose (iGb3), a key glycosphingolipid, in glycan array analysis. This document outlines the biological significance of iGb3, protocols for its use in glycan microarrays, and methods for analyzing its interactions with glycan-binding proteins (GBPs), providing valuable insights for immunology, cancer research, and drug discovery.

Introduction to Isoglobotriose (iGb3)

Isoglobotriose (iGb3) is a neutral glycosphingolipid that plays a crucial role in the innate immune system. It is recognized as an endogenous ligand for invariant Natural Killer T (iNKT) cells when presented by the CD1d molecule.[1] This interaction is pivotal in initiating a cascade of immune responses, making iGb3 a significant target for studying autoimmune diseases, cancer immunotherapy, and host-pathogen interactions. Glycan arrays have emerged as a powerful high-throughput platform for characterizing the binding specificities of proteins to a wide variety of carbohydrates, including iGb3.

Core Applications of iGb3 in Glycan Array Analysis

  • Profiling Immune Cell Receptor Specificity: Glycan arrays featuring iGb3 are instrumental in characterizing the binding affinity and specificity of immune cell receptors, such as the T-cell receptor (TCR) of iNKT cells.

  • Screening for Novel Glycan-Binding Proteins: Researchers can use iGb3-containing arrays to identify and characterize novel proteins from various biological sources that interact with this glycolipid.

  • Antibody Characterization: Determining the specificity of monoclonal and polyclonal antibodies that target iGb3 is critical for the development of diagnostics and therapeutics.

  • Inhibitor and Drug Discovery: Glycan arrays can be used in a competitive binding format to screen for small molecules or other agents that inhibit the interaction of iGb3 with its binding partners.

Quantitative Data on iGb3 Interactions

The following tables summarize key quantitative data related to the interaction of iGb3 with its binding partners. This data is essential for understanding the affinity and kinetics of these interactions and for designing robust glycan array experiments.

Table 1: Binding Affinity of iNKT TCR for CD1d-iGb3 Complex

Interacting MoleculesAffinity (K_D)MethodReference
Mouse iNKT TCR and mouse CD1d-iGb350-100 µMSurface Plasmon Resonance (SPR)[2]

Table 2: Dose-Dependent Stimulation of NKT Cells by iGb3

This table illustrates the concentration-dependent activation of a mouse NKT cell hybridoma (DN32.D3) by iGb3, as measured by IL-2 production. This type of data is crucial for designing cell-based assays to validate findings from glycan array screens.

iGb3 Concentration (µg/mL)IL-2 Production (pg/mL) - Representative Data
0< 50
0.1~200
1~800
10~1500
100~2000

Note: The IL-2 production values are illustrative, based on typical dose-response curves found in the literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed protocols for the immobilization of iGb3 on glycan array surfaces and for performing a binding assay to identify iGb3-interacting proteins.

Protocol 1: Immobilization of iGb3 on Glycan Microarray Slides

Glycosphingolipids like iGb3 can be immobilized on microarray slides using several methods. The choice of method depends on the slide surface chemistry and the desired orientation of the glycolipid.

Method A: Non-Covalent Immobilization on Nitrocellulose-Coated Slides

This method relies on the hydrophobic interaction between the ceramide portion of iGb3 and the nitrocellulose surface.

Materials:

  • Isoglobotriose (iGb3)

  • Printing buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Nitrocellulose-coated microarray slides

  • Microarray spotter

Procedure:

  • Prepare iGb3 Solution: Dissolve iGb3 in the printing buffer to the desired final concentration (typically 10-100 µM).

  • Printing: Use a robotic microarrayer to spot the iGb3 solution onto the nitrocellulose-coated slides. Print in replicates (e.g., 6 spots per glycan) to ensure data quality.

  • Immobilization: Allow the slides to incubate in a humid chamber for at least 30 minutes to facilitate immobilization.

  • Desiccation: Transfer the slides to a desiccator and dry them at room temperature before storage or use.

Method B: Covalent Immobilization of Aminated iGb3

This method involves chemically modifying iGb3 to introduce an amine group, which can then be covalently coupled to an amine-reactive slide surface (e.g., NHS-activated).

Materials:

  • Amine-functionalized iGb3

  • Printing buffer (e.g., 300 mM PBS, pH 8.5)

  • N-hydroxysuccinimide (NHS)-activated microarray slides

  • Microarray spotter

Procedure:

  • Prepare Amine-Functionalized iGb3: Synthesize or obtain iGb3 with a terminal amine linker on the ceramide portion.

  • Prepare Glycan Solution: Dissolve the aminated iGb3 in the printing buffer to the desired concentration (e.g., 100 µM).

  • Printing: Spot the glycan solution onto the NHS-activated slides using a microarrayer.

  • Covalent Coupling: The amine group on iGb3 will react with the NHS ester on the slide surface to form a stable amide bond. This reaction typically proceeds at room temperature in a controlled humidity environment during the printing process.

  • Blocking: After printing, block any remaining active NHS esters on the slide surface by incubating with a blocking buffer (e.g., 50 mM ethanolamine in 50 mM borate buffer) for 1 hour.

  • Washing and Drying: Wash the slides with water and dry them by centrifugation before use.

Protocol 2: Glycan Array Binding Assay with a Fluorescently Labeled Protein

This protocol describes a typical binding experiment to screen for proteins that interact with iGb3 on a microarray.

Materials:

  • iGb3-printed microarray slide

  • Fluorescently labeled glycan-binding protein (GBP) of interest (e.g., a recombinant TCR or antibody)

  • Binding buffer (e.g., TSM buffer: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.4, with 1% BSA and 0.05% Tween-20)

  • Wash buffers (TSM with 0.05% Tween-20, TSM, and Milli-Q water)

  • Humidified incubation chamber

  • Microarray scanner

Procedure:

  • Slide Rehydration: Allow the microarray slide to equilibrate to room temperature. Rehydrate the slide with binding buffer for 5 minutes.

  • Blocking (if not already performed): If the slide surface requires blocking, incubate with a suitable blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Sample Preparation: Dilute the fluorescently labeled GBP to the desired concentration in the binding buffer. A typical starting concentration is 1-10 µg/mL.

  • Incubation: Apply the diluted GBP solution to the microarray surface. Cover with a coverslip to ensure even distribution and prevent evaporation. Incubate for 1 hour at room temperature in a dark, humidified chamber.

  • Washing:

    • Wash the slide four times with TSM buffer containing 0.05% Tween-20.

    • Wash four times with TSM buffer.

    • Wash four times with Milli-Q water.

  • Drying: Dry the slide by centrifugation in a slide centrifuge or by spinning in a 50 mL conical tube at a low speed.

  • Scanning: Scan the slide using a microarray scanner with the appropriate laser wavelength for the fluorescent label used.

  • Data Analysis: Quantify the fluorescence intensity of each spot using microarray analysis software. Calculate the average relative fluorescence units (RFU) and standard deviation for the replicate spots of iGb3 and other glycans on the array.

Visualizations

iGb3-Mediated Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the interaction of endogenous iGb3 with CD1d in antigen-presenting cells, leading to the amplification of TLR-triggered innate immune responses.[3][4]

iGb3_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) TLR TLR Activation iGb3_prod iGb3 Production TLR->iGb3_prod Pyk2 Pyk2 Activation TLR->Pyk2 CD1d_iGb3 CD1d-iGb3 Complex (Endosome) iGb3_prod->CD1d_iGb3 CD1d_iGb3->Pyk2 IKKb_TBK1 IKKβ / TBK1 Activation Pyk2->IKKb_TBK1 NFkB_IRF NF-κB / IRF Activation IKKb_TBK1->NFkB_IRF Inflammatory_Response Amplified Inflammatory Response NFkB_IRF->Inflammatory_Response

Caption: iGb3-CD1d signaling pathway in an antigen-presenting cell.

Experimental Workflow for iGb3 Glycan Array Analysis

This diagram outlines the key steps in a typical glycan array experiment designed to identify proteins that bind to iGb3.

Glycan_Array_Workflow cluster_Preparation Array Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Immobilization Immobilize iGb3 on Microarray Slide Blocking Block Slide Surface Immobilization->Blocking Incubation Incubate with Fluorescently Labeled Glycan-Binding Protein Blocking->Incubation Washing Wash to Remove Unbound Protein Incubation->Washing Scanning Scan Microarray for Fluorescence Signal Washing->Scanning Quantification Quantify Spot Intensity (RFU) Scanning->Quantification Analysis Data Analysis and Hit Identification Quantification->Analysis

Caption: Workflow for iGb3 glycan array analysis.

References

Application Notes and Protocols: Isoglobotriaose as a Standard for Glycolipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolipidomics, the comprehensive study of glycolipids, is a rapidly advancing field crucial for understanding various biological processes and disease pathogenesis. Accurate quantification of glycolipids is paramount for biomarker discovery, disease monitoring, and drug development. The use of internal standards is essential to correct for variations in sample preparation and analytical instrumentation, ensuring data accuracy and reliability. Isoglobotriaose, a neutral glycosphingolipid, serves as a valuable internal standard for the quantitative analysis of related glycolipids, particularly in the context of lysosomal storage disorders like Fabry disease. This document provides detailed application notes and protocols for utilizing this compound as a standard in glycolipidomics workflows.

This compound is an isomer of the terminal trisaccharide of globotriaosylceramide (Gb3), a key biomarker for Fabry disease.[1][2][3] Its structural similarity to the glycan moiety of Gb3 and other neutral glycolipids makes it an ideal internal standard, as it exhibits similar ionization efficiency and chromatographic behavior.

Application: Biomarker Quantification in Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3 and related glycosphingolipids in various tissues.[1][2][4][5] Plasma and urinary levels of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), are established biomarkers for diagnosing and monitoring Fabry disease.[4][5][6][7][8] Accurate quantification of these biomarkers is critical for assessing disease severity and response to enzyme replacement therapy. This compound can be employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods to ensure precise and accurate measurement of Gb3 levels.

Experimental Protocols

Sample Preparation: Glycolipid Extraction from Plasma

This protocol outlines the extraction of neutral glycolipids from human plasma, incorporating this compound as an internal standard.

Materials:

  • Human plasma samples

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Chloroform

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution. The exact amount should be optimized based on the expected concentration range of the target analytes and instrument sensitivity.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of deionized water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol or mobile phase A).

Quantitative Analysis by HILIC-LC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds like glycolipids.[9][10][11][12] Coupled with tandem mass spectrometry (MS/MS), it provides a sensitive and specific method for quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • HILIC column (e.g., amide or zwitterionic stationary phase)

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Water (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 1% B

    • 2-15 min: 1% to 30% B

    • 15-18 min: 30% to 50% B

    • 18-20 min: 50% B

    • 20.1-25 min: 1% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example for a triple quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (ISTD): Precursor ion [M+H]⁺ → Product ion (specific fragment)

    • Target Glycolipids (e.g., Gb3 isoforms): Precursor ion [M+H]⁺ → Product ion (specific fragment, often corresponding to the ceramide backbone)

The specific MRM transitions for the target glycolipids and this compound need to be determined by direct infusion of the standards into the mass spectrometer to identify the most stable and intense fragment ions.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to summarize the results from a quantitative glycolipidomics experiment using this compound as an internal standard.

Table 1: MRM Transitions for Target Glycolipids and this compound (ISTD)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (ISTD)[Value][Value][Value]
Gb3 (d18:1/16:0)1046.7264.3[Value]
Gb3 (d18:1/18:0)1074.8264.3[Value]
Gb3 (d18:1/22:0)1130.9264.3[Value]
Gb3 (d18:1/24:0)1158.9264.3[Value]
Gb3 (d18:1/24:1)1156.9264.3[Value]

Note: The m/z values for this compound will depend on its specific ceramide backbone if it is used in its ceramide-linked form. If used as the free oligosaccharide, different derivatization and detection strategies would be necessary.

Table 2: Quantitative Results of Gb3 Isoforms in Plasma Samples

Sample IDGb3 (d18:1/16:0) (ng/mL)Gb3 (d18:1/18:0) (ng/mL)Gb3 (d18:1/22:0) (ng/mL)Gb3 (d18:1/24:0) (ng/mL)Gb3 (d18:1/24:1) (ng/mL)Total Gb3 (ng/mL)
Control 15.23.18.510.24.531.5
Control 24.82.97.99.84.129.5
Fabry Patient 155.648.295.3120.165.8385.0
Fabry Patient 262.151.5102.7135.472.3424.0

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample istd Add this compound (ISTD) plasma->istd extraction Liquid-Liquid Extraction (Chloroform:Methanol) istd->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute hilic HILIC Separation reconstitute->hilic ms Tandem Mass Spectrometry (MRM Mode) integration Peak Integration ms->integration quantification Quantification using ISTD integration->quantification results Generate Quantitative Results quantification->results

Caption: Workflow for quantitative glycolipidomics using this compound as an internal standard.

Data Processing Logic

G cluster_input Input Data cluster_processing Processing Steps cluster_output Output raw_data Raw LC-MS/MS Data peak_integration Peak Integration raw_data->peak_integration analyte_peak Analyte Peak Area (A_analyte) response_ratio Calculate Response Ratio (A_analyte / A_istd) analyte_peak->response_ratio istd_peak ISTD Peak Area (A_istd) istd_peak->response_ratio peak_integration->analyte_peak peak_integration->istd_peak calibration_curve Generate Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve concentration_calc Calculate Analyte Concentration response_ratio->concentration_calc calibration_curve->concentration_calc final_concentration Final Analyte Concentration concentration_calc->final_concentration

Caption: Logic for quantitative data processing using an internal standard.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of neutral glycosphingolipids, particularly for Gb3 isoforms relevant to Fabry disease research and clinical monitoring. The protocols and guidelines presented here provide a robust framework for incorporating this compound into glycolipidomics workflows. The use of a structurally similar internal standard is critical for achieving the accuracy and precision required in biomarker validation and drug development studies. Researchers are encouraged to optimize the described methods for their specific applications and instrumentation to ensure the highest quality data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glycosyltransferase Activity for Isoglobotriaose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of isoglobotriaose (iGb3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the synthesis of this compound (iGb3)?

A1: The primary enzyme that synthesizes this compound is isoglobotriaosylceramide synthase , also known as alpha-1,3-galactosyltransferase 2 (A3GALT2) .[1][2][3][4] This enzyme catalyzes the transfer of a galactose residue from a UDP-galactose donor to a lactosylceramide acceptor, forming a Galα1-3Gal linkage.[1][3][4] It's important to note that while the mouse A3galt2 is functional, the human A3GALT2 gene is considered a non-functional pseudogene.[5][6][7][8]

Q2: What are the general reaction conditions for A3GALT2 activity?

A2: While specific optimal conditions can vary, a good starting point for an in vitro reaction with an alpha-1,3-galactosyltransferase is a buffer at a neutral pH, such as 100 mM HEPES-NaOH at pH 7.0, incubated at 37°C.[9] The presence of divalent cations, specifically Manganese (Mn²⁺), is often required as a cofactor for enzyme activity.[10]

Q3: What are the donor and acceptor substrates for A3GALT2 in the synthesis of this compound?

A3: The donor substrate is UDP-alpha-D-galactose (UDP-Gal) . The acceptor substrate is lactosylceramide (LacCer) , which has the structure Galβ1-4Glc-ceramide.[1][3][4]

Q4: Are there alternative enzymes that can synthesize an α1,3-galactose linkage?

A4: Other α1,3-galactosyltransferases exist, such as the bovine α1,3-galactosyltransferase, which has been expressed recombinantly and used for the synthesis of α-galactosylated glycoconjugates.[10][11] The human blood group B galactosyltransferase (GTB) has also been shown to catalyze the formation of iGb3, but with a very low reaction rate.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Enzyme: The A3GALT2 enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol.- Avoid repeated freeze-thaw cycles.[13]- Perform an activity assay with a known positive control to confirm enzyme functionality.
Suboptimal Reaction Conditions: The pH, temperature, or cofactor concentration may not be optimal for your specific enzyme construct.- Perform a pH titration using buffers ranging from 6.5 to 8.0 to find the optimal pH.- Test a temperature gradient from 25°C to 42°C to determine the optimal temperature.[14][15]- Titrate the concentration of MnCl₂ in the reaction mixture, starting from 1 mM.[9]
Substrate Degradation: UDP-galactose can be susceptible to hydrolysis. The acceptor substrate may also be of poor quality.- Use fresh, high-quality UDP-galactose. Store it as recommended by the supplier.- Verify the purity and integrity of the lactosylceramide acceptor.
Product Inhibition: The accumulation of the UDP byproduct can inhibit the glycosyltransferase.[12]- Add alkaline phosphatase to the reaction mixture to degrade UDP as it is formed.[12]
Enzyme Instability: Glycosyltransferases can be prone to dilution-induced inactivation or instability in the presence of acceptor substrates.[16]- Avoid overly dilute enzyme concentrations in your reaction. If possible, perform a concentration series to find the optimal enzyme concentration.- If acceptor substrate inhibition is suspected, try varying the acceptor concentration.
Presence of Side Products Enzyme Promiscuity: The enzyme may be transferring galactose to other hydroxyl groups on the acceptor or to the product itself.- Analyze the side products by mass spectrometry or NMR to identify their structures.- If possible, use a more specific glycosyltransferase or engineer the current enzyme to improve its specificity.
Non-enzymatic Reactions: Undesired chemical reactions may be occurring under the reaction conditions.- Run a control reaction without the enzyme to check for non-enzymatic product formation.- If side products are observed, consider modifying the buffer components or pH.
Difficulty in Product Purification Co-elution with Substrates: The this compound product may have similar chromatographic properties to the starting materials.- Optimize the HPLC gradient to improve separation. This may involve trying different solvent systems (e.g., isopropanol/hexane or chloroform/acetone/methanol) or a different column (e.g., silica, C18).[3][14][17]- Consider using a different purification technique, such as solid-phase extraction with a C18 or aminopropyl cartridge, as a preliminary cleanup step.[17][18]
Low Product Recovery: The product may be lost during the purification steps.- Ensure all transfer steps are quantitative by rinsing vessels with the appropriate solvent.[19]- Check the compatibility of your product with the purification matrix and solvents to avoid irreversible binding or degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for alpha-1,3-galactosyltransferase activity. Note that data for A3GALT2 is limited, so values from closely related enzymes are provided as a reference.

Parameter Value Enzyme Notes
Optimal pH ~7.0α1,3-galactosyltransferase (S. pombe)A neutral pH is generally a good starting point for glycosyltransferase reactions.[9]
Optimal Temperature 37°Cα1,3-galactosyltransferase (S. pombe)This is a common incubation temperature for mammalian enzymes.[9]
Cofactor Requirement Mn²⁺Bovine α1,3-galactosyltransferaseManganese is a crucial cofactor for the activity of many galactosyltransferases.[10]
Kₘ for Acceptor 0.57 mMBovine α1,3-galactosyltransferaseThis value is for the acceptor Galβ1-4GlcNAcβ1-2Manα1-3Manβ1-4GlcNAc. The Kₘ for lactosylceramide may differ.[20]
Kₘ for Acceptor 1.25 mMBovine α1,3-galactosyltransferaseThis value is for the acceptor asialo-α₁-acid glycoprotein.[20]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Mouse A3galt2

This protocol provides a general framework for the expression of recombinant mouse A3galt2 in a mammalian expression system and its subsequent purification.

1. Gene Synthesis and Cloning:

  • Synthesize the coding sequence for mouse A3galt2 with a C-terminal hexa-histidine (6x-His) tag.

  • Clone the synthesized gene into a suitable mammalian expression vector (e.g., pcDNA3.1).

2. Transfection and Expression:

  • Transfect a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the expression vector.

  • Culture the cells under appropriate conditions to allow for protein expression.

3. Cell Lysis:

  • Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).

  • Lyse the cells by sonication or other appropriate methods on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

4. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the supernatant onto the column.

  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged A3galt2 with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

5. Buffer Exchange and Storage:

  • Perform a buffer exchange of the eluted protein into a storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Determine the protein concentration, aliquot, and store at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using recombinant A3galt2.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components to the indicated final concentrations:

    • 100 mM HEPES-NaOH, pH 7.0[9]

    • 10 mM MnCl₂[9]

    • 5 mM UDP-galactose

    • 2 mM Lactosylceramide (acceptor)

    • 1 U/mL Alkaline Phosphatase (to prevent UDP inhibition)[12]

    • Purified recombinant A3galt2 (concentration to be optimized, start with 1-5 µM)

    • Nuclease-free water to the final volume.

2. Incubation:

  • Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.[9]

3. Reaction Monitoring:

  • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Reaction Quenching:

  • Stop the reaction by adding an equal volume of cold methanol or by heating to 95°C for 5 minutes.

5. Product Purification:

  • Centrifuge the quenched reaction to pellet any precipitated protein.

  • Purify the this compound product from the supernatant using solid-phase extraction with a C18 cartridge followed by HPLC.[17][18] A silica column with a gradient of isopropanol in hexane is a suitable starting point for HPLC purification of neutral glycosphingolipids.[14]

Visualizations

Experimental_Workflow cluster_Expression Recombinant Enzyme Production cluster_Purification Enzyme Purification cluster_Synthesis This compound Synthesis cluster_Analysis Product Purification & Analysis Gene_Synthesis Gene Synthesis (mouse A3galt2) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transfection Transfection into Mammalian Cells Cloning->Transfection Expression Protein Expression Transfection->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Buffer_Exchange Buffer Exchange & Storage Affinity_Chromatography->Buffer_Exchange Reaction_Setup Enzymatic Reaction Setup Buffer_Exchange->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching SPE Solid-Phase Extraction (C18) Quenching->SPE HPLC HPLC Purification SPE->HPLC Analysis Characterization (MS, NMR) HPLC->Analysis

Caption: Workflow for the production of this compound.

Troubleshooting_Logic cluster_Enzyme Enzyme Issues cluster_Reaction Reaction Condition Issues cluster_Substrates Substrate Issues Start Low/No Product Yield Check_Activity Check Enzyme Activity (Positive Control) Start->Check_Activity Optimize_pH Optimize pH (pH 6.5-8.0) Start->Optimize_pH Check_UDP_Gal Verify UDP-Galactose Quality Start->Check_UDP_Gal Check_Storage Verify Storage (-80°C, no freeze-thaw) Check_Activity->Check_Storage Check_Concentration Optimize Enzyme Concentration Check_Activity->Check_Concentration Optimize_Temp Optimize Temperature (25-42°C) Optimize_pH->Optimize_Temp Titrate_Cofactor Titrate Mn²⁺ Concentration Optimize_Temp->Titrate_Cofactor Add_Phosphatase Add Alkaline Phosphatase (UDP Inhibition) Titrate_Cofactor->Add_Phosphatase Check_Acceptor Verify Acceptor (Lactosylceramide) Purity Check_UDP_Gal->Check_Acceptor

Caption: Troubleshooting logic for low product yield.

References

Isoglobotriaose purification challenges from crude reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of isoglobotriaose from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties in purifying this compound, a trisaccharide, stem from its inherent chemical properties and the complex nature of the crude reaction mixture. Key challenges include:

  • Presence of Structural Isomers: The reaction mixture often contains other trisaccharide isomers with the same molecular weight but different glycosidic linkages or monosaccharide arrangements. These isomers can be very difficult to separate due to their similar physicochemical properties.[1][2][3]

  • Anomeric Mixture: this compound can exist as α and β anomers, which may interconvert (a process called mutarotation). Under certain chromatographic conditions, these anomers can separate, leading to peak broadening or split peaks.[1][4]

  • Contamination with Reaction Byproducts: Crude mixtures typically contain unreacted monosaccharides (e.g., glucose, galactose), disaccharide intermediates, and residual reagents or catalysts from the synthesis process.[5][6]

  • Lack of a UV Chromophore: Like most carbohydrates, this compound does not have a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging. This often necessitates the use of alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).[1][7]

  • High Polarity: The high polarity of this compound makes it unsuitable for traditional reversed-phase chromatography, requiring specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[4][8][9]

Q2: Which chromatographic technique is most effective for this compound purification?

Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective and widely used technique for the purification of polar oligosaccharides like this compound.[4][8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This allows for the retention and separation of highly polar analytes that would otherwise elute in the void volume of a reversed-phase column.

Q3: How can I remove monosaccharide and disaccharide byproducts from my crude mixture?

Several strategies can be employed to remove smaller sugar byproducts:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be an effective initial cleanup step to separate the larger this compound from smaller monosaccharides and disaccharides. However, its resolution for separating oligosaccharides of similar sizes can be limited.[4]

  • Selective Fermentation: In some applications, specific strains of yeast or bacteria can be used to selectively consume monosaccharides and some disaccharides from the crude mixture, thereby enriching the concentration of the desired oligosaccharide.[5][6][10][11]

  • Preparative HILIC: A well-optimized preparative HILIC method can effectively separate the target trisaccharide from smaller, less retained mono- and disaccharides.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound, with a focus on HPLC/HILIC methods.

Issue 1: Poor Resolution or Co-elution of Peaks

Possible Causes & Solutions

CauseRecommended Action
Isomeric Contamination This compound and its isomers have very similar polarities. Try adjusting the mobile phase composition by varying the organic solvent-to-water ratio. A shallower gradient can improve separation. Experiment with different HILIC stationary phases (e.g., amide, diol, or bare silica) as they offer different selectivities.[4][12]
Inappropriate Mobile Phase Ensure the mobile phase has a high percentage of organic solvent (typically >70% acetonitrile for HILIC) to ensure retention of the polar this compound. Small amounts of additives like ammonium formate or ammonium acetate can sometimes improve peak shape and resolution.
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample.[13] For preparative chromatography, consider using a larger-diameter column.
Column Degradation HILIC columns can lose performance over time. Try cleaning the column according to the manufacturer's instructions or replace it if performance does not improve.
Issue 2: Peak Tailing or Fronting

Possible Causes & Solutions

CauseRecommended Action
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of a buffer (e.g., 10-20 mM ammonium formate) to the aqueous portion of the mobile phase can help minimize these interactions.
Column Overload As with poor resolution, overloading the column can lead to peak asymmetry. Reduce the amount of sample injected.[13]
Sample Solvent Mismatch Dissolving the sample in a solvent significantly stronger (more polar for HILIC) than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Physical Column Issues A void at the head of the column or a partially blocked frit can cause peak shape problems. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
Issue 3: Split Peaks

Possible Causes & Solutions

CauseRecommended Action
Anomer Separation The α and β anomers of this compound may separate under certain conditions.[4][14][15] This can sometimes be suppressed by increasing the column temperature (e.g., to 40-60°C) to promote faster interconversion between the anomers, causing them to elute as a single, sharper peak.
Injection Solvent Effect Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split. Prepare the sample in the mobile phase.
Contamination at Column Inlet A partially blocked inlet frit can distort the sample band, leading to split peaks. Clean or replace the frit, or trim the first few millimeters of the column if possible.
Issue 4: Irreproducible Retention Times

Possible Causes & Solutions

CauseRecommended Action
Inadequate Column Equilibration HILIC columns often require longer equilibration times between gradient runs compared to reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10-15 column volumes.
Mobile Phase Instability Ensure mobile phase components are well-mixed and degassed. If preparing the mobile phase online, check for pump malfunctions. Volatilization of the organic component can alter the mobile phase composition and affect retention times.
Temperature Fluctuations Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.[13]
System Leaks Check for leaks throughout the HPLC system, as they can cause pressure and flow rate fluctuations, leading to retention time variability.

Data Summary Table

Table 1: Comparison of Chromatographic Techniques for Oligosaccharide Purification

TechniquePrinciplePrimary Use for this compoundAdvantagesDisadvantages
HILIC Partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.High-resolution separation of isomers and purification from byproducts.Excellent selectivity for polar compounds; compatible with MS.Requires long equilibration times; sensitive to water content in the sample and mobile phase.
SEC Separation based on molecular size.Initial cleanup to remove small molecule impurities (salts, monosaccharides).Simple and robust; non-denaturing conditions.Low resolution for molecules of similar size (e.g., trisaccharide isomers).[4]
Anion-Exchange Separation based on charge (for charged carbohydrates).Not directly applicable to neutral this compound unless derivatized.High capacity and resolution for charged molecules.This compound is neutral and will not be retained without derivatization.
Gas Chromatography Separation of volatile compounds.Monosaccharide composition analysis after hydrolysis and derivatization.[16]High resolution and sensitivity.Requires derivatization to make carbohydrates volatile; destructive method.[16]

Experimental Protocols

Protocol 1: General HILIC Method for this compound Analysis and Purification
  • Column Selection: A HILIC column with an amide- or diol-bonded stationary phase is recommended (e.g., 4.6 x 250 mm, 5 µm particle size for analytical scale).[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid if MS detection is used).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution (Analytical):

    • Start with a high concentration of Mobile Phase B (e.g., 85-90%).

    • Run a shallow linear gradient, decreasing the concentration of Mobile Phase B over 20-40 minutes (e.g., to 70-75%).

    • Include a column wash step (e.g., decrease B to 40%) and a re-equilibration step (back to initial conditions for at least 10 column volumes).

  • Sample Preparation:

    • Dissolve the crude reaction mixture in the initial mobile phase composition (e.g., 85:15 Acetonitrile:Water).[4]

    • If the sample is not fully soluble, use a minimum amount of water to dissolve it, then add acetonitrile to match the initial conditions.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Detection:

    • Use an ELSD, CAD (Charged Aerosol Detector), or MS for detection. If using RI, an isocratic method is required.

  • Scale-up for Preparative Purification:

    • Once an analytical method is optimized, it can be scaled up to a preparative column with a larger diameter. Adjust the flow rate and injection volume accordingly. Collect fractions corresponding to the this compound peak and analyze for purity.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter SEC Optional: Size Exclusion Chromatography (SEC) Filter->SEC HILIC Preparative HILIC Filter->HILIC Direct Purification SEC->HILIC Remove Salts & Monosaccharides Collect Fraction Collection HILIC->Collect Analyze Purity Analysis (Analytical HILIC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity > 95% Final Pure this compound Pool->Final

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Chromatographic Problem (e.g., Poor Resolution, Bad Peak Shape) Q_PeakShape Is it a peak shape issue (Tailing, Fronting, Split)? Start->Q_PeakShape Q_Retention Are retention times shifting? Start->Q_Retention Q_PeakShape->Q_Retention No A_SampleSolvent Check Sample Solvent vs. Mobile Phase Q_PeakShape->A_SampleSolvent Yes A_Equilibration Increase Column Equilibration Time Q_Retention->A_Equilibration Yes A_Overload Reduce Injection Volume/Concentration A_SampleSolvent->A_Overload A_Anomers Is it a split peak? -> Increase Temperature A_Overload->A_Anomers A_ColumnHealth Check Column Health (Clean/Replace) A_Anomers->A_ColumnHealth A_MobilePhase Check Mobile Phase Preparation & Pumps A_Equilibration->A_MobilePhase A_Temp Ensure Stable Column Temperature A_MobilePhase->A_Temp A_Leaks Check for System Leaks A_Temp->A_Leaks

Caption: Decision tree for troubleshooting common HILIC issues.

References

Stability and storage conditions for Isoglobotriaose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Isoglobotriaose, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized (solid) this compound powder?

A1: For long-term storage, it is best practice to store lyophilized this compound in a tightly sealed container at -20°C or -80°C, protected from moisture. For short-term storage, 4°C is acceptable. Always refer to the Certificate of Analysis provided by the supplier for specific recommendations.

Q2: What is the recommended way to prepare and store this compound solutions?

A2: Reconstitute this compound in a high-purity, nuclease-free solvent appropriate for your experiment (e.g., water, PBS). For long-term storage of stock solutions, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term use, solutions can be stored at 4°C for a few days.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution can be affected by pH. Glycosidic bonds, such as those in this compound, are susceptible to hydrolysis under acidic conditions.[1][2][3] It is advisable to use neutral or slightly basic buffers for reconstitution and in experimental protocols to minimize degradation.

Q4: Can I repeatedly freeze and thaw my this compound solution?

A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the oligosaccharide. Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.

Storage Conditions Summary

ConditionFormTemperatureDurationNotes
Long-termLyophilized Powder-20°C to -80°CYearsProtect from moisture.
Short-termLyophilized Powder4°CWeeks to MonthsKeep tightly sealed.
Long-termIn Solution-20°C to -80°CMonthsAliquot to avoid freeze-thaw cycles.
Short-termIn Solution4°CDaysUse of a sterile, neutral pH buffer is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or inconsistent experimental results Degradation of this compound: The compound may have degraded due to improper storage or handling.1. Review storage conditions of both the lyophilized powder and the reconstituted solution. 2. If an acidic buffer was used in the experiment, consider the possibility of acid hydrolysis of the glycosidic bonds.[1][2][3] 3. Prepare a fresh solution from a new aliquot of lyophilized powder stored at -20°C or -80°C.
Contamination: The sample may be contaminated with enzymes (e.g., glycosidases) or microbes.1. Use sterile, nuclease-free water and buffers for reconstitution. 2. Handle the product in a clean environment (e.g., a laminar flow hood) to prevent microbial contamination.
Difficulty dissolving the lyophilized powder Incomplete solubilization: The powder may not have fully dissolved.1. Gently vortex or sonicate the solution to aid dissolution. 2. Warming the solution slightly may help, but avoid high temperatures which could cause degradation.
Loss of biological activity over time Instability in experimental buffer: The this compound may be unstable in the specific buffer system used over the course of the experiment.1. Assess the pH of your experimental buffer; avoid acidic conditions. 2. If possible, perform a time-course experiment to determine the stability of this compound in your specific experimental setup.

Experimental Protocols

Protocol: Assessment of this compound Stability by Thin Layer Chromatography (TLC)

This protocol provides a general method to assess the integrity of an this compound sample by comparing a stored sample to a fresh standard.

Materials:

  • This compound (freshly prepared standard and the sample to be tested)

  • TLC plate (e.g., silica gel 60)

  • Developing solvent (e.g., a mixture of n-butanol, acetic acid, and water in a 2:1:1 ratio)

  • Visualizing reagent (e.g., a solution of p-anisaldehyde or ceric sulfate)

  • Heating plate or oven

Procedure:

  • Dissolve both the fresh standard and the test sample of this compound in a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL).

  • Spot a small amount (1-2 µL) of each solution onto the baseline of a TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the developing solvent.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate completely.

  • Spray the plate with the visualizing reagent.

  • Heat the plate until spots appear.

  • Compare the retention factor (Rf) and the appearance of the spots. The presence of additional spots in the test sample lane compared to the standard may indicate degradation.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Review Storage Conditions (Solid and Solution) start->check_storage check_ph Assess pH of Buffers start->check_ph prepare_fresh Prepare Fresh Solution from Aliquot check_storage->prepare_fresh check_ph->prepare_fresh re_run_exp Re-run Experiment prepare_fresh->re_run_exp analyze_results Analyze New Results re_run_exp->analyze_results issue_resolved Issue Resolved analyze_results->issue_resolved Consistent Results further_troubleshooting Further Troubleshooting Needed analyze_results->further_troubleshooting Inconsistent Results

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageDecisionTree start This compound Received form Form? start->form solid_storage Long-term or Short-term? form->solid_storage Solid solution_prep Reconstitute in Neutral Buffer form->solution_prep To be Dissolved solid_long Store at -20°C to -80°C (Lyophilized) solid_storage->solid_long Long-term solid_short Store at 4°C (Lyophilized) solid_storage->solid_short Short-term aliquot Aliquot into Single-Use Vials solution_prep->aliquot solution_storage Long-term or Short-term? aliquot->solution_storage solution_long Store at -20°C to -80°C solution_storage->solution_long Long-term solution_short Store at 4°C solution_storage->solution_short Short-term

Caption: Decision tree for this compound storage.

References

Technical Support Center: Isoglobotriose Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection of isoglobotriose using mass spectrometry.

Frequently Asked Questions (FAQs)

General Issues

Q1: I am not seeing any signal for isoglobotriose in my mass spectrum. What are the common causes?

A1: Several factors could lead to a lack of signal for isoglobotriose. These can be broadly categorized into sample preparation issues, inappropriate instrument settings, or problems with the ionization source. It is crucial to ensure that the sample is properly prepared, free of contaminants, and at an appropriate concentration. Additionally, the mass spectrometer must be correctly calibrated and the parameters set to detect the expected mass range of isoglobotriose and its adducts.

Q2: The signal intensity for my isoglobotriose sample is very low. How can I improve it?

A2: Low signal intensity is a frequent challenge in mass spectrometry. To enhance the signal for isoglobotriose, consider the following:

  • Sample Concentration: Ensure your sample is not too dilute. Oligosaccharides may require higher concentrations than other analytes.

  • Ionization Efficiency: The choice of ionization technique and matrix (for MALDI) or solvent (for ESI) is critical. For isoglobotriose, a neutral oligosaccharide, sodiation is often used to promote ionization in positive-ion mode ESI. In MALDI, matrices like 2,5-dihydroxybenzoic acid (DHB) are commonly used for neutral oligosaccharides.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[1]

Electrospray Ionization (ESI) Specific Issues

Q3: I am using ESI and observe multiple peaks that I cannot identify. What could they be?

A3: In ESI, it is common to observe various adducts of the analyte. For isoglobotriose (molecular weight 504.42 g/mol ), you can expect to see different ions depending on the mobile phase composition and contaminants. Common adducts for neutral oligosaccharides include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts in positive-ion mode. In negative-ion mode, chloride adducts ([M+Cl]⁻) can be observed.[1][2] It is important to recognize these adducts to correctly identify your target molecule.

Q4: My ESI mass spectrum is dominated by a sodium adduct of isoglobotriose, but the fragmentation is not very informative. What can I do?

A4: While sodium adducts are excellent for ionization, their fragmentation in tandem mass spectrometry (MS/MS) often results in simple glycosidic bond cleavages.[1] To obtain more structural information, including cross-ring cleavages, you can try forming ammonium or chloride adducts.[1] This can be achieved by adding ammonium salts (e.g., ammonium chloride) to your sample solution. The resulting fragmentation patterns can be more complex and aid in distinguishing between isomers.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Specific Issues

Q5: What is the best matrix for MALDI-TOF analysis of isoglobotriose?

A5: For neutral oligosaccharides like isoglobotriose, 2,5-dihydroxybenzoic acid (DHB) is a widely used and effective matrix. Other matrices such as 2,4,6-trihydroxyacetophenone (THAP) have also been used, particularly for sialylated oligosaccharides. The choice of matrix can significantly impact the quality of the spectrum.

Q6: I am observing significant in-source decay or fragmentation in my MALDI spectrum. How can I minimize this?

A6: In-source decay (ISD) can be a problem in MALDI, leading to the fragmentation of the analyte before it reaches the detector. To minimize this, you can try optimizing the laser fluency; using the lowest laser power that still provides a good signal is recommended. Additionally, the choice of matrix can influence the extent of in-source fragmentation.

Troubleshooting Guides

Problem: No or Low Signal Intensity

This guide will walk you through a step-by-step process to troubleshoot the absence or weakness of the isoglobotriose signal.

Troubleshooting Workflow for No/Low Signal

Troubleshooting_Signal cluster_sample_prep Sample Preparation Checks cluster_instrument_setup Instrument Setup Verification cluster_ionization Ionization Optimization cluster_data_acq Data Acquisition Review start Start: No or Low Isoglobotriose Signal sample_prep 1. Check Sample Preparation start->sample_prep instrument_setup 2. Verify Instrument Setup sample_prep->instrument_setup Sample Prep OK fail Still No/Low Signal (Consult Senior Scientist/Manufacturer) sample_prep->fail Issue Found & Not Resolved concentration Is sample concentration adequate? (e.g., >10 pmol/µL) ionization 3. Optimize Ionization instrument_setup->ionization Instrument Setup OK instrument_setup->fail Issue Found & Not Resolved calibration Is the mass spectrometer calibrated? data_acq 4. Review Data Acquisition Parameters ionization->data_acq Ionization Optimized ionization->fail Issue Found & Not Resolved esi_params ESI: Check spray stability, capillary voltage, and gas flow. success Signal Detected/Improved data_acq->success Parameters OK data_acq->fail Issue Found & Not Resolved scan_time Is the scan time/number of shots sufficient? purity Is the sample pure? (Check for salts, detergents) concentration->purity All checks passed solvent Is the solvent compatible with MS? purity->solvent All checks passed solvent->instrument_setup All checks passed mass_range Is the mass range appropriate for isoglobotriose adducts (e.g., m/z 500-600)? calibration->mass_range All checks passed mass_range->ionization All checks passed maldi_params MALDI: Check matrix preparation, laser power, and crystal formation. esi_params->maldi_params All checks passed maldi_params->data_acq All checks passed detector_gain Is the detector gain set appropriately? scan_time->detector_gain All checks passed detector_gain->success All checks passed

Troubleshooting workflow for addressing no or low signal intensity.
Problem: Unidentifiable Peaks and Complex Spectra

This guide assists in the identification of unexpected peaks in your mass spectrum.

Logical Flow for Peak Identification

Peak_Identification cluster_adducts Common Adducts of Isoglobotriose (MW = 504.42) cluster_contaminants Potential Contaminants cluster_fragments Potential In-Source Fragments start Start: Unidentified Peaks in Spectrum check_adducts 1. Check for Common Adducts start->check_adducts check_contaminants 2. Consider Contaminants check_adducts->check_contaminants Adducts Identified/Ruled Out na_adduct [M+Na]⁺ at m/z 527.41 check_fragments 3. Evaluate In-Source Fragmentation check_contaminants->check_fragments Contaminants Identified/Ruled Out solvent_adducts Solvent clusters or adducts identified Peaks Identified check_fragments->identified Fragments Identified unidentified Peaks Remain Unidentified (Consider High-Resolution MS or MS/MS) check_fragments->unidentified No Obvious Fragments loss_hexose Loss of a hexose unit (-162 Da) k_adduct [M+K]⁺ at m/z 543.38 na_adduct->k_adduct Compare with observed m/z nh4_adduct [M+NH₄]⁺ at m/z 522.45 k_adduct->nh4_adduct Compare with observed m/z cl_adduct [M+Cl]⁻ at m/z 539.39 nh4_adduct->cl_adduct Compare with observed m/z cl_adduct->check_contaminants Compare with observed m/z plasticizers Plasticizers (e.g., phthalates) solvent_adducts->plasticizers Compare with known contaminant masses salts Residual salts from sample prep plasticizers->salts Compare with known contaminant masses salts->check_fragments Compare with known contaminant masses loss_water Loss of water (-18 Da) loss_hexose->loss_water Compare with expected fragment masses loss_water->identified Compare with expected fragment masses Fragmentation_Pathways precursor [Trisaccharide+Adduct]⁺/⁻ (e.g., [M+Na]⁺, [M+Cl]⁻) b_ion B-ion (non-reducing end fragment) precursor->b_ion Cleavage at glycosidic bond y_ion Y-ion (reducing end fragment) precursor->y_ion Cleavage at glycosidic bond c_ion C-ion (non-reducing end fragment) precursor->c_ion Cleavage at glycosidic bond z_ion Z-ion (reducing end fragment) precursor->z_ion Cleavage at glycosidic bond a_ion A-ion precursor->a_ion More common with non-metal adducts x_ion X-ion precursor->x_ion More common with non-metal adducts

References

Technical Support Center: Isoglobotriaose Integrity in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of Isoglobotriaose during experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (iGb3) is a glycosphingolipid that plays a role in various biological processes. Maintaining its structural integrity is crucial for accurate and reproducible experimental results, as degradation can lead to loss of biological activity and the formation of confounding artifacts.

Q2: What are the primary factors that can cause this compound degradation in a laboratory setting?

Based on the behavior of similar glycosphingolipids and oligosaccharides, the primary factors contributing to this compound degradation are believed to be:

  • Enzymatic Degradation: Contamination of experimental samples with glycosidases can lead to the cleavage of glycosidic bonds.

  • Acidic Conditions: Low pH environments can catalyze the hydrolysis of the glycosidic linkages within the oligosaccharide chain.[1][2][3][4][5]

  • Elevated Temperatures: High temperatures can accelerate both enzymatic and acid-catalyzed degradation.[1][2][4][6][7]

  • Oxidation: Although less common for the glycan moiety, the lipid component of glycosphingolipids can be susceptible to oxidation.

Q3: How should I properly store my this compound samples?

To ensure long-term stability, this compound should be stored at -80°C.[8] For short-term storage, -20°C is acceptable. It is recommended to aliquot the sample upon receipt to avoid repeated freeze-thaw cycles, which can potentially impact stability.[8]

Q4: Are there any known stabilizers for this compound?

While specific stabilizers for this compound are not well-documented, general strategies to prevent degradation of oligosaccharides can be applied. These include using buffered solutions to maintain a neutral pH and adding protease and glycosidase inhibitors to complex biological samples. The use of oxidized oligosaccharides has been explored to stabilize other biological structures, but its direct application to prevent this compound degradation is not established.[9]

Troubleshooting Guides

Issue 1: I suspect my this compound is degrading during my cell culture experiment.

  • Potential Cause: Enzymatic activity from cells or contamination.

  • Troubleshooting Steps:

    • Analyze a control sample: Compare a fresh this compound sample with one that has been incubated under the same conditions without cells.

    • Use inhibitors: Consider adding a broad-spectrum glycosidase inhibitor cocktail to your culture medium.

    • Optimize incubation time: Minimize the duration of the experiment to reduce the window for potential degradation.

    • Check for contamination: Ensure your cell cultures are free from microbial contamination, as bacteria and fungi can produce degrading enzymes.

Issue 2: My analytical results (e.g., HPLC, MS) show unexpected peaks, suggesting degradation.

  • Potential Cause: Degradation during sample preparation or analysis.[3][5]

  • Troubleshooting Steps:

    • Evaluate sample preparation: Be mindful of acidic conditions used during sample workup, such as in derivatization or solvent evaporation steps.[3][5] Use of acids like trifluoroacetic acid (TFA) can cause partial degradation.[3]

    • Check analytical conditions: High temperatures or acidic mobile phases in chromatography can lead to on-column degradation.[3]

    • Analyze a standard: Run a fresh, undiluted standard of this compound to confirm the integrity of your stock solution.

    • Review literature: Check for publications on the analysis of similar glycosphingolipids for optimized, non-degrading analytical methods.

Quantitative Data Summary

ConditionTemperature (°C)pHIncubation Time (hours)% Degradation (Hypothetical)Analytical Method
Control 47.400HPLC-MS
Acidic 374.02415HPLC-MS
Neutral 377.424< 1HPLC-MS
Basic 379.0245HPLC-MS
High Temp 607.4410HPLC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation profile and to develop stability-indicating analytical methods.[10][11][12]

  • Objective: To identify potential degradation products of this compound under various stress conditions.

  • Materials:

    • This compound

    • 0.1 M HCl

    • 0.1 M NaOH

    • 3% Hydrogen Peroxide (H₂O₂)

    • Water bath or incubator

    • pH meter

    • Analytical column and HPLC-MS system

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with HCl before analysis.

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Dissolve this compound in a neutral buffer (e.g., PBS pH 7.4) and incubate at 80°C for 24 and 48 hours.

    • Analysis: Analyze all samples, along with an untreated control, by a suitable analytical method like HPLC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

iGb3 This compound Enzymatic Enzymatic Degradation (Glycosidases) iGb3->Enzymatic Acidic Acid Hydrolysis (Low pH) iGb3->Acidic Thermal Thermal Stress (High Temperature) iGb3->Thermal Products Degradation Products (e.g., smaller saccharides, free ceramide) Enzymatic->Products Acidic->Products Thermal->Products

Caption: Potential degradation pathways of this compound.

start Start: this compound Sample check_storage Proper Storage? (-80°C, aliquoted) start->check_storage storage_ok Proceed to Experiment check_storage->storage_ok Yes storage_bad Re-evaluate storage protocol. Use fresh aliquot. check_storage->storage_bad No check_conditions Harsh Conditions? (Low pH, High Temp) storage_ok->check_conditions conditions_ok Proceed with caution check_conditions->conditions_ok No conditions_bad Modify protocol: - Buffer pH - Lower temperature check_conditions->conditions_bad Yes check_enzymes Biological Sample? (Cells, tissue) conditions_ok->check_enzymes conditions_bad->check_enzymes enzymes_yes Add Glycosidase Inhibitors check_enzymes->enzymes_yes Yes enzymes_no Monitor for degradation check_enzymes->enzymes_no No analysis Analyze Results enzymes_yes->analysis enzymes_no->analysis

Caption: Workflow for preventing this compound degradation.

References

Technical Support Center: Optimizing Isoglobotriose (iGb3) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of isoglobotriose (iGb3) for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isoglobotriose (iGb3) and what is its primary application in cell-based assays?

Isoglobotriose (iGb3) is a neutral glycosphingolipid. In cell-based assays, its primary role is to act as an antigen that stimulates a specific subset of T lymphocytes called Natural Killer T (NKT) cells.[1] This stimulation is dependent on the presentation of iGb3 by the CD1d molecule on antigen-presenting cells (APCs).[1][2] The activation of NKT cells can lead to the release of a variety of cytokines, making iGb3 a valuable tool for studying NKT cell biology, immune responses, and for the development of immunotherapies.

Q2: How do I prepare a stock solution of iGb3 for my experiments?

Due to the lipophilic nature of iGb3, proper solubilization is crucial for consistent experimental results. Here is a general protocol for preparing an iGb3 stock solution:

Experimental Protocol: Preparation of iGb3 Stock Solution

  • Weighing: Accurately weigh the desired amount of lyophilized iGb3 in a sterile microfuge tube.

  • Initial Solubilization: Add a small volume of a suitable solvent to dissolve the iGb3. Common solvents include dimethyl sulfoxide (DMSO) or a mixture of ethanol and water. It is recommended to create a concentrated stock solution, for example, 10 to 100 times the final desired concentration in your assay.

  • Vortexing/Sonication: Vortex the solution vigorously to aid dissolution. If insolubility persists, brief sonication in a water bath can be applied.

  • Dilution: Once the iGb3 is fully dissolved, bring the solution to the final stock concentration with sterile, double-distilled water or a buffer appropriate for your cell culture, such as phosphate-buffered saline (PBS).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When needed, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guides

Issue 1: No or Weak NKT Cell Activation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal iGb3 Concentration Perform a dose-response experiment to determine the optimal iGb3 concentration for your specific cell type and assay. Start with a broad range and then narrow it down based on the initial results.
Species-Specific Differences Be aware that mouse NKT cells are generally more responsive to iGb3 than human NKT cells.[3] Higher concentrations of iGb3 may be required to elicit a response in human NKT cell assays.
Improper iGb3 Solubilization Ensure that the iGb3 is completely dissolved in the stock solution. Insoluble aggregates will not be effectively presented to the NKT cells. Consider re-preparing the stock solution using the recommended protocol.
Issues with Antigen-Presenting Cells (APCs) The activation of NKT cells by iGb3 is dependent on its presentation by CD1d on APCs.[1][2] Ensure that your APCs are healthy, viable, and express sufficient levels of CD1d. You can verify CD1d expression using flow cytometry.
Incorrect Assay Setup Review your experimental protocol. Ensure that incubation times, cell densities, and other assay parameters are appropriate for detecting NKT cell activation.
Use of Inappropriate Controls Include a potent positive control, such as α-galactosylceramide (α-GalCer), to confirm that your assay system is working correctly.[4][5] A vehicle control (the solvent used to dissolve iGb3) should also be included to rule out any non-specific effects of the solvent.[6]
Issue 2: High Background Signal in the Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Contamination of Reagents or Cells Ensure that all reagents, media, and cell cultures are sterile and free from microbial contamination, which can cause non-specific immune activation.
Non-specific Binding Insufficient blocking can lead to high background. Use an appropriate blocking agent, such as bovine serum albumin (BSA) or serum from the same species as your secondary antibody, if applicable.[7][8]
Excessive Antibody Concentration If you are using antibodies for detection (e.g., in an ELISA or ELISpot assay), titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[9]
Inadequate Washing Steps Increase the number and/or duration of washing steps to remove unbound reagents and reduce background noise.[9]
Autofluorescence of Cells or Media If you are using a fluorescence-based assay, check for autofluorescence from your cells or media components. Consider using a plate reader with appropriate filters or switching to a different detection method.

Quantitative Data Summary

The optimal concentration of iGb3 is highly dependent on the specific cell type, assay, and whether the cells are of mouse or human origin. The following tables provide a general guideline for starting concentrations.

Table 1: Recommended Starting Concentrations for iGb3 in Mouse NKT Cell Assays

Assay TypeRecommended Starting Concentration Range (µg/mL)Notes
Cytokine Release (e.g., IL-2, IFN-γ)0.1 - 10A dose-response relationship is expected.[1]
Proliferation Assay1 - 20Higher concentrations may be needed to induce robust proliferation.
ELISpot Assay0.5 - 15Titration is critical to achieve distinct spots without oversaturation.

Table 2: Recommended Starting Concentrations for iGb3 in Human NKT Cell Assays

Assay TypeRecommended Starting Concentration Range (µg/mL)Notes
Cytokine Release (e.g., IL-4, IFN-γ)1 - 50Human NKT cells are generally less responsive to iGb3 than mouse NKT cells.[3]
Proliferation Assay10 - 100Higher concentrations are often necessary.
ELISpot Assay5 - 75Optimization is crucial due to the weaker response.

Table 3: Recommended Concentrations for Controls

Control TypeCompoundRecommended Concentration (µg/mL)Purpose
Positive Control α-Galactosylceramide (α-GalCer)0.01 - 1Potent activator of both mouse and human NKT cells.[5][10]
Negative Control Vehicle (e.g., DMSO, PBS)Match the highest concentration of solvent used for iGb3To assess the effect of the solvent on the cells.[6]

Experimental Protocols and Visualizations

NKT Cell Activation and Cytokine Release Assay

This protocol describes a general workflow for stimulating NKT cells with iGb3 and measuring the subsequent release of cytokines.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Antigen-Presenting Cells (APCs) and NKT cells plate_cells Plate APCs prep_cells->plate_cells prep_igb3 Prepare iGb3 and Control Solutions add_igb3 Add iGb3/Controls to APCs prep_igb3->add_igb3 plate_cells->add_igb3 incubate_apcs Incubate for Antigen Loading add_igb3->incubate_apcs add_nkt Add NKT cells incubate_apcs->add_nkt incubate_coculture Co-culture APCs and NKT cells add_nkt->incubate_coculture collect_supernatant Collect Supernatant incubate_coculture->collect_supernatant elisa Perform Cytokine ELISA/CBA collect_supernatant->elisa analyze_data Analyze Data elisa->analyze_data G iGb3 iGb3 APC Antigen-Presenting Cell (APC) iGb3->APC Uptake CD1d CD1d APC->CD1d Processing and Loading TCR TCR CD1d->TCR Presentation NKT_Cell NKT Cell Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Activation Cytokine_Release Cytokine Release (e.g., IL-4, IFN-γ) Signaling_Cascade->Cytokine_Release G Start Start Troubleshooting No_Signal No/Weak Signal Start->No_Signal High_Background High Background Start->High_Background Check_Positive_Control Check Positive Control (α-GalCer) No_Signal->Check_Positive_Control Check_Vehicle_Control Check Vehicle Control High_Background->Check_Vehicle_Control Positive_Control_OK Positive Control OK? Check_Positive_Control->Positive_Control_OK Optimize_iGb3_Conc Optimize iGb3 Concentration (Dose-Response) Positive_Control_OK->Optimize_iGb3_Conc Yes Troubleshoot_Assay Troubleshoot Assay System (Reagents, Cells, Protocol) Positive_Control_OK->Troubleshoot_Assay No Check_APCs Check APC Health and CD1d Expression Optimize_iGb3_Conc->Check_APCs Vehicle_Control_High Vehicle Control High? Check_Vehicle_Control->Vehicle_Control_High Solvent_Issue Solvent Toxicity/ Contamination Issue Vehicle_Control_High->Solvent_Issue Yes Optimize_Blocking_Washing Optimize Blocking and Washing Steps Vehicle_Control_High->Optimize_Blocking_Washing No

References

Troubleshooting non-specific binding of Isoglobotriaose conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isoglobotriose (iGb3) conjugates.

Troubleshooting Non-Specific Binding

High background signal due to non-specific binding is a common issue in immunoassays. This guide provides a systematic approach to identify and mitigate this problem when working with iGb3 conjugates.

Question: I am observing high background noise in my assay using an iGb3 conjugate. What are the likely causes and how can I resolve this?

Answer:

High background is typically caused by non-specific binding of the iGb3 conjugate to surfaces or other molecules in your sample. This can be due to several factors, including hydrophobic interactions, electrostatic charges, and insufficient blocking or washing. Here is a step-by-step troubleshooting workflow:

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Optimize Blocking cluster_2 Step 2: Optimize Washing cluster_3 Step 3: Modify Buffer Composition cluster_4 Step 4: Titrate Conjugate Concentration cluster_5 Resolution High_Background High Background Signal Blocking Review Blocking Protocol High_Background->Blocking Start Here Blocker_Type Test Different Blocking Agents (e.g., BSA, Casein, Synthetic Blockers) Blocking->Blocker_Type Blocker_Conc Optimize Blocker Concentration (e.g., 1-5%) Blocker_Type->Blocker_Conc Blocking_Time Increase Blocking Incubation Time (e.g., 1-2 hours at RT or overnight at 4°C) Blocker_Conc->Blocking_Time Washing Review Wash Protocol Blocking_Time->Washing Wash_Cycles Increase Number of Wash Cycles (e.g., from 3 to 5) Washing->Wash_Cycles Wash_Volume Increase Wash Buffer Volume (e.g., >200 µL/well) Wash_Cycles->Wash_Volume Soak_Time Introduce a Soak Time (e.g., 30-60 seconds per wash) Wash_Volume->Soak_Time Buffer Review Assay & Wash Buffers Soak_Time->Buffer Add_Surfactant Add a Non-ionic Surfactant (e.g., 0.05% Tween-20) Buffer->Add_Surfactant Adjust_Salt Increase Salt Concentration (e.g., up to 500 mM NaCl) Add_Surfactant->Adjust_Salt Adjust_pH Adjust Buffer pH Adjust_Salt->Adjust_pH Titration Optimize iGb3 Conjugate Concentration Adjust_pH->Titration Concentration Perform a Titration Experiment to Find Optimal Concentration Titration->Concentration Low_Background Low Background Signal Concentration->Low_Background

Caption: A step-by-step workflow for troubleshooting high background signal.

Frequently Asked Questions (FAQs)

Q1: What are the best blocking agents to use with iGb3 conjugates?

A1: The choice of blocking agent can significantly impact non-specific binding. While Bovine Serum Albumin (BSA) and non-fat dry milk are common choices, their effectiveness can vary.[1][2]

  • Bovine Serum Albumin (BSA): A good starting point, typically used at 1-5% in a buffer like PBS or TBS.[1] It is particularly useful when working with phosphorylated proteins.[2]

  • Non-fat Dry Milk: A cost-effective alternative, but it contains phosphoproteins and biotin, which can interfere with certain assays.[2]

  • Fish Gelatin: Can be effective and shows low cross-reactivity with mammalian antibodies.[2]

  • Synthetic Blockers: Polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) are protein-free options that can be useful in specific applications.[2][3][4]

We recommend testing a few different blocking agents to determine the most effective one for your specific assay.

Q2: How can I optimize my washing protocol to reduce background?

A2: Inadequate washing is a frequent cause of high background.[5] Consider the following optimizations:

  • Increase the number of wash cycles: Most protocols recommend 3-5 wash cycles. If you are experiencing high background, increasing this number may help.[6]

  • Increase the wash volume: Ensure the entire surface of the well is washed. A volume of at least 200-350 µL per well in a 96-well plate is recommended.[5][6][7]

  • Introduce a soak time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash step can help to remove more tenaciously bound, non-specific molecules.[6]

  • Add a surfactant: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help to disrupt hydrophobic interactions that contribute to non-specific binding.[8]

Q3: Can the composition of my assay buffer affect non-specific binding?

A3: Yes, the composition of your assay and wash buffers is critical.

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions that cause non-specific binding.[8][9]

  • pH: The pH of your buffer can influence the charge of both your iGb3 conjugate and the interacting surfaces. Optimizing the pH can help to minimize charge-based non-specific binding.[8][9]

  • Additives: Besides surfactants, other additives like dextran sulfate can be beneficial, especially for oligo-conjugated molecules, by competing for electrostatic binding sites.[10]

Q4: I'm still seeing high background after optimizing blocking and washing. What else can I do?

A4: If you have optimized your blocking and washing steps and still face issues, consider the following:

  • Titrate your iGb3 conjugate: Using too high a concentration of the conjugate can lead to increased non-specific binding. Perform a titration to find the optimal concentration that gives a good signal-to-noise ratio.

  • Pre-clear your sample: If you are working with complex biological samples like cell lysates, pre-clearing the lysate with control beads before adding your iGb3 conjugate can remove proteins that non-specifically bind to the beads.[11]

  • Check your reagents: Ensure that your buffers are freshly prepared and filtered, and that your iGb3 conjugate has been stored correctly.

Quantitative Data on Troubleshooting

The following table summarizes the expected impact of various troubleshooting steps on reducing non-specific binding. The percentage reduction is an estimate and can vary depending on the specific assay conditions.

Troubleshooting StepTypical Concentration/ParameterExpected Reduction in Non-Specific Binding
Blocking Agent
1% BSA in PBS1 hour at RTBaseline
5% BSA in PBS1 hour at RT10-20%
5% Non-fat Dry Milk in PBS1 hour at RT15-30%
Wash Buffer Additive
PBS3 washesBaseline
PBS with 0.05% Tween-203 washes20-40%
Ionic Strength
150 mM NaCl in Wash Buffer3 washesBaseline
300 mM NaCl in Wash Buffer3 washes10-25%
500 mM NaCl in Wash Buffer3 washes20-35%
Number of Washes
3 Wash Cycles-Baseline
5 Wash Cycles-15-30%
5 Wash Cycles with 1 min Soak-25-50%

Experimental Protocols

Protocol 1: General ELISA Protocol for iGb3 Conjugate with Optimized Washing

  • Coating: Coat a 96-well plate with your target molecule at the desired concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

  • Washing: Wash the plate as in step 2.

  • Sample Incubation: Add your sample containing the iGb3 conjugate at the optimized concentration. Incubate for 1-2 hours at room temperature.

  • Optimized Washing:

    • Wash the plate 5 times with 300 µL/well of High Salt Wash Buffer (PBS with 0.05% Tween-20 and 300 mM NaCl).

    • During each wash, allow the buffer to soak for 1 minute before aspirating.

  • Detection: Proceed with your standard detection method.

Signaling Pathway

Isoglobotriose (iGb3) is an endogenous lipid antigen that is presented by CD1d molecules on antigen-presenting cells (APCs) to activate Natural Killer T (NKT) cells.[12][13] Furthermore, iGb3 can amplify Toll-like receptor (TLR) signaling through a CD1d reverse signaling pathway.[14][15][16]

iGb3_Signaling_Pathway cluster_membrane Antigen Presenting Cell (APC) cluster_downstream Downstream Signaling TLR TLR CD1d CD1d TLR->CD1d synergizes with Pyk2 Pyk2 CD1d->Pyk2 recruits & activates iGb3 iGb3 iGb3->CD1d binds IKKbeta IKKβ Pyk2->IKKbeta activates TBK1 TBK1 Pyk2->TBK1 activates NFkB NF-κB Activation IKKbeta->NFkB IRF IRF Activation TBK1->IRF Inflammation Inflammatory Response NFkB->Inflammation IRF->Inflammation

Caption: iGb3 signaling pathway in an antigen-presenting cell.

References

Validation & Comparative

Isoglobotriaose vs. Globotriaose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural and functional differences between the glycosphingolipid isomers, isoglobotriaose and globotriaose, and their respective roles in biological systems.

For researchers in glycobiology, cell signaling, and drug development, understanding the nuanced differences between structurally similar molecules is paramount. This compound (iGb3) and globotriaose (Gb3) are two such molecules—glycosphingolipid trisaccharides that, despite their isomeric nature, exhibit distinct biological activities. This guide provides a comprehensive comparison of their known functions, supported by experimental data, to aid researchers in navigating their roles in cellular processes, disease pathogenesis, and as potential therapeutic targets.

At a Glance: Key Differences

FeatureThis compound (iGb3)Globotriaose (Gb3)
Glycosidic Linkage Gal(α1-3)Gal(β1-4)Glc-CeramideGal(α1-4)Gal(β1-4)Glc-Ceramide
Primary Biological Role Implicated in NKT cell development; generally less studied.Cell surface receptor for toxins (e.g., Shiga toxin), central role in Fabry disease pathogenesis, involved in immune cell regulation.
Receptor Function Can act as a functional receptor for certain bacterial adhesins (e.g., FaeG) where Gb3 binding is sterically hindered.Well-established receptor for Shiga and Shiga-like toxins.
Immune System Involvement Does not stimulate germinal center B cells. Its role in invariant Natural Killer T (iNKT) cell development is debated.Promotes germinal center B cell responses and antiviral immunity. Its accumulation in Fabry disease leads to immune dysregulation.
Signaling Pathways Limited information available.Induces oxidative stress and upregulates cell adhesion molecules (ICAM-1, VCAM-1, E-selectin) in endothelial cells.
Clinical Relevance Potential implications in immune modulation.Accumulation is the primary pathological hallmark of Fabry disease.

Structural Differences: The Critical Linkage

The fundamental difference between this compound and globotriaose lies in the glycosidic bond connecting the two galactose residues. This compound features an α1-3 linkage, while globotriaose possesses an α1-4 linkage. This seemingly subtle variation in their carbohydrate structure has profound implications for their three-dimensional conformation and, consequently, their ability to interact with other molecules in biological systems.

Comparative Biological Functions

Receptor for Bacterial Products

One of the most well-documented differential functions of these isomers is their role as receptors for bacterial proteins.

  • FaeG Adhesin (Enterotoxigenic E. coli) : The FaeG adhesin, a component of F4 fimbriae in enterotoxigenic E. coli, demonstrates a clear preference for this compound over globotriaose. The α1-4 linkage in globotriaose results in a positioning of the glycan chain that creates steric hindrance, preventing effective binding of the membrane-embedded glycosphingolipid to the FaeG subunit.[1] In contrast, the α1-3 linkage in this compound orients the glycan chain at an angle that allows for interaction without this steric clash.[1] This highlights how the glycosidic linkage directly impacts receptor functionality.

  • Shiga Toxin : Globotriaose is the well-established receptor for Shiga toxin and Shiga-like toxins, which are virulence factors for certain pathogenic strains of E. coli. The binding of these toxins to Gb3 on the surface of endothelial cells is a critical step in the pathogenesis of hemolytic-uremic syndrome. While some studies have investigated the binding of Shiga toxin variants to different glycolipids, there is limited direct comparative data on the binding affinity of Shiga toxins to this compound.

Immune System Modulation

Recent research has begun to uncover the distinct roles of these isomers in the immune system.

  • Germinal Center B Cell Stimulation : A key study demonstrated that while globotriaosylceramide (the ceramide-linked form of Gb3) is essential for promoting germinal center B cell responses and antiviral immunity, isoglobotriaosylceramide (iGb3) does not possess this stimulatory capability. This finding underscores a significant functional divergence in their immunomodulatory properties.

  • Invariant Natural Killer T (iNKT) Cell Development : this compound has been implicated as a potential endogenous selecting ligand for iNKT cells, which are a specialized subset of T lymphocytes. However, the exact role and even the presence of iGb3 in the thymus, where iNKT cells develop, remains a subject of debate. In contrast, while globosides accumulate in Fabry disease, they are not thought to be the primary drivers of iNKT cell development.

Role in Disease: The Case of Fabry Disease

Fabry disease, an X-linked lysosomal storage disorder, is caused by a deficiency of the enzyme α-galactosidase A. This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues. While the accumulation of globosides is the central pathological event, isoglobosides also accumulate in this condition. However, the primary focus of research and therapeutic development has been on the detrimental effects of Gb3.

The accumulation of Gb3 in endothelial cells is known to induce oxidative stress and upregulate the expression of cell adhesion molecules such as ICAM-1, VCAM-1, and E-selectin.[2][3][4] This contributes to the vasculopathy that is a hallmark of Fabry disease. The specific contribution of iGb3 accumulation to the pathophysiology of Fabry disease is less clear.

Signaling Pathways

The downstream cellular signaling events triggered by these glycosphingolipids are an active area of investigation.

Globotriaose-Mediated Signaling

Binding of ligands to Gb3, or its accumulation, can initiate intracellular signaling cascades. For example, in endothelial cells, increased levels of Gb3 lead to the generation of reactive oxygen species (ROS). This oxidative stress, in turn, activates signaling pathways that result in the increased expression of cell adhesion molecules, promoting inflammation and vascular dysfunction.

Gb3_Signaling Gb3 Globotriaose (Gb3) Accumulation ROS Reactive Oxygen Species (ROS) Gb3->ROS Signal_Transduction Signal Transduction (e.g., NF-κB pathway) ROS->Signal_Transduction Adhesion_Molecules Upregulation of Cell Adhesion Molecules (ICAM-1, VCAM-1, E-selectin) Signal_Transduction->Adhesion_Molecules Vasculopathy Vasculopathy in Fabry Disease Adhesion_Molecules->Vasculopathy

Gb3-induced signaling cascade in endothelial cells.
This compound-Mediated Signaling

Currently, there is a paucity of data on specific signaling pathways initiated or modulated by this compound. Further research is needed to elucidate whether iGb3 plays a role in intracellular signaling, and if so, how these pathways differ from those activated by Gb3.

Experimental Protocols

Separation and Quantification of this compound and Globotriaose

The structural similarity of this compound and globotriaose presents a challenge for their separation and individual quantification. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Protocol: HPLC Separation of Glycosphingolipid Isomers

  • Lipid Extraction : Extract total lipids from cells or tissues using a chloroform/methanol solvent system.

  • Saponification : Treat the lipid extract with a mild alkaline solution to remove glycerophospholipids.

  • Purification : Use solid-phase extraction (SPE) with a silica gel column to isolate the neutral glycosphingolipid fraction.

  • HPLC Separation :

    • Column : A normal-phase silica column is typically used.

    • Mobile Phase : A gradient of a non-polar solvent (e.g., hexane/isopropanol) and a polar solvent (e.g., isopropanol/water) is employed to separate the isomers. The precise gradient will need to be optimized depending on the specific column and system.

    • Detection : Detection can be achieved using a UV detector (if the molecules are derivatized with a UV-absorbing tag) or, more commonly, by coupling the HPLC system to a mass spectrometer.

  • Quantification by Mass Spectrometry (MS) :

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for sensitive and specific quantification. This involves monitoring specific precursor-to-product ion transitions for each isomer.

    • Use stable isotope-labeled internal standards for accurate quantification.

GSL_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification SPE Solid-Phase Extraction (Silica Gel) Saponification->SPE HPLC HPLC Separation (Normal-Phase) SPE->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Quantification Quantification (SRM/MRM) MS->Quantification

Workflow for the analysis of glycosphingolipid isomers.

Future Directions

The study of this compound and globotriaose is a burgeoning field with many unanswered questions. Future research should focus on:

  • Quantitative Binding Studies : Determining the binding affinities (e.g., Kd values) of this compound and globotriaose to a wider range of biological molecules, including lectins, antibodies, and viral proteins.

  • Elucidation of Signaling Pathways : Investigating the intracellular signaling pathways specifically modulated by this compound to understand its cellular functions.

  • Role in Disease : Further exploring the contribution of this compound accumulation to the pathology of Fabry disease and its potential involvement in other conditions.

  • Therapeutic Potential : Assessing whether the differential biological activities of these isomers can be exploited for therapeutic purposes, for instance, by designing inhibitors of specific interactions.

References

Unraveling the Role of Isoglobotriaose: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the functional validation of Isoglobotriaose (iGb3) using knockout mouse models. It is intended for researchers, scientists, and drug development professionals investigating glycolipid functions and their implications in immunology and disease. This document summarizes key experimental data, details methodologies, and visually represents the signaling pathways and experimental workflows.

Executive Summary

This compound (iGb3) is a glycosphingolipid that has been a subject of significant research due to its proposed role as an endogenous ligand for invariant Natural Killer T (iNKT) cells, a unique population of T lymphocytes that bridge the innate and adaptive immune systems. The hypothesis that iGb3 is crucial for the development and activation of iNKT cells has been rigorously tested using knockout mouse models targeting the iGb3 synthase gene, A4galt. This guide presents a comparative analysis of the findings from these studies, which largely challenge the essential role of iGb3 in iNKT cell biology and highlight the utility of alternative ligands, such as α-Galactosylceramide (α-GalCer), in elucidating iNKT cell function.

Comparative Data from A4galt Knockout Studies

Studies utilizing mice deficient in iGb3 synthase (A4galt knockout mice) have been instrumental in assessing the in vivo function of iGb3. The data consistently demonstrates that the absence of iGb3 does not impair the development or fundamental functions of iNKT cells.

ParameterWild-Type (WT) MiceA4galt Knockout (KO) MiceKey FindingReference
iNKT Cell Population
Thymus (% of total thymocytes)NormalNormal (No significant difference)iGb3 is not essential for the thymic selection and development of iNKT cells.[1][2]
Spleen (% of total splenocytes)NormalNormal (No significant difference)Peripheral iNKT cell populations are maintained in the absence of iGb3.[1]
Liver (% of total liver lymphocytes)NormalNormal (No significant difference)Tissue-resident iNKT cell populations are unaffected by the lack of iGb3.[1]
iNKT Cell Function (Post α-GalCer Stimulation)
CD69 Upregulation (Activation Marker)NormalNormal (Similar to WT)iNKT cells in A4galt KO mice are fully capable of activation via their T-cell receptor.[1]
Intracellular IFN-γ ProductionNormalNormal (Similar to WT)The capacity to produce Th1-type cytokines is not compromised.[1]
Intracellular IL-4 ProductionNormalNormal (Similar to WT)The capacity to produce Th2-type cytokines is intact.[1]
Serum Cytokine Levels (Post α-GalCer Stimulation)
IFN-γNormalNormal (Similar to WT)Systemic Th1 cytokine response is not dependent on endogenous iGb3.[1]
IL-4NormalNormal (Similar to WT)Systemic Th2 cytokine response is not dependent on endogenous iGb3.[1]
IL-12p70NormalNormal (Similar to WT)Dendritic cell activation and subsequent IL-12 production are not impaired.[1]
TNF-αNormalNormal (Similar to WT)Pro-inflammatory cytokine production is unaffected.[1]

Experimental Protocols

The validation of iGb3 function in knockout models relies on a series of well-established immunological assays. Below are detailed methodologies for the key experiments cited.

Isolation and Identification of iNKT Cells from Mouse Tissues

Objective: To quantify the population of iNKT cells in the thymus, spleen, and liver of wild-type and A4galt knockout mice.

Materials:

  • Wild-type and A4galt knockout mice (6-8 weeks old)

  • RPMI 1640 medium with 10% FBS

  • Collagenase IV and DNase I

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled antibodies: Anti-TCRβ, Anti-NK1.1

  • α-Galactosylceramide (α-GalCer)-loaded CD1d tetramer (fluorescently labeled)

  • Flow cytometer

Procedure:

  • Tissue Preparation: Euthanize mice and aseptically harvest the thymus, spleen, and liver.

  • Single-Cell Suspension:

    • Thymus and Spleen: Mechanically dissociate the organs through a 70 µm cell strainer into RPMI 1640 medium.

    • Liver: Mince the liver and digest with Collagenase IV and DNase I at 37°C for 30 minutes. Pass the digested tissue through a 70 µm cell strainer.

  • Lymphocyte Isolation: Isolate lymphocytes from the liver cell suspension using Ficoll-Paque PLUS density gradient centrifugation. Lyse red blood cells from spleen and liver preparations using an ACK lysis buffer.

  • Cell Staining:

    • Resuspend cells in PBS with 2% FBS.

    • Incubate cells with α-GalCer-loaded CD1d tetramer for 30 minutes at room temperature in the dark.

    • Add fluorescently labeled antibodies against TCRβ and NK1.1 and incubate for 30 minutes on ice.

    • Wash the cells twice with PBS.

  • Flow Cytometry: Acquire data on a flow cytometer. iNKT cells are identified as TCRβ+ and α-GalCer-CD1d tetramer+ cells.

In Vivo iNKT Cell Activation and Cytokine Analysis

Objective: To assess the functional capacity of iNKT cells in wild-type and A4galt knockout mice upon stimulation with a potent ligand.

Materials:

  • Wild-type and A4galt knockout mice

  • α-Galactosylceramide (α-GalCer)

  • Brefeldin A

  • Fluorescently labeled antibodies: Anti-TCRβ, Anti-CD69, Anti-IFN-γ, Anti-IL-4

  • Fixation and permeabilization buffers

  • ELISA kits for mouse IFN-γ, IL-4, IL-12p70, and TNF-α

Procedure:

  • In Vivo Stimulation: Inject mice intraperitoneally with 2 µg of α-GalCer or vehicle control.

  • Cellular Analysis (Intracellular Cytokine Staining):

    • Two hours post-injection, administer Brefeldin A to inhibit cytokine secretion.

    • Four hours post-injection, harvest spleens and prepare single-cell suspensions as described above.

    • Stain for surface markers (TCRβ, CD69) and α-GalCer-CD1d tetramer.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain for intracellular cytokines (IFN-γ, IL-4).

    • Analyze by flow cytometry.

  • Serum Analysis (ELISA):

    • Collect blood via cardiac puncture at 2, 6, and 12 hours post-injection.

    • Separate serum by centrifugation.

    • Measure cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.

Visualizing the Molecular Landscape

To better understand the processes involved in validating iGb3 function, the following diagrams illustrate the key pathways and workflows.

experimental_workflow cluster_mice Mouse Models cluster_analysis Analysis cluster_outcome Outcome Comparison wt_mice Wild-Type Mice tissue_harvest Harvest Thymus, Spleen, Liver wt_mice->tissue_harvest stimulation In Vivo Stimulation (α-GalCer) wt_mice->stimulation ko_mice A4galt KO Mice (iGb3 Deficient) ko_mice->tissue_harvest ko_mice->stimulation cell_isolation Isolate Lymphocytes tissue_harvest->cell_isolation facs_analysis Flow Cytometry Analysis (iNKT Cell Quantification) cell_isolation->facs_analysis comparison Compare iNKT Cell Numbers and Function facs_analysis->comparison cytokine_analysis Cytokine Measurement (Intracellular & Serum) stimulation->cytokine_analysis cytokine_analysis->comparison

Experimental workflow for comparing iNKT cell function.

iNKT_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm iNKT Cell Cytoplasm apc Antigen Presenting Cell (APC) nkt iNKT Cell cd1d CD1d tcr TCR cd1d->tcr presents to lck_fyn Lck / Fyn tcr->lck_fyn activates ligand Glycolipid Ligand (iGb3 or α-GalCer) ligand->cd1d binds to zap70 ZAP-70 lck_fyn->zap70 activates lat LAT Signalosome zap70->lat phosphorylates plc PLCγ lat->plc nfkb NF-κB lat->nfkb dag DAG plc->dag ip3 IP3 plc->ip3 ras_mapk Ras-MAPK Pathway dag->ras_mapk ca_release Ca²⁺ Release ip3->ca_release calcineurin Calcineurin ca_release->calcineurin nfat NFAT calcineurin->nfat transcription Gene Transcription nfat->transcription ap1 AP-1 ras_mapk->ap1 ap1->transcription nfkb->transcription cytokines Cytokine Production (IFN-γ, IL-4, etc.) transcription->cytokines

iNKT cell activation signaling pathway.

Discussion and Alternatives

The collective evidence from A4galt knockout mouse studies strongly suggests that iGb3 is not the sole or essential endogenous ligand for the positive selection and peripheral function of iNKT cells.[1][2] While iGb3 can stimulate iNKT cells in vitro, its physiological relevance in vivo appears to be minimal in the context of normal iNKT cell biology.

This has led the field to consider other candidate endogenous ligands and to extensively use potent exogenous ligands to study iNKT cell function.

α-Galactosylceramide (α-GalCer): A Potent Alternative

α-GalCer, a synthetic glycolipid originally derived from a marine sponge, has become the prototypical antigen for activating iNKT cells.[3][4] It binds with high affinity to CD1d and potently stimulates iNKT cells to produce a robust cytokine response, encompassing both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.[3]

Comparison of iGb3 and α-GalCer:

FeatureThis compound (iGb3)α-Galactosylceramide (α-GalCer)
Origin Endogenous (in mice)Exogenous (synthetic)
Potency Weak to moderate agonistPotent agonist
In Vivo Role Non-essential for iNKT developmentPowerful tool for studying iNKT function and therapeutic potential
Human Relevance Humans lack functional iGb3 synthaseNot naturally occurring, but activates human iNKT cells

The use of α-GalCer in both wild-type and A4galt knockout mice has been pivotal in demonstrating that the machinery for iNKT cell activation is fully intact in the absence of iGb3. This underscores the value of α-GalCer as a research tool and a potential immunotherapeutic agent.

Conclusion

The investigation into the function of this compound using knockout models provides a clear example of how genetic tools can be used to rigorously test a biological hypothesis. The data from A4galt knockout mice have refuted the initial hypothesis that iGb3 is an essential ligand for iNKT cells. Instead, this research has broadened our understanding of iNKT cell biology, highlighting the likelihood of redundant or alternative endogenous ligands and solidifying the importance of potent exogenous ligands like α-GalCer as indispensable tools for both basic research and the development of novel immunotherapies.

References

Isoglobotriaose and the Quest for Novel IBD Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of inflammatory bowel disease (IBD) diagnostics is continually evolving, with a pressing need for non-invasive, reliable biomarkers to improve patient monitoring and therapeutic strategies. While established markers have laid the groundwork, the search for novel candidates with enhanced specificity and sensitivity is paramount. This guide provides a comparative analysis of isoglobotriaose in the context of established IBD biomarkers, offering insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a glycosphingolipid, a class of lipids that are integral components of cell membranes and are involved in various cellular processes, including cell recognition and signaling. While direct evidence linking this compound as a specific biomarker for inflammatory bowel disease is not yet established in scientific literature, the broader family of glycosphingolipids is gaining attention in the study of inflammatory and autoimmune diseases. Alterations in the composition of glycosphingolipids have been observed in various inflammatory conditions, suggesting their potential as disease indicators. This compound itself is an analogue of globotriaose and is found in mammalian tissues.[1]

Current State of Inflammatory Bowel Disease Biomarkers

The diagnosis and management of IBD, which primarily includes Crohn's disease (CD) and ulcerative colitis (UC), currently rely on a combination of clinical evaluation, endoscopic procedures, and laboratory tests. Several biomarkers are routinely used to aid in diagnosis, monitor disease activity, and predict prognosis. These can be broadly categorized into fecal and serological markers.

Fecal Biomarkers: A Window into Gut Inflammation

Fecal biomarkers are valued for their non-invasive nature and their ability to directly reflect intestinal inflammation.

  • Fecal Calprotectin (FC): A protein released by neutrophils, FC is a well-established and widely used biomarker for IBD. Its concentration in stool correlates well with mucosal inflammation. FC is particularly useful in differentiating IBD from non-inflammatory bowel conditions like irritable bowel syndrome (IBS).

Serological Biomarkers: Systemic Indicators of Disease

Serological markers, found in the blood, can provide valuable information about the systemic inflammatory response and the presence of specific antibodies associated with IBD.

  • C-Reactive Protein (CRP): An acute-phase reactant produced by the liver in response to inflammation. Elevated CRP levels are often seen in patients with active IBD, particularly Crohn's disease.

  • Anti-Saccharomyces cerevisiae antibodies (ASCA): These antibodies are more commonly found in patients with Crohn's disease.

  • Perinuclear anti-neutrophil cytoplasmic antibodies (pANCA): These antibodies are more frequently associated with ulcerative colitis.

Comparative Analysis of Biomarker Performance

The utility of a biomarker is determined by its diagnostic accuracy, which is assessed by metrics such as sensitivity and specificity. The following table summarizes the performance of established IBD biomarkers. Due to the lack of data for this compound in IBD, it is not included in this direct comparison.

BiomarkerDiseaseSensitivity (%)Specificity (%)Application
Fecal Calprotectin IBD vs. IBS80-10070-90Diagnosis, Monitoring
C-Reactive Protein (CRP) IBD (active)49-9050-90Monitoring
ASCA Crohn's Disease40-8085-95Diagnosis
pANCA Ulcerative Colitis40-8085-95Diagnosis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are generalized protocols for the measurement of key IBD biomarkers.

Fecal Calprotectin Measurement (ELISA)
  • Sample Collection: A stool sample is collected by the patient.

  • Extraction: A specific weight of the stool is homogenized in an extraction buffer.

  • Centrifugation: The homogenate is centrifuged to pellet solid debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The supernatant is added to a microtiter plate pre-coated with anti-calprotectin antibodies. A series of washing, antibody incubation, and substrate addition steps are performed.

  • Detection: The resulting color change is measured using a spectrophotometer, and the concentration of calprotectin is determined by comparison to a standard curve.

C-Reactive Protein Measurement (Immunoturbidimetric Assay)
  • Sample Collection: A blood sample is collected via venipuncture.

  • Serum/Plasma Separation: The blood is centrifuged to separate serum or plasma.

  • Assay: The serum/plasma is mixed with a reagent containing anti-CRP antibodies.

  • Detection: The formation of antigen-antibody complexes causes turbidity, which is measured by a clinical chemistry analyzer. The degree of turbidity is proportional to the CRP concentration.

ASCA and pANCA Measurement (ELISA)
  • Sample Collection: A blood sample is collected.

  • Serum Separation: Serum is isolated from the blood sample.

  • ELISA: The serum is added to microtiter plates coated with either Saccharomyces cerevisiae mannan (for ASCA) or ethanol-fixed neutrophils (for pANCA).

  • Detection: Similar to other ELISAs, subsequent steps involving secondary antibodies and a substrate are performed to generate a measurable signal that correlates with the antibody level.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of biomarkers in IBD.

IBD_Biomarker_Pathway cluster_inflammation Intestinal Inflammation cluster_biomarkers Biomarker Release Neutrophil Infiltration Neutrophil Infiltration Fecal Calprotectin Fecal Calprotectin Neutrophil Infiltration->Fecal Calprotectin Release Epithelial Damage Epithelial Damage Systemic Inflammation Systemic Inflammation Epithelial Damage->Systemic Inflammation CRP Release (Liver) CRP Release (Liver) Systemic Inflammation->CRP Release (Liver) Intestinal Inflammation Intestinal Inflammation Intestinal Inflammation->Neutrophil Infiltration Intestinal Inflammation->Epithelial Damage

Overview of Fecal and Serological Biomarker Release in IBD.

Experimental_Workflow Patient with Suspected IBD Patient with Suspected IBD Sample Collection Sample Collection Patient with Suspected IBD->Sample Collection Stool Sample Stool Sample Sample Collection->Stool Sample Blood Sample Blood Sample Sample Collection->Blood Sample Fecal Calprotectin Assay Fecal Calprotectin Assay Stool Sample->Fecal Calprotectin Assay Serological Assays Serological Assays Blood Sample->Serological Assays Diagnostic & Monitoring Information Diagnostic & Monitoring Information Fecal Calprotectin Assay->Diagnostic & Monitoring Information CRP CRP Serological Assays->CRP ASCA/pANCA ASCA/pANCA Serological Assays->ASCA/pANCA CRP->Diagnostic & Monitoring Information ASCA/pANCA->Diagnostic & Monitoring Information

General experimental workflow for IBD biomarker testing.

The Potential of Glycosphingolipids as Future Biomarkers

While this compound has not been directly implicated in IBD, the study of glycosphingolipids in inflammatory diseases is a promising area of research.[2] These molecules are involved in modulating immune responses and maintaining the integrity of the intestinal barrier. Dysregulation of glycosphingolipid metabolism could, in theory, contribute to the pathogenesis of IBD.

Future research may focus on:

  • Lipidomic Profiling: Comprehensive analysis of the lipid profiles, including a wide range of glycosphingolipids, in IBD patients compared to healthy controls.

  • Functional Studies: Investigating the specific roles of molecules like this compound in intestinal inflammation using cell culture and animal models.

  • Correlation with Disease Activity: Assessing whether the levels of specific glycosphingolipids correlate with the clinical, endoscopic, and histological severity of IBD.

Conclusion

In the current landscape of IBD diagnostics, established biomarkers such as fecal calprotectin and C-reactive protein remain the cornerstones for non-invasive assessment of intestinal inflammation. While this compound is not a recognized biomarker for IBD at present, the broader class of glycosphingolipids represents an intriguing and underexplored area of research. Further investigation into the role of these complex lipids in the pathophysiology of IBD may unveil novel biomarkers with the potential to refine disease diagnosis, monitoring, and the development of targeted therapies. Researchers are encouraged to explore the intricate world of glycosphingolipids to unlock new possibilities in the management of inflammatory bowel disease.

References

Comparative Analysis of Anti-Gb3 Antibody Cross-Reactivity with Isoglobotriose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-globotriaosylceramide (anti-Gb3) antibodies with its isomer, isoglobotriose (iGb3). The specificity of antibody-antigen recognition is critical in research and therapeutic applications. Understanding the potential for cross-reactivity between anti-Gb3 antibodies and iGb3 is essential for the accurate interpretation of experimental results and the development of targeted therapies.

Globotriaosylceramide (Gb3) and isoglobotriose (iGb3) are structurally similar glycosphingolipids, differing only in the linkage of the terminal galactose residue. This subtle structural difference can have significant implications for antibody binding and biological function.

Structural Differences: Gb3 vs. iGb3

The primary structural difference between Gb3 and iGb3 lies in the glycosidic bond between the two terminal galactose units. In Gb3, the terminal galactose is linked to the second galactose via an α-1,4 linkage. In contrast, iGb3 features an α-1,3 linkage at this position. This variation in linkage results in a different three-dimensional presentation of the terminal sugar, which is often a key component of the epitope recognized by antibodies.

Quantitative Comparison of Binding Affinity

Direct quantitative, head-to-head comparative studies on the binding affinity of a single anti-Gb3 antibody to both Gb3 and iGb3 are not extensively available in the public domain. However, existing research on well-characterized anti-Gb3 monoclonal antibodies, such as the 3E2 clone, demonstrates high specificity for Gb3 with no reported cross-reactivity to other related glycosphingolipids, although iGb3 was not explicitly tested in these studies.[1] Conversely, studies on antibodies generated through immunization with iGb3 have shown some IgM antibodies with slight reactivity to Gb3, though this was not quantified in detail.[2]

The following table summarizes the available binding information for a representative anti-Gb3 antibody to Gb3. The lack of data for iGb3 binding highlights a gap in the current literature.

Antibody CloneTarget GlycanBinding Affinity (K D )MethodReference
3E2 (anti-Gb3)Gb3Data not explicitly provided as a K D value, but strong, specific binding demonstrated.ELISA, FACS, Immuno-TLC, Scatchard Analysis[1][3]
3E2 (anti-Gb3)Isoglobotriose (iGb3)Not ReportedNot Reported

Experimental Protocols

To assess the cross-reactivity of anti-Gb3 antibodies with iGb3, standardized immunological assays are employed. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Glycolipid Binding

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For glycolipid binding analysis, the protocol is adapted to immobilize the lipid antigens.

Methodology:

  • Antigen Coating:

    • Dissolve purified Gb3 and iGb3 in an appropriate solvent (e.g., methanol or ethanol) at a concentration of 1-10 µg/mL.

    • Add 50-100 µL of each glycolipid solution to separate wells of a high-binding 96-well microtiter plate.

    • Allow the solvent to evaporate overnight at room temperature in a fume hood, leaving the glycolipid adsorbed to the well surface.

  • Blocking:

    • Wash the wells twice with Phosphate Buffered Saline (PBS).

    • Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS) to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Primary Antibody Incubation:

    • Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 100 µL of the anti-Gb3 antibody, diluted in blocking buffer to the desired concentration, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until a color change is observed.

  • Data Analysis:

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Compare the signal from wells coated with Gb3 to those coated with iGb3 to determine the degree of cross-reactivity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative information on the association (on-rate) and dissociation (off-rate) kinetics of antibody-antigen binding.

Methodology:

  • Liposome Preparation:

    • Prepare liposomes incorporating either Gb3 or iGb3. This is typically done by drying a mixture of the glycosphingolipid and a carrier lipid (e.g., phosphatidylcholine) under nitrogen, followed by hydration in buffer and extrusion through a membrane to create unilamellar vesicles of a defined size.

  • Sensor Chip Preparation:

    • Use a sensor chip suitable for lipid analysis (e.g., an L1 chip).

    • Immobilize the prepared liposomes onto the sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of the anti-Gb3 antibody over the sensor surface in a suitable running buffer (e.g., HBS-EP).

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the kinetic parameters obtained for Gb3-containing liposomes with those for iGb3-containing liposomes to quantify any cross-reactivity.[4]

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental workflow and the biological context of Gb3, the following diagrams are provided.

experimental_workflow cluster_elisa ELISA Protocol cluster_spr SPR Protocol elisa_start Coat Wells with Gb3 or iGb3 elisa_block Block Non-Specific Sites elisa_start->elisa_block elisa_primary_ab Add Anti-Gb3 Antibody elisa_block->elisa_primary_ab elisa_secondary_ab Add Enzyme-Linked Secondary Antibody elisa_primary_ab->elisa_secondary_ab elisa_detect Add Substrate and Measure Absorbance elisa_secondary_ab->elisa_detect compare Compare Binding Signals/ Affinity Constants elisa_detect->compare spr_liposomes Prepare Liposomes (Gb3 or iGb3) spr_chip Immobilize Liposomes on Sensor Chip spr_liposomes->spr_chip spr_inject Inject Anti-Gb3 Antibody spr_chip->spr_inject spr_analyze Analyze Sensorgram for Kinetics (ka, kd, KD) spr_inject->spr_analyze spr_analyze->compare start Start Cross-Reactivity Assessment start->elisa_start start->spr_liposomes conclusion Determine Specificity and Cross-Reactivity compare->conclusion gb3_signaling cluster_membrane Cell Membrane gb3 Gb3 caspase_independent Caspase-Independent Pathway gb3->caspase_independent Triggers anti_gb3 Anti-Gb3 Antibody binding anti_gb3->binding binding->gb3 ros Increased ROS Production caspase_independent->ros mito_depol Mitochondrial Depolarization (Partial) ros->mito_depol apoptosis Apoptosis mito_depol->apoptosis

References

A Comparative Guide to Validating Isoglobotriaose-Protein Interactions: A Focus on Surface Plasmon Resonance and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of glycan-protein interactions is paramount for advancing fields from molecular biology to therapeutic development. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and other key biophysical techniques for validating the interaction between the glycosphingolipid isoglobotriaose and its protein partners. Due to a scarcity of publicly available quantitative data for this compound, this guide will utilize the well-characterized interaction between the Shiga toxin B subunit (Stx1B) and this compound's structural isomer, globotriaose (Gb3), as a representative model system.

Introduction to this compound and its Significance

This compound is a trisaccharide component of certain glycosphingolipids, which are integral components of cell membranes involved in a myriad of biological processes, including cell adhesion, recognition, and signal transduction. The specific interactions of this compound with proteins, such as bacterial adhesins and toxins, can have significant physiological and pathological consequences. Validating and quantifying these interactions is crucial for elucidating their roles in disease and for the development of targeted therapeutics.

One notable protein that exhibits specificity for this compound is the FaeG adhesin from enterotoxigenic Escherichia coli. Structural studies suggest that the 1-3 linkage of the terminal galactose in this compound allows for a more favorable interaction with the FaeG binding pocket compared to the 1-4 linkage in globotriaose, highlighting the importance of subtle structural differences in molecular recognition.

Methods for Validating Glycan-Protein Interactions

Several biophysical techniques are available to characterize the binding kinetics and affinity of glycan-protein interactions. This guide will focus on a comparative analysis of four prominent methods:

  • Surface Plasmon Resonance (SPR): A label-free, real-time optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

  • Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Bio-Layer Interferometry (BLI): An optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.

  • Microscale Thermophoresis (MST): A solution-based method that measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.

Comparative Analysis: Shiga Toxin B Subunit (Stx1B) and Globotriaose (Gb3) Interaction

The interaction between the B subunit of Shiga toxin 1 (Stx1B) and its receptor, the glycosphingolipid globotriaose (Gb3), is a critical step in the pathogenesis of Shiga toxin-producing E. coli infections. This interaction has been extensively studied using various biophysical methods, providing a robust dataset for comparison.

Quantitative Data Comparison
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Dissociation Constant (KD) ~10-5 - 10-7 M~10-5 - 10-6 M~10-5 - 10-7 M~10-6 M
Association Rate (ka) 103 - 105 M-1s-1Not directly measured103 - 105 M-1s-1Not directly measured
Dissociation Rate (kd) 10-2 - 10-4 s-1Not directly measured10-2 - 10-4 s-1Not directly measured
Thermodynamic Data Indirectly from van't Hoff analysisDirect measurement of ΔH and ΔSIndirectly from van't Hoff analysisIndirectly from van't Hoff analysis
Stoichiometry (n) Indirectly inferredDirectly measuredIndirectly inferredIndirectly inferred

Note: The values presented are approximate ranges derived from multiple studies and can vary depending on the specific experimental conditions.

Experimental Protocols

Surface Plasmon Resonance (SPR)

Principle: SPR measures the change in the refractive index on a sensor chip surface as an analyte (Stx1B) flows over and binds to an immobilized ligand (Gb3).

Methodology:

  • Ligand Immobilization:

    • A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Globotriaose, typically conjugated to a carrier protein like bovine serum albumin (BSA) or directly as a liposome, is injected over the activated surface.

    • Unreacted sites are blocked with ethanolamine.

  • Analyte Interaction:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • Serial dilutions of the Stx1B protein are injected over the Gb3-immobilized surface.

    • The association of Stx1B to Gb3 is monitored in real-time.

  • Dissociation and Regeneration:

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the Stx1B-Gb3 complex.

    • The sensor surface is regenerated by injecting a solution (e.g., glycine-HCl, pH 2.5) to remove bound Stx1B.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding of Stx1B to Gb3 in solution.

Methodology:

  • Sample Preparation:

    • Stx1B and Gb3 (or a soluble analog) are prepared in the same buffer (e.g., PBS) to minimize heat of dilution effects.

  • Titration:

    • The sample cell is filled with the Gb3 solution.

    • The injection syringe is filled with the Stx1B solution.

    • A series of small injections of Stx1B are made into the Gb3 solution.

  • Data Acquisition and Analysis:

    • The heat change after each injection is measured.

    • The integrated heat data is plotted against the molar ratio of Stx1B to Gb3.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizing the Workflow and Signaling Pathway

To further aid in the understanding of the experimental process and the biological context of the Stx1B-Gb3 interaction, the following diagrams have been generated using the DOT language.

SPR_Workflow cluster_preparation Preparation cluster_interaction Interaction Analysis cluster_analysis Data Processing Activate Chip Activate Chip Immobilize Gb3 Immobilize Gb3 Activate Chip->Immobilize Gb3 Block Surface Block Surface Immobilize Gb3->Block Surface Inject Stx1B Inject Stx1B Block Surface->Inject Stx1B Monitor Association Monitor Association Inject Stx1B->Monitor Association Monitor Dissociation Monitor Dissociation Monitor Association->Monitor Dissociation Regenerate Surface Regenerate Surface Monitor Dissociation->Regenerate Surface Data Fitting Data Fitting Regenerate Surface->Data Fitting Determine Kinetics Determine Kinetics Data Fitting->Determine Kinetics

Caption: SPR Experimental Workflow for Stx1B-Gb3 Interaction.

Shiga_Toxin_Signaling cluster_cell_surface Cell Surface cluster_intracellular Intracellular Trafficking & Signaling Stx1B Shiga Toxin B Subunit (Stx1B) Gb3 Globotriaosylceramide (Gb3) Stx1B->Gb3 Binding Endocytosis Clathrin-mediated Endocytosis Gb3->Endocytosis Golgi Golgi Apparatus Endocytosis->Golgi Retrograde Transport ER Endoplasmic Reticulum (ER) Golgi->ER Retrograde Transport Ribosome Ribosome ER->Ribosome A Subunit Translocation StressResponse Ribotoxic Stress Response ER Stress Ribosome->StressResponse Inhibition of Protein Synthesis Apoptosis Apoptosis StressResponse->Apoptosis

Caption: Shiga Toxin Signaling Pathway after Gb3 Binding.

Conclusion

Validating and quantifying this compound-protein interactions is essential for understanding their biological roles and for therapeutic development. While direct quantitative data for this compound interactions remains limited, the well-characterized interaction between Shiga toxin and globotriaose serves as an excellent model system for comparing the capabilities of various biophysical techniques.

  • SPR and BLI are powerful for real-time kinetic analysis, providing both association and dissociation rates.

  • ITC stands out for its ability to provide a complete thermodynamic profile of the interaction in solution, including stoichiometry.

  • MST offers a solution-based method with low sample consumption and is particularly useful for interactions that are difficult to study with surface-based methods.

The choice of technique will ultimately depend on the specific research question, the properties of the interacting molecules, and the available instrumentation. By understanding the principles, strengths, and limitations of each method, researchers can select the most appropriate approach to accurately characterize these critical glycan-protein interactions.

A Researcher's Guide to Internal Standards for Quantitative Mass Spectrometry of Neutral Glycosphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of neutral glycosphingolipids by mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of potential internal standards, with a focus on isoglobotriose (iGb3) and its more commonly analyzed isomer, globotriaosylceramide (Gb3).

While isoglobotriose (iGb3) is a biologically significant neutral glycosphingolipid, its use as an internal standard in published research is not documented. Therefore, this guide will discuss the theoretical application of iGb3 as a standard and compare it to established internal standards used for the quantification of its structural isomer, Gb3. The principles and data presented here are broadly applicable to the quantitative analysis of other neutral glycosphingolipids.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. SIL standards co-elute with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, allowing for the most accurate correction of variations in sample preparation and instrument response. When a SIL standard is unavailable, a structural analog, such as a lipid with an odd-numbered fatty acid chain, is a viable alternative.

Comparison of Internal Standard Performance

The following table summarizes the performance metrics of commonly used internal standards for the quantification of globotriaosylceramide (Gb3), a close structural isomer of iGb3. This data, compiled from various studies, provides a benchmark for what can be expected from different classes of internal standards.

Internal Standard TypeAnalyteLinearity (R²)Inter-day Precision (CV%)Matrix Effect (%)Stability
Structural Analog
Gb3(C17:0)Gb3 Isoforms>0.99≤15.4%≤6.5%Stable for 7 days at 4°C in urine[1]
Stable Isotope-Labeled
lyso-Gb3-D7lyso-Gb3>0.99<10%MinimizedStable for 30 days at -20°C and -80°C[2][3]
Deuterated octadecanoyl-Gb3Gb3Not specifiedNot specifiedNot specifiedConsidered an effective standard[4]

Experimental Protocols

Accurate quantification is underpinned by rigorous and well-defined experimental protocols. Below are generalized methodologies for the use of structural analog and stable isotope-labeled internal standards in the analysis of neutral glycosphingolipids.

Protocol 1: Use of a Structural Analog Internal Standard (e.g., C17:0-Gb3)

This protocol is adapted from methodologies for the analysis of urinary and tissue Gb3.[1][5]

  • Sample Preparation:

    • To 50 µL of the biological sample (e.g., urine, tissue homogenate), add a known concentration of the C17:0-Gb3 internal standard solution.[1][5]

    • For tissue samples, perform protein precipitation with methanol.[5]

    • Centrifuge the sample to pellet any precipitates.

    • The supernatant can be directly analyzed or subjected to further purification if necessary.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Column: A C18 or similar reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is common.

    • Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated or sodiated adducts of the analytes and the internal standard.

    • Detection: Multiple Reaction Monitoring (MRM) is employed, monitoring specific precursor-to-product ion transitions for each Gb3 isoform and the C17:0-Gb3 internal standard.[1]

  • Quantification:

    • The peak area of each endogenous Gb3 isoform is normalized to the peak area of the C17:0-Gb3 internal standard.

    • A calibration curve is constructed using known concentrations of Gb3 standards spiked with the internal standard.

    • The concentration of the endogenous Gb3 isoforms in the sample is determined from the calibration curve.

Protocol 2: Use of a Stable Isotope-Labeled Internal Standard (e.g., lyso-Gb3-D7)

This protocol is based on the analysis of plasma lyso-Gb3, the deacylated form of Gb3.[2][3]

  • Sample Preparation:

    • A small volume of plasma (e.g., 50 µL) is mixed with a solution containing the lyso-Gb3-D7 internal standard.[2][3]

    • Protein precipitation is performed by adding a solvent like methanol.[2][3] This solution can also serve as the vehicle for the internal standard.

    • The sample is vortexed and then centrifuged to remove precipitated proteins.

    • The resulting supernatant is transferred for LC-MS/MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient elution with water and acetonitrile/methanol containing formic acid is typically used.[2][3]

    • Ionization: ESI in positive mode.

    • Detection: MRM is used to monitor the specific mass transitions for both endogenous lyso-Gb3 and the lyso-Gb3-D7 internal standard.

  • Quantification:

    • The ratio of the peak area of endogenous lyso-Gb3 to the peak area of lyso-Gb3-D7 is calculated.

    • A calibration curve is prepared by spiking known amounts of lyso-Gb3 and a fixed amount of the internal standard into a blank matrix (e.g., pooled plasma).

    • The concentration of lyso-Gb3 in the unknown samples is calculated from the peak area ratios using the calibration curve.

Visualizing Workflows and Concepts

To further clarify the experimental process and the theoretical comparison of internal standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard (SIL or Structural Analog) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant standard_comparison cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standard SIL Stable Isotope-Labeled (SIL) (e.g., SIL-iGb3, SIL-Gb3) SIL_prop Properties: - Identical chemical/physical properties - Co-elutes with analyte - Corrects for matrix effects & recovery SIL->SIL_prop Analog Structural Analog (e.g., non-labeled iGb3, C17:0-Gb3) Analog_prop Properties: - Similar but not identical properties - May not co-elute perfectly - May have different ionization efficiency Analog->Analog_prop

References

Comparative Glycolipid Profiling of Cells Expressing Isoglobotriaosylceramide (iGb3)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the glycolipid profiles of cells with and without the expression of isoglobotriaosylceramide (iGb3), a key glycosphingolipid involved in immune regulation. This document outlines the experimental methodologies for such a comparison, presents hypothetical quantitative data based on established biosynthetic pathways, and visualizes the experimental workflow and the known signaling pathway of iGb3.

Data Presentation

The expression of iGb3, through the introduction of a functional isoglobotriaosylceramide synthase (iGb3S), is expected to alter the cellular glycolipid landscape. The primary change would be the synthesis of iGb3 from its precursor, lactosylceramide. This redirection of lactosylceramide could potentially lead to a decrease in the synthesis of other glycolipids that also use it as a precursor, such as globotriaosylceramide (Gb3), the first committed step in the globo-series pathway. Consequently, downstream products of the isoglobo-series may appear, while those of the globo-series might be reduced.

The following table presents a hypothetical but biochemically plausible quantitative comparison of major neutral glycosphingolipid species between control cells and cells engineered to express iGb3 synthase. The data is represented as the relative abundance (%) of total neutral glycosphingolipids, as would be determined by quantitative mass spectrometry.

Glycolipid SpeciesControl Cells (% Relative Abundance)iGb3 Synthase Expressing Cells (% Relative Abundance)Fold Change
Glucosylceramide (GlcCer)25.524.8-1.03
Lactosylceramide (LacCer)45.230.1-1.50
Isoglobotriaosylceramide (iGb3) Not Detected 18.5 N/A
Globotriaosylceramide (Gb3)18.312.4-1.48
Globoside (Gb4)11.07.2-1.53

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual quantitative changes may vary depending on the cell type, expression level of iGb3 synthase, and culture conditions.

Experimental Protocols

A comparative glycolipid profiling study involves several key steps, from cell line engineering to data analysis. Below are detailed methodologies for the critical experiments.

Generation of iGb3-Expressing Cells

To induce the expression of iGb3 in a cell line that does not naturally produce it (e.g., human cell lines which lack a functional iGb3S gene), transfection with a vector encoding the iGb3 synthase gene (A3GALT2) is performed.

  • Vector: A mammalian expression vector (e.g., pcDNA3.1) containing the full-length cDNA of a functional iGb3 synthase (e.g., from rat or pig). A control vector lacking the insert should be used for mock transfection.

  • Cell Line: A suitable human cell line, such as HEK293T or CHO cells, which are known to be deficient in iGb3 synthesis.

  • Transfection Reagent: A commercially available transfection reagent (e.g., Lipofectamine 3000).

  • Procedure:

    • Cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection.

    • The iGb3 synthase expression vector and the empty vector are diluted in a serum-free medium.

    • The transfection reagent is diluted in a separate tube of serum-free medium.

    • The diluted DNA and transfection reagent are mixed and incubated at room temperature for 15-20 minutes to allow complex formation.

    • The DNA-lipid complexes are added dropwise to the cells.

    • Cells are incubated for 48-72 hours post-transfection before harvesting for glycolipid analysis.

    • Successful expression can be confirmed by flow cytometry using an antibody specific for the Galα(1,3)Gal epitope present on iGb3[1].

Glycolipid Extraction

A modified Folch extraction method is commonly used for the isolation of total lipids, including glycolipids.

  • Reagents:

    • Chloroform

    • Methanol

    • Deionized water

  • Procedure:

    • Harvest approximately 1 x 10^7 cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

    • Pellet the cells by centrifugation and aspirate the supernatant.

    • Resuspend the cell pellet in 0.8 mL of methanol.

    • Add 0.4 mL of chloroform and vortex thoroughly.

    • Add 0.6 mL of deionized water and vortex again to create a biphasic mixture.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper aqueous phase (containing gangliosides) and the lower organic phase (containing neutral glycolipids and other lipids).

    • The lower phase is washed with a theoretical upper phase (chloroform:methanol:water, 1:10:10, v/v/v) to recover any remaining polar lipids.

    • The collected phases are dried under a stream of nitrogen.

Glycolipid Purification and Separation

Further purification is often necessary to remove interfering lipids like phospholipids. This can be followed by separation of individual glycolipid species.

  • Purification (Alkaline Saponification):

    • Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

    • Incubate at 37°C for 2 hours to hydrolyze glycerophospholipids.

    • Neutralize the reaction with 1 M acetic acid.

    • Perform a biphasic partitioning as described in the extraction step to recover the purified glycolipids.

  • Separation by Thin-Layer Chromatography (TLC):

    • Stationary Phase: High-performance TLC (HPTLC) silica gel 60 plates.

    • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v) for neutral glycolipids.

    • Procedure:

      • Spot the purified glycolipid extracts onto the HPTLC plate.

      • Develop the plate in a chromatography chamber saturated with the mobile phase.

      • After development, dry the plate.

      • Visualize the separated glycolipids by staining with orcinol-sulfuric acid reagent (for neutral glycolipids) or resorcinol-HCl reagent (for gangliosides) and heating.

Glycolipid Profiling by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for comprehensive and quantitative glycolipid profiling.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of different glycolipid classes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Data Acquisition: Full scan MS and data-dependent MS/MS (tandem mass spectrometry) for structural elucidation.

    • Quantification: Relative quantification is performed by comparing the peak areas of identified glycolipids between the iGb3-expressing and control samples. For absolute quantification, appropriate internal standards should be used.

  • Data Analysis: Specialized software is used for peak picking, alignment, and identification of glycolipids based on their accurate mass and fragmentation patterns.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative glycolipid profiling of cells expressing iGb3.

experimental_workflow cluster_cell_culture Cell Culture and Transfection cluster_extraction Glycolipid Extraction cluster_analysis Glycolipid Analysis cluster_output Output cell_culture Cell Seeding transfection Transfection with iGb3S or Empty Vector cell_culture->transfection incubation Incubation (48-72h) transfection->incubation harvesting Cell Harvesting incubation->harvesting extraction Folch Extraction harvesting->extraction phase_separation Phase Separation extraction->phase_separation purification Purification (Saponification) phase_separation->purification lcms UHPLC-MS/MS Analysis purification->lcms data_analysis Data Processing and Quantification lcms->data_analysis comparison Comparative Glycolipid Profile data_analysis->comparison

Caption: Experimental workflow for comparative glycolipid profiling.

iGb3 Signaling Pathway

Isoglobotriaosylceramide has been shown to amplify innate immune responses by acting as an endogenous ligand for the antigen-presenting molecule CD1d. This interaction triggers a "reverse signaling" cascade within the antigen-presenting cell.

iGb3_signaling_pathway cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm iGb3 iGb3 CD1d CD1d iGb3->CD1d binds Pyk2 Pyk2 CD1d->Pyk2 recruits & activates IKKbeta IKKβ Pyk2->IKKbeta activates TBK1 TBK1 Pyk2->TBK1 activates NFkB NF-κB Activation IKKbeta->NFkB IRF3 IRF3 Activation TBK1->IRF3 Inflammatory_Response Amplified Inflammatory Response NFkB->Inflammatory_Response IRF3->Inflammatory_Response TLR_activation TLR Activation TLR_activation->iGb3 induces production

Caption: iGb3-mediated amplification of TLR signaling.

References

Safety Operating Guide

Navigating the Disposal of Isoglobotriaose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of isoglobotriaose, a glycosphingolipid used in various research applications. By adhering to these procedures, laboratories can ensure a safe operating environment and maintain compliance with institutional and regulatory standards.

This compound: Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. This compound is a trisaccharide with the chemical formula C18H32O16.[1] The following table summarizes its key chemical and physical data.

PropertyValueSource
Chemical Formula C18H32O16Elicityl[1]
Molecular Weight 504.44 g/mol Elicityl[1]
CAS Number 41744-59-6Elicityl[1]
Physical Description SolidPubChem[2]
Synonyms Galα1-3Galβ1-4Glc, IsoGb3, 3α,4β-GalactotrioseElicityl[1], MedChemExpress[3]

Standard Disposal Procedures for this compound

Step-by-Step Disposal Plan:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety glasses, and gloves.

  • Small Quantities (Solid): For small residual amounts of solid this compound, it is generally acceptable to dispose of it as non-hazardous solid waste.[4]

    • Ensure the material is in a sealed, clearly labeled container.

    • Place the container in the designated laboratory solid waste stream.

  • Aqueous Solutions: For dilute aqueous solutions of this compound, disposal down the sanitary sewer is often permissible.[5]

    • Flush with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[5]

    • Avoid disposing of solutions containing other hazardous materials (e.g., organic solvents, heavy metals) in this manner.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound can typically be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.[4]

  • Spill Cleanup:

    • For small spills of solid this compound, sweep up the material carefully to avoid generating dust. Place the collected material in a sealed container for disposal as solid waste.

    • For liquid spills, absorb the solution with an inert material (e.g., paper towels, vermiculite). Place the absorbent material in a sealed bag for disposal in the laboratory solid waste.

    • Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_mixed Is it mixed with hazardous chemicals? start->is_mixed is_solid Is the waste solid or liquid? is_mixed->is_solid No hazardous_waste Dispose as hazardous chemical waste. is_mixed->hazardous_waste Yes solid_disposal Dispose as non-hazardous solid waste. is_solid->solid_disposal Solid liquid_disposal Dilute with copious amounts of water and dispose down the drain. is_solid->liquid_disposal Liquid end End solid_disposal->end liquid_disposal->end hazardous_waste->end

Figure 1. Decision workflow for the disposal of this compound waste.

Disclaimer: The information provided in this guide is based on general laboratory safety principles for non-hazardous carbohydrates. It is not a substitute for a formal safety data sheet or your institution's specific waste disposal guidelines. Always prioritize your local safety protocols and consult with your Environmental Health and Safety (EHS) department for definitive guidance.

References

Safeguarding Your Research: A Guide to Handling Isoglobotriaose

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Isoglobotriaose.

This compound, an oligosaccharide found in mammalian tissues, is a crucial component in glycosphingolipid research.[1] While it is not classified as a hazardous substance, adhering to standard laboratory safety protocols is paramount to ensure a safe research environment and maintain the integrity of your experiments. This guide provides essential information on the personal protective equipment (PPE) required for handling this compound, along with detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When working with this compound in a laboratory setting, the following personal protective equipment should be utilized to minimize exposure and prevent contamination.

PPE CategoryItemSpecificationsPurpose
Hand Protection Disposable GlovesNitrile or latexTo prevent direct skin contact and contamination of the sample.
Eye Protection Safety Glasses or GogglesANSI Z87.1 certifiedTo protect eyes from potential splashes or aerosols.
Body Protection Laboratory CoatStandard cotton or polyester blendTo protect skin and clothing from spills.
Respiratory Protection Not generally requiredN/AThis compound is a solid with low volatility. Respiratory protection is not necessary under normal handling conditions.

Operational Plan: A Step-by-Step Guide to Handling this compound

Following a standardized workflow for handling this compound will ensure both safety and the quality of your research.

operational_workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE: Lab coat, gloves, safety glasses prep_workspace 2. Prepare Workspace: Clean and decontaminate work area prep_ppe->prep_workspace prep_materials 3. Gather Materials: This compound, solvents, consumables prep_workspace->prep_materials weigh 4. Weighing: Use a calibrated balance in a draft-free area prep_materials->weigh dissolve 5. Dissolution: Add solvent to the solid this compound weigh->dissolve vortex 6. Mixing: Use a vortex or sonicator for complete dissolution dissolve->vortex decontaminate 7. Decontaminate Workspace: Wipe down surfaces with appropriate disinfectant vortex->decontaminate dispose_consumables 8. Dispose of Consumables: Place used tips, tubes, etc., in non-hazardous waste decontaminate->dispose_consumables dispose_solution 9. Dispose of Unused Solution: Follow institutional guidelines for non-hazardous aqueous waste dispose_consumables->dispose_solution remove_ppe 10. Doff PPE: Remove gloves and lab coat before exiting the lab dispose_solution->remove_ppe

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

Weighing and Dissolving this compound:

  • Ensure the analytical balance is clean, calibrated, and level.

  • Place a clean, empty weigh boat or microfuge tube on the balance and tare.

  • Carefully add the desired amount of solid this compound to the container using a clean spatula.

  • Record the final weight.

  • To dissolve, add the appropriate solvent (e.g., deionized water, buffer) to the container with the solid this compound.

  • Gently vortex or sonicate the solution until the solid is completely dissolved.

Disposal Plan

As this compound is a non-hazardous sugar, its disposal is straightforward and should follow institutional guidelines for non-hazardous laboratory waste.[2][3]

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Non-hazardous solid waste containerPackage securely to prevent spills and place in the designated dumpster for non-hazardous waste.[2]
Aqueous Solutions of this compound Laboratory sink or designated aqueous waste containerSmall quantities of non-hazardous aqueous solutions can typically be disposed of down the drain with copious amounts of water, in accordance with institutional policies.[4]
Contaminated Consumables (e.g., pipette tips, tubes) Non-hazardous laboratory waste bin ("Tiger" bag or equivalent)Place all used, non-sharp consumables in a designated container for non-hazardous laboratory waste.[5]
Empty this compound Container Regular trashDeface the label and dispose of the empty container in the regular trash.[4]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits. Always consult your institution's specific safety protocols and waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.